molecular formula C6H12N2 B1259266 octahydropyrrolo[3,4-C]pyrrole CAS No. 5840-00-6

octahydropyrrolo[3,4-C]pyrrole

Cat. No.: B1259266
CAS No.: 5840-00-6
M. Wt: 112.17 g/mol
InChI Key: QFCMBRXRVQRSSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Octahydropyrrolo[3,4-C]pyrrole, also known as this compound, is a useful research compound. Its molecular formula is C6H12N2 and its molecular weight is 112.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,3,3a,4,5,6,6a-octahydropyrrolo[3,4-c]pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2/c1-5-2-8-4-6(5)3-7-1/h5-8H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFCMBRXRVQRSSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNCC2CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90619100
Record name Octahydropyrrolo[3,4-c]pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90619100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5840-00-6
Record name Octahydropyrrolo[3,4-c]pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90619100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name octahydropyrrolo[3,4-c]pyrrole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Physicochemical Properties of the Octahydropyrrolo[3,4-c]pyrrole Core: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The octahydropyrrolo[3,4-c]pyrrole, also known as 3,7-diazabicyclo[3.3.0]octane, is a saturated bicyclic heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its rigid, three-dimensional structure provides a unique framework for the development of novel therapeutic agents. This core is a key component in a variety of biologically active molecules, demonstrating its versatility as a privileged scaffold in drug discovery. This technical guide provides a comprehensive overview of the physicochemical properties of the this compound core, along with experimental protocols and its relevance in specific signaling pathways, to aid researchers and drug development professionals in their endeavors.

Physicochemical Data Summary

The following tables summarize the key physicochemical properties of the this compound core. It is important to note that some of the available data are predicted values, which provide useful estimates, while experimentally determined values are also included where available.

Table 1: General and Physical Properties

PropertyValueSource(s)
Molecular FormulaC₆H₁₂N₂[1][2]
Molar Mass112.17 g/mol [1][2]
AppearanceColorless block crystalline solid or clear solution[3][4]
Density0.975 g/cm³[3][4]
Boiling Point194 °C[3][4]
Melting PointApproximately 155-157 °C[3]
Flash Point90 °C[3][4]
Vapor Pressure0.456 mmHg at 25°C[3]
Refractive Index1.476[3][4]

Table 2: Solubility and Partitioning Properties

PropertyValueSource(s)
Water SolubilitySoluble[3]
Alcohol SolubilitySoluble[3]
Ether SolubilitySoluble[3]
Predicted LogP-0.6[1]
Predicted pKa11.23 ± 0.20[3][5]
Polar Surface Area24.06 Ų[4]

Experimental Protocols

Detailed experimental methodologies are crucial for the accurate determination of the physicochemical properties of novel compounds. Below are generalized protocols for key experiments applicable to the this compound core.

Synthesis of the this compound Core

The synthesis of the this compound core can be achieved through various synthetic routes, often involving multi-step processes. One common approach involves the 1,3-dipolar cycloaddition reaction.[6][7]

General Procedure for Synthesis via 1,3-Dipolar Cycloaddition:

  • Generation of Azomethine Ylide: An appropriate α-amino acid ester is reacted with an aldehyde in a suitable solvent (e.g., toluene) to generate an azomethine ylide in situ.

  • Cycloaddition: The generated azomethine ylide undergoes a [3+2] cycloaddition reaction with a dipolarophile, such as an N-substituted maleimide.

  • Reaction Conditions: The reaction mixture is typically heated under reflux for an extended period (e.g., 24 hours).

  • Work-up and Purification: After the reaction is complete, the mixture is quenched with water and extracted with an organic solvent like ethyl acetate. The crude product is then purified using column chromatography to yield the this compound derivative.[6] Subsequent deprotection steps may be necessary to obtain the unsubstituted core.

alpha-Amino Acid Ester alpha-Amino Acid Ester Azomethine Ylide Azomethine Ylide alpha-Amino Acid Ester->Azomethine Ylide + Aldehyde (Toluene, Heat) Aldehyde Aldehyde This compound Derivative This compound Derivative Azomethine Ylide->this compound Derivative N-Substituted Maleimide N-Substituted Maleimide N-Substituted Maleimide->this compound Derivative [3+2] Cycloaddition

Synthesis of the this compound core.
Determination of pKa

The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and target binding.

Potentiometric Titration Method:

  • Sample Preparation: A precisely weighed amount of this compound is dissolved in deionized water to create a solution of known concentration.

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) of known concentration.

  • pH Measurement: The pH of the solution is monitored continuously using a calibrated pH meter as the titrant is added incrementally.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

Determination of LogP

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a key determinant of its pharmacokinetic properties.

Shake-Flask Method:

  • Partitioning: A known amount of the this compound is dissolved in a biphasic system of n-octanol and water.

  • Equilibration: The mixture is shaken vigorously to ensure thorough mixing and then allowed to stand for a period to allow for phase separation and equilibrium to be reached.

  • Concentration Measurement: The concentration of the compound in both the n-octanol and water phases is determined using a suitable analytical technique, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).

  • Calculation: The LogP is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

Determination of Aqueous Solubility

Aqueous solubility is a fundamental property that affects a drug's absorption and bioavailability.

Equilibrium Shake-Flask Method:

  • Saturation: An excess amount of the this compound is added to a known volume of water in a sealed container.

  • Equilibration: The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed.

  • Separation: The undissolved solid is removed by filtration or centrifugation.

  • Quantification: The concentration of the dissolved compound in the clear aqueous solution is determined using an appropriate analytical method (e.g., HPLC, LC-MS).

Role in Signaling Pathways

The this compound core serves as a rigid scaffold for the development of potent and selective ligands for various G-protein coupled receptors (GPCRs). Derivatives of this core have been notably successful as antagonists for the histamine H4 receptor and the orexin-2 receptor.

Histamine H4 Receptor Antagonism

The histamine H4 receptor is primarily expressed on cells of the immune system and is involved in inflammatory responses. Antagonists of the H4 receptor are being investigated for the treatment of inflammatory conditions such as allergic rhinitis, asthma, and dermatitis.

cluster_cell Immune Cell Histamine Histamine H4R Histamine H4 Receptor Histamine->H4R Gi_o Gi/o Protein H4R->Gi_o Activation AC Adenylyl Cyclase Gi_o->AC Inhibition cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activation cAMP->PKA Immune_Response Modulation of Immune Response PKA->Immune_Response Antagonist This compound Derivative (Antagonist) Antagonist->H4R Blocks Binding

Histamine H4 Receptor Signaling Pathway.

Upon binding of histamine, the H4 receptor couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and subsequent downstream effects on cellular functions, including chemotaxis and cytokine release. This compound-based antagonists block the binding of histamine to the H4 receptor, thereby inhibiting this signaling cascade and mitigating the inflammatory response.

Orexin-2 Receptor Antagonism

Orexin receptors (OX1R and OX2R) are involved in the regulation of wakefulness, appetite, and reward. Orexin-2 receptor (OX2R) antagonists are of particular interest for the treatment of insomnia.

cluster_neuron Neuron Orexin-A / Orexin-B Orexin-A / Orexin-B OX2R Orexin-2 Receptor Orexin-A / Orexin-B->OX2R Gq_11 Gq/11 Protein OX2R->Gq_11 Activation PLC Phospholipase C Gq_11->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis of IP3_DAG IP3 + DAG PIP2->IP3_DAG Ca2_PKC ↑ [Ca²⁺]i & PKC Activation IP3_DAG->Ca2_PKC Neuronal_Excitation Neuronal Excitation (Wakefulness) Ca2_PKC->Neuronal_Excitation Antagonist This compound Derivative (Antagonist) Antagonist->OX2R Blocks Binding

Orexin-2 Receptor Signaling Pathway.

The binding of orexin peptides to the OX2R activates Gq/11 proteins, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This leads to an increase in intracellular calcium concentration and activation of protein kinase C (PKC), resulting in neuronal excitation and the promotion of wakefulness. This compound-based antagonists competitively block the orexin peptides from binding to the OX2R, thus suppressing this wake-promoting signaling pathway and facilitating the onset and maintenance of sleep.

Conclusion

The this compound core represents a valuable scaffold in modern drug discovery, offering a rigid and three-dimensional framework for the design of potent and selective ligands. A thorough understanding of its physicochemical properties is paramount for the successful development of drug candidates. This guide provides a foundational understanding of these properties, along with standardized experimental protocols and the biological context of its derivatives. As research in this area continues, the this compound core is poised to be a key building block in the development of next-generation therapeutics.

References

An In-depth Technical Guide to the Stereochemistry and Conformational Analysis of Octahydropyrrolo[3,4-c]pyrrole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The octahydropyrrolo[3,4-c]pyrrole core, a saturated bicyclic amine also known as 3,7-diazabicyclo[3.3.0]octane, represents a significant scaffold in medicinal chemistry and materials science. Its rigid, yet conformationally complex, structure provides a unique three-dimensional framework that is instrumental in the design of novel therapeutic agents and functional materials. Understanding the stereochemistry and conformational preferences of this nucleus is paramount for predicting molecular interactions, designing specific receptor ligands, and engineering materials with desired properties. This technical guide provides a comprehensive overview of the stereochemical and conformational aspects of the this compound system, supported by experimental data and computational insights.

Stereochemistry of the this compound Core

The fusion of the two pyrrolidine rings in the this compound scaffold can result in two diastereomers: cis-octahydropyrrolo[3,4-c]pyrrole and trans-octahydropyrrolo[3,4-c]pyrrole. This stereoisomerism arises from the relative orientation of the hydrogen atoms at the bridgehead carbons (C3a and C6a).

  • cis-isomer: The hydrogen atoms on the bridgehead carbons are on the same side of the bicyclic system.

  • trans-isomer: The hydrogen atoms on the bridgehead carbons are on opposite sides of the bicyclic system.

The cis-fused isomer is generally the more thermodynamically stable of the two due to reduced ring strain compared to the more rigid trans-fused system. The majority of synthetic routes leading to this scaffold predominantly yield the cis-isomer.

Conformational Analysis

The conformational landscape of this compound is complex, with each of the five-membered pyrrolidine rings capable of adopting various puckered conformations, typically described as envelope (E) or twist (T) forms. The overall conformation of the bicyclic system is determined by the combination of the puckering of the individual rings and the nature of the ring fusion (cis or trans).

For the more prevalent cis-fused system, several conformations are possible, including:

  • syn-Envelope-Envelope (syn-E/E): Both pyrrolidine rings adopt an envelope conformation, with the puckered carbons pointing in the same direction.

  • anti-Envelope-Envelope (anti-E/E): Both rings are in an envelope conformation, but the puckered carbons point in opposite directions.

  • Envelope-Twist (E/T) and Twist-Twist (T/T): Combinations of envelope and twist conformations for the two rings.

Computational studies are crucial in determining the relative energies of these conformers and the energy barriers for their interconversion.

Visualizing Conformational Isomers

The logical relationship between the different stereoisomers and their potential conformations can be visualized.

G Stereoisomers and Conformations of this compound cluster_isomers Diastereomers cluster_conformers Potential Conformations (cis-isomer) cis-isomer cis-isomer syn-E/E syn-E/E cis-isomer->syn-E/E can adopt anti-E/E anti-E/E cis-isomer->anti-E/E E/T E/T cis-isomer->E/T T/T T/T cis-isomer->T/T trans-isomer trans-isomer

Stereoisomers and potential conformations of the this compound core.

Quantitative Conformational Data

Detailed quantitative data on the conformation of the unsubstituted this compound core is scarce in the literature, with most studies focusing on substituted derivatives. However, data from related bicyclic systems and computational studies can provide valuable insights. The following table summarizes typical ranges for key conformational parameters.

Parametercis-Isomer (Typical Range)trans-Isomer (Typical Range)Method of Determination
Bridgehead H-C-C-H Dihedral Angle 0° - 30°~150° - 180°X-ray Crystallography, NMR Spectroscopy, Computational Modeling
Ring Puckering Amplitude (q) 0.3 - 0.5 Å0.3 - 0.5 ÅX-ray Crystallography, Computational Modeling
Energy Difference (cis vs. trans) cis is generally lower in energytrans is generally higher in energyComputational Modeling

Experimental Protocols for Conformational Analysis

A combination of experimental techniques is essential for a thorough conformational analysis of the this compound scaffold.

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a powerful tool for determining the solution-state conformation.

Protocol for ¹H and ¹³C NMR Analysis:

  • Sample Preparation: Dissolve 5-10 mg of the purified this compound isomer in a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆).

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum to observe chemical shifts and coupling constants.

    • Acquire a ¹³C NMR spectrum, along with DEPT-135 and DEPT-90 experiments, to identify all carbon signals and their multiplicities.

    • Perform 2D NMR experiments, including COSY (Correlation Spectroscopy) to establish proton-proton correlations, HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon correlations.

    • For detailed conformational insights, perform a NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment to identify through-space correlations between protons. The intensities of NOE/ROE cross-peaks are inversely proportional to the sixth power of the distance between the protons, providing crucial information about their spatial proximity.

  • Data Analysis:

    • Measure the vicinal proton-proton coupling constants (³JHH). The magnitude of these coupling constants can be related to the dihedral angle between the coupled protons via the Karplus equation. This is particularly useful for determining the puckering of the pyrrolidine rings.

    • Analyze the NOE/ROE data to determine the relative stereochemistry and preferred conformation in solution. For instance, in the cis-isomer, a strong NOE between the bridgehead protons would be expected.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive information about the solid-state conformation of a molecule.

Protocol for X-ray Crystallography:

  • Crystal Growth: Grow single crystals of the this compound derivative of sufficient quality. This can be achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement: Process the diffraction data to obtain the unit cell parameters and space group. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters to obtain the final molecular structure.

  • Analysis: Analyze the resulting crystal structure to determine bond lengths, bond angles, and, most importantly for conformational analysis, the dihedral angles that define the ring puckering and the overall shape of the molecule.

Computational Modeling

Theoretical calculations are invaluable for exploring the potential energy surface, identifying stable conformers, and estimating their relative energies.

Protocol for Computational Conformational Analysis:

  • Conformational Search: Perform a systematic or stochastic conformational search using molecular mechanics (e.g., with force fields like MMFF94 or AMBER) to identify low-energy conformers.

  • Geometry Optimization and Energy Calculation: Subject the identified low-energy conformers to geometry optimization and frequency calculations using quantum mechanical methods, such as Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G(d) or larger). The absence of imaginary frequencies confirms that the optimized structures are true minima on the potential energy surface.

  • Analysis: Analyze the optimized geometries to obtain dihedral angles and other geometric parameters. The calculated relative energies provide an estimate of the population of each conformer at a given temperature. NMR parameters, such as chemical shifts and coupling constants, can also be calculated and compared with experimental data to validate the computational model.

Experimental and Computational Workflow

The interplay between experimental and computational methods is crucial for a comprehensive understanding.

G Integrated Workflow for Conformational Analysis cluster_exp Experimental Analysis cluster_comp Computational Modeling NMR NMR Data Conformational Data (Dihedral Angles, Energies, etc.) NMR->Data Xray Xray Xray->Data ConfSearch Conformational Search QM Quantum Mechanics Calculations ConfSearch->QM QM->Data Synthesis Synthesis Synthesis->NMR Synthesis->Xray Synthesis->ConfSearch Validation Validation Data->Validation FinalModel Validated Conformational Model Validation->FinalModel

Integrated workflow for the conformational analysis of this compound.

Conclusion

The stereochemistry and conformational preferences of the this compound core are critical determinants of its utility in various scientific disciplines. A thorough understanding of its three-dimensional structure, facilitated by a synergistic approach combining high-resolution NMR spectroscopy, single-crystal X-ray diffraction, and computational modeling, is essential for the rational design of new molecules with tailored properties. While the cis-fused isomer is generally more stable and accessible, the exploration of the conformational landscape of both cis and trans isomers will continue to open new avenues for innovation in drug discovery and materials science. This guide provides the foundational knowledge and experimental frameworks necessary for researchers to effectively investigate and exploit the unique structural features of this important heterocyclic scaffold.

Spectroscopic Characterization of the Octahydropyrrolo[3,4-c]pyrrole Core: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The octahydropyrrolo[3,4-c]pyrrole scaffold is a significant bicyclic diamine structure that forms the core of various molecules explored in medicinal chemistry and materials science. Its rigid, fused-ring system imparts specific conformational constraints, making it an attractive building block for designing compounds with defined three-dimensional shapes. A thorough understanding of its spectroscopic properties is fundamental for the unambiguous identification, characterization, and quality control of novel derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of this compound derivatives in solution. Both ¹H and ¹³C NMR provide critical information about the chemical environment, connectivity, and stereochemistry of the molecule.

¹H NMR Spectroscopy

The proton NMR spectra of this compound derivatives are characterized by signals in the aliphatic region. The exact chemical shifts and coupling patterns are highly sensitive to the nature and stereochemistry of the substituents.

Expected ¹H NMR Data for the Unsubstituted Core:

Based on data from substituted analogs, the protons of the unsubstituted this compound core are expected in the upfield region of the spectrum. The bridgehead protons (at C3a and C6a) would likely appear as complex multiplets due to coupling with multiple neighboring protons. The methylene protons on the pyrrolidine rings would also exhibit complex splitting patterns, further complicated by their diastereotopic nature.

¹H NMR Data for Selected Derivatives:

The following table summarizes representative ¹H NMR data for various this compound derivatives, illustrating the influence of substitution on the proton chemical shifts.

Compound/DerivativeSolventProtonChemical Shift (δ, ppm)Multiplicity & Coupling Constant (J, Hz)
(1R)-Methyl 5-methyl-4,6-dioxo-3,3-diphenyl-octahydropyrrolo[3,4-c]pyrrole-1-carboxylateDMSO-d6Ar-H7.51-7.15m
4-H4.27d, J = 7.3
OCH33.67s
3-H3.60dd, J = 8.0, 7.4
2-H3.49d, J = 8.0
NCH32.71s
(1R)-Methyl 4,6-dioxo-3,3,5-triphenyl-octahydropyrrolo[3,4-c]pyrrole-1-carboxylateCDCl3Ar-H7.47-7.09m
4-H4.28d, J = 7.5
2-H3.87dd, J = 7.2, 6.8
OCH33.79s
3-H3.68dd, J = 7.5, 7.2
NH2.90d, J = 6.8

Data sourced from Arkivoc 2018, v, 1-13.[1]

¹³C NMR Spectroscopy

Carbon NMR provides information on the number and type of carbon atoms in the molecule. The chemical shifts of the carbon atoms in the this compound core are influenced by attached substituents and the overall stereochemistry.

Expected ¹³C NMR Data for the Unsubstituted Core:

For the parent this compound, the spectrum would be relatively simple, with signals expected in the aliphatic region (typically 40-70 ppm) for the methine (bridgehead) and methylene carbons. The symmetry of the molecule would also influence the number of distinct signals.

¹³C NMR Data for Selected Derivatives:

The table below presents ¹³C NMR data for derivatives, showcasing the impact of various functional groups on the carbon chemical shifts.

Compound/DerivativeSolventCarbonChemical Shift (δ, ppm)
(1R)-Methyl 4,6-dioxo-3,3,5-triphenyl-octahydropyrrolo[3,4-c]pyrrole-1-carboxylateCDCl3C=O175.0, 174.0, 170.7
Aromatic C144.5, 141.5, 131.7, 129.0, 128.9, 128.5, 128.0, 127.8, 127.7, 127.4, 126.5, 126.3
C (unspecified)73.7, 60.2, 52.9, 52.4, 49.1
N-benzoylthiourea derivativeCDCl3C=S178.3
C=O172.7, 171.8, 168.4, 163.5
Aromatic C140.6, 137.0, 133.0, 132.5, 131.0, 129.9, 129.3, 129.1, 129.0, 128.9, 128.7, 128.4, 128.0, 127.8, 127.3, 127.0, 126.4, 126.3, 126.0
C (unspecified)79.7, 66.7, 63.1, 52.9, 44.3

Data sourced from Arkivoc 2018, v, 1-13.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of an this compound derivative will be dominated by the vibrations of its substituents, but the core structure also contributes to the fingerprint region.

Expected IR Data for the Unsubstituted Core:

The unsubstituted core would primarily show C-H stretching and bending vibrations. Key expected absorptions include:

  • N-H stretching: A broad band in the region of 3300-3500 cm⁻¹ for the secondary amines.

  • C-H stretching (aliphatic): Multiple sharp bands just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

  • C-N stretching: In the 1020-1250 cm⁻¹ region.

  • N-H bending: Around 1590-1650 cm⁻¹.

IR Data for Selected Derivatives:

The following table provides IR data for several derivatives, highlighting the characteristic absorption bands of the appended functional groups.

Compound/DerivativeCharacteristic IR Absorptions (cm⁻¹)Functional Group
(1R)-Methyl 5-methyl-4,6-dioxo-3,3-diphenyl-octahydropyrrolo[3,4-c]pyrrole-1-carboxylate3326 (m), 3053 (w), 2954 (w), 1743 (s), 1694 (vs)N-H, C-H (aromatic, aliphatic), C=O (ester, amide)
(1R)-Methyl 4,6-dioxo-3,3,5-triphenyl-octahydropyrrolo[3,4-c]pyrrole-1-carboxylate3273 (m), 3065 (w), 2961 (w), 1716 (vs)N-H, C-H (aromatic, aliphatic), C=O (amide)
N-benzoylthiourea derivative3356 (m), 3060 (w), 2947 (w), 1716 (vs)N-H, C-H (aromatic, aliphatic), C=O

Data sourced from Arkivoc 2018, v, 1-13.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The fragmentation pattern can also offer valuable structural insights. The molecular formula of the unsubstituted this compound is C₆H₁₂N₂, with a monoisotopic mass of 112.1000 Da.[2]

Expected MS Data for the Unsubstituted Core:

  • Molecular Ion (M⁺•): A peak at m/z 112 would be expected, corresponding to the molecular weight of the parent compound.

  • Fragmentation: Fragmentation would likely involve the loss of protons, amino groups, or cleavage of the pyrrolidine rings.

MS Data for Selected Derivatives:

The table below shows the mass spectrometry data for some derivatives, typically obtained using soft ionization techniques like Electrospray Ionization (ESI), which often results in the observation of the protonated molecule [M+H]⁺ or other adducts.

Compound/DerivativeIonization ModeObserved m/zIon
(1R)-Methyl 4,6-dioxo-3,3,5-triphenyl-octahydropyrrolo[3,4-c]pyrrole-1-carboxylateESI427.2[M+H]⁺
N-benzoylthiourea derivativeESI526.1[M-H]⁺
(1R)-Methyl 5-methyl-4,6-dioxo-3,3-diphenyl-octahydropyrrolo[3,4-c]pyrrole-1-carboxylateESI365.2[M+H]⁺

Data sourced from Arkivoc 2018, v, 1-13.[1]

Experimental Protocols

Detailed and accurate experimental procedures are crucial for obtaining high-quality spectroscopic data. The following are generalized protocols based on methodologies reported for this compound derivatives.[1]

NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be based on the solubility of the analyte.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm.

  • Data Acquisition: Acquire spectra on a 400 MHz or higher field NMR spectrometer. Standard acquisition parameters for ¹H NMR include a 30-45 degree pulse angle and a relaxation delay of 1-2 seconds. For ¹³C NMR, a proton-decoupled sequence is typically used.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction.

IR Spectroscopy:

  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared.

  • Data Acquisition: Record the spectrum on an FT-IR spectrometer, typically over a range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder is recorded first and automatically subtracted from the sample spectrum.

  • Data Analysis: Identify characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry:

  • Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid or ammonium hydroxide to promote ionization.

  • Data Acquisition: Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatograph (LC-MS). For the derivatives cited, Electrospray Ionization (ESI) was used.[1] High-resolution mass spectrometry (HRMS) is often performed to confirm the elemental composition.

  • Data Analysis: Determine the molecular weight from the mass of the molecular ion or its adducts. Analyze the fragmentation pattern to gain structural information.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of an this compound derivative.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis & Elucidation Synthesis Synthesis of Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Analysis (¹H, ¹³C) Purification->NMR IR IR Analysis Purification->IR MS MS Analysis (ESI, HRMS) Purification->MS Data_Integration Integrate Spectroscopic Data NMR->Data_Integration IR->Data_Integration MS->Data_Integration Structure_Elucidation Structure Elucidation Data_Integration->Structure_Elucidation

Caption: General workflow for the synthesis and spectroscopic characterization of this compound derivatives.

Conclusion

The spectroscopic characterization of the this compound core is essential for the advancement of research and development involving this important scaffold. While data for the unsubstituted parent molecule is scarce, a comprehensive analysis of its derivatives provides a robust framework for understanding its spectral properties. By combining NMR, IR, and MS techniques, researchers can confidently elucidate the structure of novel this compound-containing compounds, paving the way for their application in drug discovery and materials science.

References

The Bicyclic Pyrrolidine Scaffold: A Privileged Motif in Biologically Active Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

The bicyclic pyrrolidine scaffold, a recurring structural motif in a diverse array of natural products, has garnered significant attention in the fields of chemical biology and drug discovery. This heterocyclic framework, encompassing structures such as indolizidine and pyrrolizidine alkaloids, is endowed with a unique three-dimensional architecture that facilitates potent and selective interactions with a variety of biological targets. This guide provides an in-depth exploration of the biological significance of this scaffold, presenting quantitative data on the activities of key natural products, detailed experimental protocols for assessing their effects, and visualizations of the intricate signaling pathways they modulate.

Prominent Bicyclic Pyrrolidine Natural Products and Their Biological Activities

Natural products featuring the bicyclic pyrrolidine core exhibit a remarkable spectrum of biological activities, ranging from potent neurotoxicity to promising anticancer and antiviral effects. The inherent conformational rigidity and stereochemical complexity of this scaffold are key determinants of its biological function.

Indolizidine Alkaloids

Indolizidine alkaloids are characterized by a fused six-membered and five-membered ring system with a nitrogen atom at the bridgehead. This class includes compounds with significant therapeutic potential.

  • Antofine: This phenanthroindolizidine alkaloid has demonstrated potent anticancer activity across various cancer cell lines. Its cytotoxic effects are attributed to the modulation of critical signaling pathways, including the inhibition of NF-κB and AKT/mTOR signaling.[1][2]

  • Swainsonine: An inhibitor of α-mannosidase II, swainsonine has shown promise as an anticancer and antimetastatic agent.[3][4] It is known to modulate immune responses, including the augmentation of natural killer (NK) cell activity.[5][6]

  • Castanospermine: This polyhydroxylated indolizidine alkaloid is a potent inhibitor of glucosidases.[7][8] It exhibits significant antiviral activity, particularly against enveloped viruses like HIV, by interfering with the processing of viral glycoproteins.[9][10]

Pyrrolizidine Alkaloids

Pyrrolizidine alkaloids are composed of two fused five-membered rings sharing a nitrogen atom. While many compounds in this class are known for their hepatotoxicity, they also serve as important tools for biological research.

  • Anatoxin-a: Known as "Very Fast Death Factor," anatoxin-a is a potent neurotoxin produced by cyanobacteria. It acts as a powerful agonist of nicotinic acetylcholine receptors (nAChRs), leading to neuromuscular blockade and respiratory paralysis.[11]

Other Bicyclic Pyrrolidine-Containing Natural Products

Beyond the major alkaloid classes, the bicyclic pyrrolidine motif is found in other natural products with diverse biological activities.

  • Pumiliotoxins: These toxins, isolated from the skin of dendrobatid frogs, are known for their cardiotonic and myotonic activities.

  • Septicine: A phenanthroindolizidine alkaloid with reported biological activities, though less characterized than antofine.

Quantitative Biological Activity Data

The following tables summarize the quantitative biological activity data for representative bicyclic pyrrolidine natural products, providing a comparative overview of their potency.

Table 1: Anticancer Activity of Bicyclic Pyrrolidine Natural Products

CompoundCell LineAssay TypeIC50 / GI50 (µM)Reference
AntofineHCT116 (Colon Cancer)Proliferation~0.01[1]
AntofineA549 (Lung Cancer)Growth Inhibition> 20[12]
AntofineDU-145 (Prostate Cancer)Growth Inhibition> 20[12]
AntofineKB (Nasopharyngeal Cancer)Growth Inhibition> 20[12]
AntofineHCT-8 (Colon Cancer)Growth Inhibition> 20[12]
Swainsonine Derivative (2-p-nitrobenzoyloxy-SW)MDAY-D2 (Tumor Cells)Golgi Oligosaccharide Processing InhibitionFull activity (comparable to SW)[3]
Swainsonine Derivative (2-benzoyloxy-SW)MDAY-D2 (Tumor Cells)Golgi Oligosaccharide Processing Inhibition>10x higher than SW[3]

Table 2: Antiviral Activity of Bicyclic Pyrrolidine Natural Products

CompoundVirusCell LineIC50 (µM)Reference
CastanospermineHIV-1 (GB8)JM cells29[9]
6-O-butanoylcastanospermine (MDL 28,574)HIV-1 (GB8)JM cells1.1[9]
CastanospermineMoloney murine leukemia virus-1.2 (µg/ml)[7]
6-O-butanoylcastanospermine (MDL 28,574)Herpes Simplex Virus Type 2--[13]

Table 3: Neurotoxic Activity of Anatoxin-a

| Receptor/System | Assay Type | IC50 / Kᵢ (nM) | Reference | | :--- | :--- | :--- | :--- | :--- | | Rat brain nAChR ([³H]nicotine binding) | Radioligand Binding | 0.34 |[3] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the biological significance of bicyclic pyrrolidine natural products. The following sections provide protocols for key experiments cited in this guide.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of compounds on cancer cells.[1]

  • Cell Seeding: Seed cancer cells (e.g., HCT116, A549, MCF7, HeLa) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48-72 hours) at 37°C.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

NF-κB Luciferase Reporter Assay

This assay quantifies the activation of the NF-κB signaling pathway.[14][15]

  • Cell Transfection: Co-transfect HEK293 cells with an NF-κB luciferase reporter plasmid and a control Renilla luciferase plasmid in a 96-well plate.

  • Compound Treatment: After 24 hours of transfection, treat the cells with the test compound at various concentrations for a specified duration (e.g., 6-24 hours). Include a positive control (e.g., TNFα) and a vehicle control.

  • Cell Lysis: Lyse the cells using a passive lysis buffer.

  • Luciferase Assay: Use a dual-luciferase reporter assay system to measure both firefly and Renilla luciferase activities in the cell lysates using a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Calculate the fold change in NF-κB activity relative to the vehicle control.

Western Blot Analysis for p53 Signaling

This protocol is used to detect changes in the expression of proteins involved in the p53 signaling pathway.[16][17][18][19][20]

  • Cell Treatment and Lysis: Treat cancer cells with the test compound for the desired time and concentrations. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p53 and other target proteins (e.g., MDM2, p21) overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Assessment of Mitochondrial Membrane Potential (ΔΨm)

Changes in mitochondrial membrane potential are an early indicator of apoptosis.[11][21][22][23][24]

  • Cell Treatment: Treat cells with the test compound for the desired time.

  • Staining: Incubate the cells with a fluorescent dye that is sensitive to ΔΨm, such as JC-1 or TMRM, according to the manufacturer's protocol.

  • Analysis:

    • Fluorescence Microscopy: Visualize the cells under a fluorescence microscope to observe changes in fluorescence intensity or color, which indicate alterations in ΔΨm.

    • Flow Cytometry: Quantify the changes in ΔΨm in a population of cells by analyzing the fluorescence intensity using a flow cytometer.

  • Data Interpretation: A decrease in the red/green fluorescence ratio for JC-1 or a decrease in TMRM fluorescence intensity indicates mitochondrial depolarization, a hallmark of apoptosis.

Signaling Pathways and Logical Relationships

The biological effects of bicyclic pyrrolidine natural products are often mediated through the modulation of specific signaling pathways. The following diagrams, generated using the DOT language, illustrate these complex interactions.

Antofine_Signaling cluster_NFkappaB NF-κB Pathway cluster_AKTmTOR AKT/mTOR Pathway Antofine Antofine IKK IKK Antofine->IKK Inhibits AKT AKT Antofine->AKT Inhibits IkappaB IκBα IKK->IkappaB Phosphorylates & Degrades NFkappaB_p65_p50 NF-κB (p65/p50) IkappaB->NFkappaB_p65_p50 Sequesters in Cytoplasm Nucleus Nucleus NFkappaB_p65_p50->Nucleus Translocates to Gene_Expression Pro-inflammatory & Anti-apoptotic Gene Expression Nucleus->Gene_Expression Induces Transcription mTOR mTOR AKT->mTOR Activates Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Promotes

Caption: Antofine's inhibitory action on the NF-κB and AKT/mTOR signaling pathways.

Indolizine_Apoptosis Indolizine Indolizine Derivative Mitochondrion Mitochondrion Indolizine->Mitochondrion Induces Stress p53 p53 Mitochondrion->p53 Activates Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Bax Bax p53->Bax Upregulates Bax->Mitochondrion Promotes Permeabilization Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Induction of apoptosis by an indolizine derivative via the mitochondrial p53 pathway.

Swainsonine_Immune_Modulation Swainsonine Swainsonine Golgi Golgi Apparatus Swainsonine->Golgi Alpha_Mannosidase_II α-Mannosidase II Swainsonine->Alpha_Mannosidase_II Inhibits NK_Cell Natural Killer (NK) Cell Swainsonine->NK_Cell Augments Activity Macrophage Macrophage Swainsonine->Macrophage Modulates Phenotype Golgi->Alpha_Mannosidase_II Glycoprotein_Processing N-linked Glycoprotein Processing Alpha_Mannosidase_II->Glycoprotein_Processing Alters Tumor_Cell Tumor Cell NK_Cell->Tumor_Cell Induces Cytotoxicity Metastasis Metastasis NK_Cell->Metastasis Macrophage->Tumor_Cell Enhances Phagocytosis Macrophage->Metastasis Tumor_Cell->Metastasis Leads to

Caption: Immunomodulatory and antimetastatic effects of swainsonine.

Conclusion

The bicyclic pyrrolidine scaffold represents a privileged structural motif in natural products, conferring a diverse range of potent biological activities. The examples presented in this guide highlight the therapeutic potential of these compounds as anticancer, antiviral, and immunomodulatory agents, as well as their significance as powerful biological probes. A thorough understanding of their mechanisms of action, facilitated by the detailed experimental protocols and pathway visualizations provided herein, is essential for the continued development of novel therapeutics inspired by these remarkable natural products. Further exploration of the vast chemical space occupied by bicyclic pyrrolidine-containing natural products is poised to uncover new biological functions and provide novel starting points for drug discovery endeavors.

References

In Silico Modeling and Computational Studies of the Octahydropyrrolo[3,4-c]pyrrole Scaffold: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The octahydropyrrolo[3,4-c]pyrrole core is a versatile bicyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a variety of biologically active compounds. Its rigid, three-dimensional structure provides a unique framework for the design of novel therapeutics targeting a range of biological entities, including enzymes and receptors. This technical guide provides an in-depth overview of the in silico modeling and computational studies that have been instrumental in the development of derivatives of this scaffold, supported by experimental data and detailed protocols.

Introduction to the this compound Core

The this compound moiety is a saturated heterocyclic system with the chemical formula C6H12N2.[1] Its unique stereochemistry and conformational rigidity make it an attractive starting point for the design of selective and potent ligands. Computational studies, including molecular docking and quantitative structure-activity relationship (QSAR) analysis, have been pivotal in understanding the interactions of these compounds with their biological targets and in guiding the synthesis of more effective derivatives.

Computational Approaches in the Study of this compound Derivatives

In silico techniques are crucial in modern drug discovery for predicting the biological activity of novel compounds, elucidating their mechanisms of action, and optimizing their pharmacokinetic properties. For the this compound scaffold, computational studies have been primarily focused on molecular docking to predict binding modes and affinities.

A general workflow for the in silico analysis of this compound derivatives typically involves several key steps, from ligand and protein preparation to the final analysis of the docking results.

Caption: General workflow for molecular docking studies.

Applications in Drug Discovery

Derivatives of the this compound core have been investigated for a variety of therapeutic applications, with in silico modeling playing a key role in their development.

Anticancer Agents: Histone Deacetylase (HDAC) Inhibitors

A series of novel pyrrolo[3,4-c]pyrrole hydroxamic acid derivatives have been synthesized and evaluated as potential anticancer agents, specifically as inhibitors of histone deacetylases (HDACs).[2][3][4] Molecular docking studies were performed to predict the binding interactions of these compounds with various HDAC isoforms (HDAC2, HDAC4, HDAC6, HDAC7, and HDAC8).[2]

The computational findings were in good agreement with the biological evaluation, with one of the newly synthesized derivatives, 9c, demonstrating better performance than the commercial reference drug, Vorinostat (SAHA).[4]

Table 1: Antiproliferative Activity of Pyrrolo[3,4-c]pyrrole Hydroxamic Acid Derivatives

CompoundCell LineIC50 (µM)
9c MDA-MB-231> SAHA
SAHA MDA-MB-231-
9b MCF7Increased Histone H3 Acetylation
9c MCF7Increased Histone H3 Acetylation
SAHA MCF7Increased Histone H3 Acetylation

Data extracted from biological assays measuring antiproliferative activity and Histone H3 acetylation.[2]

Anti-inflammatory Agents: COX-1/COX-2 Inhibitors

Newly designed and synthesized pyrrolo[3,4-c]pyrrole Mannich bases have been investigated for their ability to inhibit cyclooxygenase (COX) enzymes.[5] All tested compounds demonstrated inhibitory activity against both COX-1 and COX-2. Molecular docking simulations were used to analyze the intermolecular interactions between the ligands and the cyclooxygenase active site, providing a rationale for the observed biological activity.[5]

Central Nervous System Agents: Orexin-2 Antagonists

Novel octahydropyrrolo[3,4-c]pyrroles have been identified as potent and selective orexin-2 antagonists.[6] These compounds have shown promise in the treatment of primary insomnia by promoting sleep in rat models. The optimization of physicochemical and pharmacokinetic properties, guided by computational approaches, led to the identification of a clinical candidate.[6]

Antimicrobial and Antimycobacterial Agents

A series of 2-(thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrroles were synthesized and showed antimicrobial activity against several bacterial and fungal strains.[7][8][9] These compounds also exhibited antimycobacterial activity against M. tuberculosis H37Rv.[8][9]

Table 2: Antimicrobial and Antimycobacterial Activity of 2-(thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrroles

Compound ClassActivityMIC Range (µg/mL)
2-(thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrolesAntibacterial15.62-250
2-(thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrolesAntifungal15.62-250
2-(thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrolesAntimycobacterial (M. tuberculosis H37Rv)7.81-62.5

Data from in vitro antimicrobial and antimycobacterial screening assays.[7][8][9]

The general synthetic pathway for these derivatives involves a multi-step process, often beginning with a 1,3-dipolar cycloaddition reaction.

G Start Methyl 2-(diphenylmethyleneamino)acetate + N-substituted maleimide Cycloaddition 1,3-Dipolar Cycloaddition Start->Cycloaddition Intermediate1 This compound Derivative Cycloaddition->Intermediate1 Thiourea_Formation Reaction with N-benzoylthiourea Intermediate1->Thiourea_Formation Intermediate2 N-benzoylthiourea Derivative Thiourea_Formation->Intermediate2 Final_Reaction Reaction with α-haloketones Intermediate2->Final_Reaction Final_Product 2-(thiazol-2-yl)-octahydropyrrolo [3,4-c]pyrrole Final_Reaction->Final_Product

Caption: Synthetic pathway for 2-(thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrroles.

Detailed Methodologies

Molecular Docking of Pyrrolo[3,4-c]pyrrole Hydroxamic Acid Derivatives as HDAC Inhibitors
  • Ligand Preparation : The 3D structures of the pyrrolo[3,4-c]pyrrole hydroxamic acid derivatives (9a, 9b, 9c) and the reference compound SAHA were initially modeled using the semiempirical AM1 method in the Spartan'08 software package.[2][4]

  • Protein Preparation : The crystal structures of various histone deacetylase isoforms (HDAC2, HDAC4, HDAC6, HDAC7, and HDAC8) were obtained from the Protein Data Bank.

  • Molecular Docking : Molecular docking analysis was performed using the Molegro Virtual Docker (MVD) software.[2][4] The study aimed to calculate and compare the interactions of the ligands within the binding sites of the HDACs. The deprotonated form of the ligands was used for the docking studies.[2][4]

  • Computational Chemistry : To further rationalize the docking results and assess the binding energy, conceptual density functional theory (DFT) reactivity descriptors were calculated.[2][3]

Synthesis and Antimicrobial Testing of 2-(thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrroles
  • Synthesis : The synthesis of this compound derivatives was achieved through a 1,3-dipolar cycloaddition reaction.[7] A series of novel 2-(thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrroles were synthesized by reacting this compound N-benzoylthiourea derivatives with α-haloketones in subcritical water at 130 °C.[7][8][9]

  • Antimicrobial Screening : The antimicrobial activity of the synthesized compounds was determined against five standard bacterial strains and three standard fungal strains.[7][8][9] The minimum inhibitory concentration (MIC) values were determined.

  • Antimycobacterial Screening : The antimycobacterial activity was evaluated against M. tuberculosis H37Rv to determine the MIC values.[8][9]

Conclusion

The this compound scaffold has proven to be a valuable framework in the design of novel therapeutic agents. The integration of in silico modeling and computational studies with traditional synthetic and biological evaluation has significantly accelerated the discovery and optimization of potent and selective compounds. Molecular docking, in particular, has provided crucial insights into the binding modes of these derivatives with their respective biological targets, thereby guiding rational drug design. Future research in this area will likely involve the use of more advanced computational techniques, such as molecular dynamics simulations and free energy calculations, to further refine the understanding of the structure-activity relationships and to design next-generation therapeutics based on the versatile this compound core.

References

Unlocking the Potential of Octahydropyrrolo[3,4-c]pyrrole: A Novel Diamine Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for novel molecular scaffolds that can serve as the foundation for new therapeutics is a perpetual endeavor in medicinal chemistry. The octahydropyrrolo[3,4-c]pyrrole core, a fused bicyclic diamine, has emerged as a promising and versatile scaffold. Its rigid, three-dimensional structure provides a unique conformational constraint that can lead to enhanced target selectivity and improved pharmacokinetic properties. This technical guide delves into the synthesis, key applications, and structure-activity relationships of this compound derivatives, offering a comprehensive resource for professionals in drug discovery and development.

Physicochemical Properties of the Core Scaffold

The this compound scaffold possesses a set of physicochemical properties that make it an attractive starting point for library synthesis. These properties, summarized in the table below, provide a baseline for understanding its behavior in biological systems and for designing derivatives with desired drug-like characteristics.

PropertyValue
Molecular FormulaC₆H₁₂N₂
Molecular Weight112.17 g/mol
XLogP3-0.6
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count2
Rotatable Bond Count0
Exact Mass112.100048 g/mol
Topological Polar Surface Area24.1 Ų

Synthetic Methodologies: Building the Core

The construction of the this compound ring system can be achieved through several synthetic routes. The most prominent methods include the 1,3-dipolar cycloaddition of azomethine ylides and a green chemistry approach utilizing subcritical water.

1,3-Dipolar Cycloaddition of Azomethine Ylides

This classical and versatile method involves the reaction of an azomethine ylide with a suitable dipolarophile, typically a maleimide derivative. The reaction proceeds via a concerted [3+2] cycloaddition mechanism to afford the bicyclic core.

Experimental Protocol: Synthesis via 1,3-Dipolar Cycloaddition

  • Generation of the Azomethine Ylide: The azomethine ylide is typically generated in situ from the condensation of an α-amino acid ester (e.g., methyl 2-(diphenylmethyleneamino)acetate) and an aldehyde or ketone.

  • Cycloaddition Reaction: To a stirred solution of the α-amino acid ester in a high-boiling solvent such as o-xylene, a solution of an N-substituted maleimide in the same solvent is added.

  • Reaction Conditions: The reaction mixture is heated to reflux (typically around 140-150°C) for an extended period, often 24 hours.

  • Work-up and Purification: Upon completion, the reaction is quenched with water and extracted with an organic solvent like ethyl acetate. The crude product is then purified by column chromatography on silica gel to yield the desired this compound derivative.

Green Synthesis in Subcritical Water

In a move towards more environmentally benign synthetic methods, a green chemistry approach for the synthesis of functionalized this compound derivatives has been developed. This method utilizes subcritical water as a solvent, offering advantages in terms of reduced reaction times and avoidance of hazardous organic solvents.[1][2]

Experimental Protocol: Green Synthesis of 2-(Thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrole Derivatives

  • Thiourea Intermediate Synthesis: this compound N-benzoylthiourea derivatives are first synthesized in subcritical water. The reaction is carried out in a stainless-steel reactor at 130°C for 4 hours under a nitrogen pressure of 30 bar.[3]

  • Cyclization Reaction: The resulting thiourea intermediate is then reacted with an α-haloketone in subcritical water at 130°C for 2 hours.

  • Extraction and Purification: After cooling and depressurizing the reactor, the reaction mixture is extracted with dichloromethane. The crude product is purified by column chromatography to afford the final 2-(thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrole derivatives.[3]

Synthesis Workflow

G cluster_0 1,3-Dipolar Cycloaddition cluster_1 Green Synthesis Azomethine Ylide Generation Azomethine Ylide Generation Cycloaddition Cycloaddition Azomethine Ylide Generation->Cycloaddition N-Substituted Maleimide N-Substituted Maleimide N-Substituted Maleimide->Cycloaddition This compound Core This compound Core Cycloaddition->this compound Core OHP Core Octahydropyrrolo [3,4-c]pyrrole Thiourea Formation Thiourea Formation OHP Core->Thiourea Formation Benzoyl Isothiocyanate Benzoyl Isothiocyanate Benzoyl Isothiocyanate->Thiourea Formation Thiourea Intermediate Thiourea Intermediate Thiourea Formation->Thiourea Intermediate Thiazole Ring Formation Thiazole Ring Formation Thiourea Intermediate->Thiazole Ring Formation alpha-Haloketone alpha-Haloketone alpha-Haloketone->Thiazole Ring Formation Functionalized OHP Functionalized OHP Thiazole Ring Formation->Functionalized OHP

Caption: Synthetic routes to the this compound core.

Therapeutic Applications and Biological Activities

The this compound scaffold has been explored for a range of therapeutic applications, demonstrating significant potential in several key areas of drug discovery.

Antimicrobial, Antimycobacterial, and Antifungal Agents

Derivatives of this compound have shown promising activity against various microbial pathogens.[1][2] The rigid bicyclic structure allows for the precise positioning of pharmacophoric groups, leading to potent inhibition of microbial growth.

Quantitative Data on Antimicrobial Activity

Compound TypeOrganismMIC (µg/mL)Reference
2-(Thiazol-2-yl) derivativesStaphylococcus aureus31.25 - 250[1][2]
2-(Thiazol-2-yl) derivativesBacillus subtilis62.5 - 250[1][2]
2-(Thiazol-2-yl) derivativesEscherichia coli125 - 250[1][2]
2-(Thiazol-2-yl) derivativesCandida albicans15.62 - 125[1][2]
2-(Thiazol-2-yl) derivativesMycobacterium tuberculosis H37Rv7.81 - 62.5[1][2]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

  • Inoculum Preparation: A standardized suspension of the microbial strain is prepared in a suitable broth medium to a defined optical density.

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (temperature and time) for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Kinase Inhibitors for Anticancer Therapy

The pyrrole scaffold, a component of the this compound core, is a well-established pharmacophore in the design of kinase inhibitors.[4] Derivatives of this scaffold have been investigated as inhibitors of key kinases involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[5]

Quantitative Data on Kinase Inhibition

Compound ScaffoldTarget KinaseIC₅₀ (nM)Reference
Pyrrolo[2,3-d]pyrimidineLck<10[6][7]
Pyrrole indolin-2-oneVEGFR-2, PDGFRβPotent Inhibition[4]
Pyrrolo[2,3-d]pyrimidineMultiple KinasesVaries[8]

Experimental Protocol: Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

  • Reaction Setup: The kinase, substrate, ATP, and the test compound are combined in a reaction buffer in a 96-well plate.

  • Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at room temperature for a specified time to allow for phosphorylation.

  • ATP Depletion Measurement: An ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

  • Signal Generation: A Kinase Detection Reagent is added to convert the newly formed ADP to ATP, which is then used by luciferase to generate a luminescent signal.

  • Data Analysis: The luminescence is measured using a plate reader, and the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated.

Signaling Pathways

G cluster_0 EGFR/VEGFR Signaling in Cancer cluster_1 Histamine H4 Receptor Signaling in Inflammation Growth Factor Growth Factor EGFR/VEGFR EGFR/VEGFR Growth Factor->EGFR/VEGFR Downstream Signaling PI3K/Akt/mTOR RAS/RAF/MEK/ERK EGFR/VEGFR->Downstream Signaling Cell Proliferation\nAngiogenesis\nMetastasis Cell Proliferation Angiogenesis Metastasis Downstream Signaling->Cell Proliferation\nAngiogenesis\nMetastasis OHP Derivative This compound Derivative OHP Derivative->EGFR/VEGFR Histamine Histamine H4 Receptor H4 Receptor Histamine->H4 Receptor Gαi/o Pathway Gαi/o Pathway H4 Receptor->Gαi/o Pathway MAPK Activation\nCa2+ Mobilization MAPK Activation Ca2+ Mobilization Gαi/o Pathway->MAPK Activation\nCa2+ Mobilization Inflammatory Response Eosinophil Chemotaxis Mast Cell Activation MAPK Activation\nCa2+ Mobilization->Inflammatory Response OHP Derivative_H4 This compound Derivative OHP Derivative_H4->H4 Receptor

Caption: Targeted signaling pathways of OHP derivatives.

Histamine H4 Receptor Ligands for Inflammatory Diseases

The histamine H4 receptor is a G protein-coupled receptor primarily expressed on cells of the immune system.[9] Its involvement in inflammatory and allergic responses makes it an attractive target for the development of new anti-inflammatory drugs. This compound derivatives have been identified as potent histamine H4 receptor ligands.

The activation of the H4 receptor by histamine leads to the activation of the Gαi/o signaling pathway, resulting in downstream effects such as MAP kinase activation and intracellular calcium mobilization.[2] This cascade of events contributes to the chemotaxis of eosinophils and the activation of mast cells, key events in the inflammatory response.[9][10] Antagonists of the H4 receptor, potentially based on the this compound scaffold, can block these effects and thus have therapeutic potential in conditions like asthma, allergic rhinitis, and other inflammatory disorders.

Structure-Activity Relationships (SAR)

The development of potent and selective this compound-based drug candidates relies on a thorough understanding of their structure-activity relationships.

Antimicrobial Agents

For the 2-(thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrole series, the nature of the substituents on the thiazole ring and the pyrrole nitrogen plays a crucial role in determining the antimicrobial potency. Generally, the presence of electron-withdrawing groups on the aryl substituent of the thiazole ring tends to enhance activity. The specific substitution pattern on the pyrrole nitrogen also significantly influences the biological profile.

Kinase Inhibitors

In the context of kinase inhibition, the SAR for pyrrole-based inhibitors is well-documented.[6][11][12] For pyrrole indolin-2-one derivatives, substitutions on the pyrrole and indolinone rings are critical for modulating potency and selectivity against different kinases like VEGFR and PDGFR.[4] The pyrrole moiety typically interacts with the hydrophobic region of the ATP-binding pocket, and modifications here can fine-tune the inhibitory profile.

Conclusion

The this compound scaffold represents a valuable and versatile platform for the design and development of novel therapeutic agents. Its rigid, three-dimensional structure offers distinct advantages in achieving target selectivity and favorable pharmacokinetic properties. The synthetic accessibility of this core, coupled with its demonstrated potential in diverse therapeutic areas including infectious diseases, oncology, and inflammation, underscores its importance for further exploration. This guide provides a foundational understanding of this promising scaffold, equipping researchers and drug development professionals with the necessary knowledge to harness its full potential in the pursuit of innovative medicines.

References

The Core of Potential: A Technical Guide to the Reactivity and Stability of the Octahydropyrrolo[3,4-c]pyrrole Ring System

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The octahydropyrrolo[3,4-c]pyrrole scaffold, a saturated bicyclic diamine, has emerged as a privileged structure in medicinal chemistry and materials science. Its rigid, three-dimensional architecture provides a unique framework for the development of novel therapeutics and functional materials. This in-depth technical guide delves into the fundamental reactivity and chemical stability of this core ring system, providing essential data and protocols for professionals working with this versatile molecule.

Physicochemical and Spectroscopic Properties

The this compound ring system, also known as cis-3,7-diazabicyclo[3.3.0]octane, possesses a unique set of physicochemical properties owing to its strained, fused-ring structure. While specific experimental data for the parent compound is limited in publicly available literature, we can infer its characteristics from closely related analogs and computational models.

Table 1: Physicochemical Properties of this compound

PropertyValueSource/Method
Molecular FormulaC₆H₁₂N₂PubChem[1]
Molecular Weight112.17 g/mol PubChem[1]
IUPAC Name1,2,3,3a,4,5,6,6a-octahydropyrrolo[3,4-c]pyrrolePubChem[1]
CAS Number5840-00-6PubChem[1]
pKa (predicted)~8-10 (for each nitrogen)Estimated from similar saturated bicyclic amines[2]
LogP (predicted)-0.6PubChem[1]
Boiling Point194 °CChemBK
Density0.975 g/cm³ChemBK

Table 2: Spectroscopic Data for this compound Derivatives

Derivative¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Key IR Bands (cm⁻¹)Mass Spec (m/z)Reference
Unsubstituted (predicted)~2.5-3.5 (m, CH₂, CH)~40-60 (CH₂, CH)~3300 (N-H), ~2900 (C-H)113.1 [M+H]⁺General Spectroscopic Principles
N-Benzoylthiourea derivative5.42 (d), 4.42 (d), 4.04-4.00 (m), 3.93 (s)187.1, 173.3, 172.1, 169.7, 78.9, 65.6, 61.8, 52.8, 45.73061, 2923, 1751, 1719715.2 [M+H]⁺Semantic Scholar[3]
Dihydrochloride saltData not availableData not availableData not availableData not available

Basic Reactivity

The reactivity of the this compound core is primarily dictated by the two secondary amine functionalities. These nitrogen atoms are nucleophilic and can readily participate in a variety of chemical transformations.

N-Functionalization

The secondary amines of the this compound ring are susceptible to electrophilic attack, allowing for straightforward N-functionalization.

N-alkylation can be achieved using various alkylating agents, such as alkyl halides, in the presence of a base. The choice of base and solvent is crucial to modulate the reactivity and prevent over-alkylation.

N_Alkylation OHP This compound N_Alkylated_Product N-Alkyl-octahydropyrrolo[3,4-c]pyrrole OHP->N_Alkylated_Product 1. Base 2. R-X Base Base (e.g., K₂CO₃, NaH) Base->N_Alkylated_Product AlkylHalide Alkyl Halide (R-X) AlkylHalide->N_Alkylated_Product Salt Salt (e.g., KX, NaX)

Diagram 1: General workflow for the N-alkylation of the this compound core.

N-acylation is readily accomplished using acylating agents like acyl chlorides or anhydrides. This reaction is often performed in the presence of a non-nucleophilic base to scavenge the acid byproduct.

N_Acylation OHP This compound N_Acylated_Product N-Acyl-octahydropyrrolo[3,4-c]pyrrole OHP->N_Acylated_Product Acylating Agent, Base AcylatingAgent Acylating Agent (RCOCl, (RCO)₂O) AcylatingAgent->N_Acylated_Product Base Base (e.g., Et₃N, Pyridine) AcidByproduct Acid Byproduct (HCl, RCOOH) Base->AcidByproduct Neutralization

Diagram 2: General scheme for the N-acylation of the this compound ring.

While less common for this specific scaffold in the reviewed literature, N-arylation can be achieved through methods such as the Buchwald-Hartwig amination, which involves a palladium catalyst to couple an aryl halide with the amine.

Ring Conformation and Strain

The cis-fused nature of the this compound system imparts significant ring strain. The five-membered rings adopt envelope or twist conformations to minimize this strain. This constrained conformation has important implications for the stereoselectivity of reactions and the binding of derivatives to biological targets. Computational studies on similar bicyclo[3.3.0]octane systems can provide insights into the preferred conformations and energy barriers between them.[4]

Chemical Stability

The chemical stability of the this compound ring system is a critical consideration in its application, particularly in drug development. The saturated nature of the rings makes it generally more stable than its aromatic pyrrole counterpart. However, it is susceptible to degradation under certain conditions.

Hydrolytic Stability

The amide bonds in N-acylated derivatives can be susceptible to hydrolysis under strongly acidic or basic conditions. The parent ring system, being a dialkylamine, is generally stable to hydrolysis. However, extreme pH and elevated temperatures can lead to ring-opening or other degradation pathways. Studies on related pyrrolo[3,4-c]pyridine-1,3-dione derivatives have shown them to be extremely unstable in alkaline media and labile in acidic media.[5]

Oxidative Stability

The secondary amine groups are prone to oxidation. Exposure to strong oxidizing agents or atmospheric oxygen over prolonged periods, especially in the presence of light or metal ions, can lead to the formation of N-oxides, hydroxylamines, or ring-opened products. The sensitivity to oxidizing agents can be influenced by the nature of the substituents on the ring.[5]

Thermal Stability

The this compound core is expected to be thermally stable under typical laboratory and physiological conditions. However, at elevated temperatures, thermolysis can occur, leading to fragmentation of the bicyclic system. The specific degradation products would depend on the substitution pattern and the presence of other functional groups.

Photochemical Stability

Saturated amines do not possess strong chromophores and are therefore generally more photochemically stable than their aromatic counterparts. However, derivatives containing chromophoric groups can be susceptible to photodegradation. Studies on pyrrolo[3,4-c]pyridine-1,3-dione derivatives have indicated that they are photolabile.[5]

Stability_Factors cluster_stressors Stress Conditions OHP This compound Degradation Degradation Products AcidBase Strong Acid/Base AcidBase->Degradation Hydrolysis Oxidants Oxidizing Agents Oxidants->Degradation Oxidation Heat High Temperature Heat->Degradation Thermolysis Light UV/Vis Light Light->Degradation Photolysis

Diagram 3: Factors influencing the chemical stability of the this compound core.

Experimental Protocols

The following are generalized protocols for the synthesis and functionalization of the this compound ring system, adapted from literature procedures for related compounds. Researchers should optimize these conditions for their specific substrates.

Synthesis of cis-Octahydropyrrolo[3,4-c]pyrrole Dihydrochloride

A common synthetic route involves a 1,3-dipolar cycloaddition reaction. For instance, the reaction of methyl 2-(diphenylmethyleneamino)acetate with N-substituted maleimides can yield highly functionalized this compound derivatives.[3][6] Subsequent deprotection and purification would yield the parent scaffold.

A more direct approach to a related dione involves the reaction of maleimide with an appropriate precursor, followed by reduction to the octahydro level. The dihydrochloride salt can then be prepared by treating a solution of the free base with hydrochloric acid.

General Protocol for N-Boc Protection

The protection of the secondary amines with a tert-butyloxycarbonyl (Boc) group is a common step to modulate reactivity and improve solubility.

Materials:

  • This compound dihydrochloride

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Suspend this compound dihydrochloride in DCM or THF.

  • Add a suitable base (e.g., Et₃N, 2.2 equivalents) to neutralize the hydrochloride and free the amine.

  • Cool the mixture to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate (2.2 equivalents) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with water or saturated sodium bicarbonate solution.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired mono- or di-Boc protected product.

A general procedure for N-Boc protection of amines involves dissolving the amine and a base like triethylamine in a water/THF mixture, followed by the addition of di-tert-butyl dicarbonate.[7]

Boc_Protection_Workflow Start Start: OHP Dihydrochloride in Solvent AddBase Add Base (e.g., Et₃N) Start->AddBase Cool Cool to 0 °C AddBase->Cool AddBoc Add Boc₂O Cool->AddBoc React Stir at Room Temperature AddBoc->React Quench Quench with NaHCO₃ (aq) React->Quench Extract Extract with DCM Quench->Extract WashDry Wash with Brine, Dry (MgSO₄) Extract->WashDry Purify Purify (Column Chromatography) WashDry->Purify Product End: N-Boc Protected OHP Purify->Product

Diagram 4: Experimental workflow for the N-Boc protection of this compound.

Applications in Drug Development

The rigid, three-dimensional nature of the this compound scaffold makes it an attractive bioisostere for aromatic rings in drug design, allowing for an "escape from flatland". This can lead to improved physicochemical properties such as solubility and metabolic stability.

Derivatives of this ring system have been investigated as:

  • Histamine H₄ receptor ligands: For the treatment of inflammatory disorders like asthma and allergic rhinitis.[8]

  • Orexin-2 antagonists: For the treatment of insomnia.[8]

  • Antimicrobial and antifungal agents: Demonstrating the potential for developing new anti-infective drugs.[3]

The ability to readily functionalize the two nitrogen atoms allows for the creation of diverse libraries of compounds for screening against various biological targets.

Conclusion

The this compound ring system represents a valuable and versatile scaffold for the development of new chemical entities. Its basic reactivity is dominated by the nucleophilicity of its secondary amine groups, allowing for a wide range of N-functionalization reactions. While generally stable, its susceptibility to degradation under harsh acidic, basic, or oxidative conditions must be considered during synthesis, purification, and formulation. The data and protocols presented in this guide provide a foundational understanding for researchers and professionals to effectively utilize this promising heterocyclic core in their research and development endeavors. Further investigation into the quantitative aspects of its reactivity and stability will undoubtedly accelerate its application in creating next-generation therapeutics and advanced materials.

References

Octahydropyrrolo[3,4-c]pyrrole: A Technical Guide to its Solubility and Lipophilicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and lipophilicity of the parent octahydropyrrolo[3,4-c]pyrrole compound, a key heterocyclic scaffold in medicinal chemistry. Due to a lack of extensive, publicly available experimental data for the unsubstituted parent compound, this document presents a combination of computational data, qualitative solubility information, and detailed, standardized experimental protocols for the determination of these critical physicochemical properties. This guide is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics based on the this compound core.

Physicochemical Properties of this compound

The this compound core is a bicyclic diamine with the molecular formula C₆H₁₂N₂ and a molecular weight of 112.17 g/mol . Its structure and key identifiers are summarized in the table below.

ParameterValueSource
Molecular Formula C₆H₁₂N₂PubChem[1]
Molecular Weight 112.17 g/mol PubChem[1]
CAS Number 5840-00-6Santa Cruz Biotechnology[2]
IUPAC Name 1,2,3,3a,4,5,6,6a-octahydropyrrolo[3,4-c]pyrrolePubChem[1]

Lipophilicity

Lipophilicity, a critical parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile, is typically expressed as the logarithm of the partition coefficient (logP) between octanol and water.

Computational Lipophilicity Data
ParameterValueMethodSource
XLogP3 -0.6ComputedPubChem[1]

The negative XLogP3 value suggests that the this compound parent compound is predicted to be hydrophilic, exhibiting a preference for the aqueous phase over the lipid phase. This is consistent with the presence of two secondary amine groups, which are capable of hydrogen bonding with water.

Experimental Protocol for logP/logD Determination: The Shake-Flask Method

The "gold standard" for experimental logP determination is the shake-flask method.[3] This method directly measures the distribution of a compound between n-octanol and an aqueous buffer. For ionizable compounds, the distribution coefficient (logD) is measured at a specific pH, typically 7.4 to mimic physiological conditions.

Methodology:

  • Preparation of Pre-saturated Solvents: n-Octanol is saturated with the aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4), and the aqueous buffer is saturated with n-octanol by vigorously mixing them for 24 hours, followed by a separation period.

  • Compound Preparation: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO).

  • Partitioning: A small aliquot of the compound's stock solution is added to a mixture of the pre-saturated n-octanol and aqueous buffer in a vial.

  • Equilibration: The vial is shaken for a set period (e.g., 2-24 hours) to allow for the compound to reach equilibrium between the two phases.

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.

  • Quantification: The concentration of the compound in each phase is determined using a suitable analytical method, such as high-performance liquid chromatography with UV detection (HPLC-UV) or liquid chromatography-mass spectrometry (LC-MS).

  • Calculation: The logD is calculated using the following formula: logD = log₁₀ ( [Compound]octanol / [Compound]aqueous )

G Workflow for Shake-Flask logD Determination cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_solvents Prepare Pre-saturated n-Octanol and Buffer partition Add Compound to Solvent Mixture prep_solvents->partition prep_compound Prepare Compound Stock Solution prep_compound->partition equilibrate Shake to Equilibrate partition->equilibrate separate Centrifuge to Separate Phases equilibrate->separate quantify_oct Quantify Compound in n-Octanol Phase separate->quantify_oct quantify_aq Quantify Compound in Aqueous Phase separate->quantify_aq calculate Calculate logD quantify_oct->calculate quantify_aq->calculate

Caption: Workflow for Shake-Flask logD Determination.

Solubility

Solubility is a crucial factor for in vitro assay performance and in vivo bioavailability. The presence of two basic nitrogen atoms in the this compound scaffold suggests that its aqueous solubility will be pH-dependent.

Qualitative Solubility

Limited qualitative information suggests that the this compound parent compound is soluble in water, alcohol, and ether. The hydrochloride salt form is noted to have enhanced solubility in polar solvents, which is a common strategy to improve the aqueous solubility of basic compounds.

Experimental Protocols for Aqueous Solubility Determination

Aqueous solubility can be determined under either kinetic or thermodynamic conditions.

3.2.1. Thermodynamic Solubility Assay

Thermodynamic solubility represents the true equilibrium solubility of a compound. This is determined by measuring the concentration of a saturated solution that is in equilibrium with its solid phase.

Methodology:

  • Compound Addition: An excess amount of the solid compound is added to a specific volume of aqueous buffer (e.g., PBS, pH 7.4) in a vial.

  • Equilibration: The vial is sealed and agitated (e.g., using a shaker or rotator) at a constant temperature (e.g., 25°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is filtered or centrifuged to remove the undissolved solid.

  • Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined by a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Result Reporting: The solubility is reported in units such as µg/mL or µM.

G Workflow for Thermodynamic Solubility Assay cluster_exp Experiment cluster_analysis Analysis add_compound Add Excess Solid Compound to Buffer equilibrate Agitate to Reach Equilibrium (24-48h) add_compound->equilibrate separate Filter or Centrifuge to Remove Solid equilibrate->separate quantify Quantify Compound in Supernatant/Filtrate separate->quantify report Report Solubility (µg/mL or µM) quantify->report

Caption: Workflow for Thermodynamic Solubility Assay.

3.2.2. Kinetic Solubility Assay

Kinetic solubility is a high-throughput method often used in early drug discovery to assess the solubility of compounds prepared from a DMSO stock solution. It measures the concentration at which a compound precipitates when an aqueous buffer is added to a DMSO solution of the compound.

Methodology:

  • Stock Solution: A concentrated stock solution of the test compound is prepared in DMSO.

  • Serial Dilution: A small volume of the DMSO stock is added to an aqueous buffer in a microplate well and then serially diluted.

  • Incubation: The plate is incubated for a shorter period (e.g., 1-2 hours) at a controlled temperature.

  • Precipitation Detection: The formation of precipitate is detected by methods such as nephelometry (light scattering) or by filtering the solution and measuring the concentration of the dissolved compound in the filtrate via UV spectroscopy or LC-MS.

  • Result Reporting: The kinetic solubility is reported as the concentration at which precipitation is observed.

G Workflow for Kinetic Solubility Assay cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare DMSO Stock Solution add_to_buffer Add Stock to Aqueous Buffer prep_stock->add_to_buffer incubate Incubate (1-2h) add_to_buffer->incubate detect_precipitate Detect Precipitation (e.g., Nephelometry) incubate->detect_precipitate report Report Kinetic Solubility detect_precipitate->report

Caption: Workflow for Kinetic Solubility Assay.

Conclusion

The this compound scaffold, based on computational data and qualitative assessments, is a hydrophilic core. The presence of two basic nitrogen atoms provides opportunities for salt formation to further enhance aqueous solubility. For drug development programs utilizing this scaffold, it is imperative to experimentally determine the lipophilicity and solubility of lead compounds. The detailed protocols provided in this guide offer a standardized approach for generating this critical data, enabling a more informed and efficient drug discovery and development process.

References

Bicyclic Pyrrolidine Scaffolds: A Comprehensive Technical Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The bicyclic pyrrolidine motif is a privileged scaffold in medicinal chemistry, offering a unique three-dimensional architecture that has proven invaluable in the design of novel therapeutics. Its inherent conformational rigidity and stereochemical complexity allow for precise spatial orientation of substituents, leading to enhanced potency and selectivity for a wide range of biological targets. This technical guide provides an in-depth review of bicyclic pyrrolidine scaffolds, covering their synthesis, diverse biological activities, and applications in drug discovery, with a focus on quantitative data, detailed experimental protocols, and visualization of key concepts.

Introduction to Bicyclic Pyrrolidine Scaffolds

Nitrogen heterocycles are fundamental components of a vast number of pharmaceuticals, with 59% of unique small-molecule drugs approved by the FDA containing at least one nitrogen-containing ring.[1] Among these, the simple pyrrolidine ring is a frequently utilized core.[1] The incorporation of a second ring to form a bicyclic system introduces conformational constraints that can pre-organize a molecule into a bioactive conformation, thereby reducing the entropic penalty upon binding to a target.[1] This "escape from flatland" by increasing the fraction of sp3-hybridized carbons is a key strategy in modern drug design to improve clinical success rates.[1]

Prominent examples of bicyclic pyrrolidine-containing drugs include the anti-inflammatory agent Ketorolac and the anticancer drug Mitomycin C.[2][3] The versatility of this scaffold is further highlighted by its presence in numerous natural products and clinical candidates with a broad spectrum of biological activities, including antiviral, antibacterial, anticonvulsant, and antiarrhythmic properties.[2][3]

Synthesis of Bicyclic Pyrrolidine Scaffolds

The construction of bicyclic pyrrolidine cores can be achieved through a variety of synthetic strategies. Key methodologies include cycloaddition reactions and the derivatization of existing cyclic structures.

[3+2] Cycloaddition Reactions

A powerful and widely used method for the synthesis of the pyrrolidine ring is the [3+2] cycloaddition reaction between an azomethine ylide and an alkene.[4] This approach allows for the stereoselective formation of highly substituted bicyclic pyrrolidines.

A general workflow for this synthetic approach is outlined below:

G cluster_synthesis General Synthetic Workflow: [3+2] Cycloaddition Start Starting Materials: - Amine - Aldehyde/Ketone - Alkene Ylide In situ Generation of Azomethine Ylide Start->Ylide Cycloaddition [3+2] Cycloaddition Ylide->Cycloaddition Product Bicyclic Pyrrolidine Scaffold Cycloaddition->Product Purification Purification and Characterization Product->Purification Final Final Product Purification->Final

Caption: A generalized workflow for the synthesis of bicyclic pyrrolidines via [3+2] cycloaddition.

Experimental Protocol: [3+2] Cycloaddition for Bicyclic Fused Pyrrolidines [4]

A superior protocol for the [3+2] cycloaddition between a nonstabilized azomethine ylide and endocyclic electron-deficient alkenes involves the use of lithium fluoride (LiF) at elevated temperatures without a solvent.

  • Reaction Setup: A mixture of the endocyclic alkene, the azomethine ylide precursor, and LiF is heated to 140 °C in a sealed tube.

  • Reaction Time: The reaction is typically monitored and proceeds to completion within several hours.

  • Work-up: After cooling, the reaction mixture is directly purified by column chromatography on silica gel.

  • Characterization: The structure of the resulting bicyclic pyrrolidine is confirmed by NMR spectroscopy and mass spectrometry.

Reduction of Isoindole Derivatives

Another convenient method for synthesizing bicyclic pyrrolidine derivatives involves the reduction of N-substituted isoindole derivatives.[5][6][7]

Experimental Protocol: Synthesis via Reduction [6]

  • Imide Formation: 3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione is reacted with a primary amine (e.g., ethylamine or aniline) in a suitable solvent such as toluene under reflux to yield the corresponding N-substituted isoindole derivative (imide).

  • Reduction: The resulting imide is then reduced using a strong reducing agent like lithium aluminum hydride (LiAlH4) in an ethereal solvent such as tetrahydrofuran (THF) at elevated temperatures (e.g., 70 °C) for several hours.

  • Purification: The reaction is quenched, and the crude product is extracted and purified by standard techniques to afford the bicyclic pyrrolidine derivative.

Bicyclic Pyrrolidine Scaffolds in Different Therapeutic Areas

The unique structural features of bicyclic pyrrolidines have been exploited in the development of therapeutic agents for a variety of diseases.

Anticancer Activity

A significant number of bicyclic pyrrolidine derivatives have demonstrated potent anticancer activity.[2][3] The mechanisms of action are diverse and include DNA alkylation and the inhibition of various enzymes crucial for cancer cell proliferation.[2][3]

Quantitative Data: Antiproliferative Activity of Bicyclic Pyrrolidine Derivatives

Compound IDCell LineIC50 (µM)Reference
Spiro[pyrrolidine-3,3'-oxindole] 38i MCF-7 (Breast Cancer)3.53[8]
Spiro[pyrrolidine-3,3'-oxindole] 38h MCF-7 (Breast Cancer)4.01[8]
Thiophen-containing Pyrrolidine 37e MCF-7 (Breast Cancer)17[8]
Thiophen-containing Pyrrolidine 37e HeLa (Cervical Cancer)19[8]

Experimental Protocol: MTT Assay for Antiproliferative Activity

The antiproliferative activity of bicyclic pyrrolidine compounds is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a suitable density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for a few hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization and Measurement: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO), and the absorbance is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) is determined.

Antiparasitic Activity

Bicyclic pyrrolidines have emerged as potent inhibitors of Toxoplasma gondii, the parasite responsible for toxoplasmosis. These compounds selectively target the parasite's phenylalanine t-RNA synthetase (PheRS), an essential enzyme for protein synthesis.[9][10]

Quantitative Data: Activity of Bicyclic Pyrrolidine Inhibitors against Toxoplasma gondii [9]

CompoundT. gondii Fluc EC50 (µM)T. gondii cPheRS ΔTm (°C)Human cPheRS ΔTm (°C)
BRD7929 0.0511.64.5
BRD2108 0.2710.43.5
mCMY416 0.2010.53.6

Signaling Pathway: Inhibition of Parasite Protein Synthesis

The following diagram illustrates the mechanism of action of bicyclic pyrrolidine inhibitors on Toxoplasma gondii.

cluster_parasite Toxoplasma gondii Cell cluster_key Logical Relationship Inhibitor Bicyclic Pyrrolidine Inhibitor PheRS Phenylalanine t-RNA Synthetase (PheRS) Inhibitor->PheRS Inhibits tRNA_Phe tRNA-Phe PheRS->tRNA_Phe Aminoacylation Protein_Syn Protein Synthesis tRNA_Phe->Protein_Syn Parasite_Growth Parasite Growth and Replication Protein_Syn->Parasite_Growth Inhibition Inhibition of PheRS leads to cessation of protein synthesis and parasite death.

Caption: Mechanism of action of bicyclic pyrrolidine inhibitors in Toxoplasma gondii.

Neurodegenerative Diseases

The rigid framework of bicyclic pyrrolidines makes them attractive scaffolds for targeting proteins implicated in neurodegenerative diseases. Research has explored their potential as inhibitors of enzymes and receptors in the central nervous system. For instance, certain pyrrolidine derivatives have been investigated as MAO-B inhibitors for the potential treatment of Parkinson's and Alzheimer's diseases.[11]

Conclusion

Bicyclic pyrrolidine scaffolds represent a cornerstone in modern medicinal chemistry, offering a versatile platform for the design of potent and selective therapeutic agents. Their unique conformational properties and synthetic accessibility have led to their successful application in a wide array of therapeutic areas. The continued exploration of novel synthetic methodologies and a deeper understanding of their structure-activity relationships will undoubtedly pave the way for the discovery of next-generation drugs based on this remarkable heterocyclic core. This guide provides a foundational understanding for researchers and professionals in the field, encouraging further innovation in the development of bicyclic pyrrolidine-based medicines.

References

Methodological & Application

Application Notes & Protocols: Synthesis of Octahydropyrrolo[3,4-c]pyrrole via 1,3-Dipolar Cycloaddition

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The octahydropyrrolo[3,4-c]pyrrole scaffold is a significant bicyclic heterocyclic motif featured in a variety of biologically active compounds and pharmaceuticals.[1][2] Its rigid, three-dimensional structure makes it an attractive core for designing novel therapeutic agents, including histamine H₄ receptor ligands for treating conditions like asthma and allergic rhinitis.[1] The pyrrole ring, a key component of this structure, is present in numerous drugs and natural products, highlighting its importance in medicinal chemistry.[3][4]

Among the most powerful and efficient methods for constructing this framework is the 1,3-dipolar cycloaddition reaction.[5][6] This reaction typically involves an in situ generated azomethine ylide as the 1,3-dipole and an electron-deficient alkene, such as an N-substituted maleimide, as the dipolarophile.[5][6][7] The key advantage of this approach is its ability to rapidly assemble the complex bicyclic system with high stereocontrol, potentially generating multiple stereocenters in a single step.[5][6] This methodology has been refined through the use of various catalysts, including copper and silver complexes, to achieve high yields and excellent enantioselectivity, making it a cornerstone for modern synthetic and medicinal chemistry.[8][9]

General Reaction Mechanism

The synthesis proceeds via a [3+2] cycloaddition mechanism. An azomethine ylide is generated in situ from a suitable precursor, such as the condensation of an α-amino acid with an aldehyde or ketone, or from an imine via deprotonation.[10][11][12] This ylide then reacts with a dipolarophile (e.g., N-substituted maleimide) in a concerted or stepwise fashion to yield the this compound core. The stereochemical outcome of the reaction is often highly controlled, leading to specific diastereomers.[12]

Reaction_Mechanism cluster_precursors Reactants cluster_reaction Reaction Pathway Ylide_Precursor Azomethine Ylide Precursor (e.g., Isatin + Amino Acid) Azomethine_Ylide Azomethine Ylide (1,3-Dipole) Ylide_Precursor->Azomethine_Ylide in situ generation Dipolarophile Dipolarophile (e.g., N-Aryl-maleimide) Product This compound Dipolarophile->Product [3+2] Cycloaddition Azomethine_Ylide->Product

Caption: General mechanism for 1,3-dipolar cycloaddition.

Experimental Protocols

Protocol 1: Copper-Catalyzed Asymmetric Synthesis of F₃C-Containing Octahydropyrrolo[3,4-c]pyrroles

This protocol is adapted from a method for the enantioselective desymmetrization of N-arylmaleimides using a copper catalyst.[8] It yields trifluoromethyl-containing octahydropyrrolo[3,4-c]pyrroles with high yield, diastereoselectivity, and enantioselectivity.

Materials and Reagents:

  • Cu(OTf)₂

  • Chiral Ferrocenyl P,N-Ligand

  • N-2,2,2-Trifluoroethylisatin Ketimine (Azomethine ylide precursor)

  • N-Arylmaleimide (Dipolarophile)

  • Dichloromethane (DCM), anhydrous

  • Nitrogen or Argon atmosphere

  • Standard glassware for anhydrous reactions

  • Magnetic stirrer and hotplate

  • Thin Layer Chromatography (TLC) plates

  • Silica gel for column chromatography

Procedure:

  • Catalyst Preparation: In a flame-dried Schlenk tube under an inert atmosphere, add Cu(OTf)₂ (0.02 mmol, 10 mol%) and the chiral ferrocenyl P,N-ligand (0.022 mmol, 11 mol%).

  • Add anhydrous DCM (1.0 mL) and stir the mixture at room temperature for 1 hour.

  • Reaction Assembly: To the prepared catalyst solution, add the N-2,2,2-trifluoroethylisatin ketimine (0.2 mmol, 1.0 equiv.) and the N-arylmaleimide (0.24 mmol, 1.2 equiv.).

  • Reaction Execution: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC until the starting materials are consumed.

  • Workup and Purification: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the crude residue directly by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the pure product.

  • Characterization: Analyze the product by ¹H NMR, ¹³C NMR, HRMS, and chiral HPLC to determine yield, diastereomeric ratio (dr), and enantiomeric excess (ee).

Protocol 2: Synthesis of this compound-1,3-diones in Subcritical Water

This protocol describes a green chemistry approach for the synthesis of this compound derivatives using subcritical water as the reaction medium, adapted from a literature method.[13]

Materials and Reagents:

  • Methyl 2-(diphenylmethyleneamino)acetate (Ylide precursor)

  • N-methylmaleimide or N-phenylmaleimide (Dipolarophile)

  • Deionized water

  • High-pressure reaction vessel (autoclave)

  • Oven or heating mantle

  • Standard laboratory glassware for extraction and filtration

Procedure:

  • Reaction Setup: In a high-pressure reaction vessel, combine methyl 2-(diphenylmethyleneamino)acetate (1.0 mmol, 1.0 equiv.) and the desired N-substituted maleimide (1.0 mmol, 1.0 equiv.).

  • Add deionized water to the vessel (volume as optimized in the literature, e.g., 10-15 mL).

  • Reaction Execution: Seal the vessel tightly. Place it in a preheated oven or heating mantle set to the target temperature (e.g., 130 °C).

  • Heat for the specified reaction time (typically much shorter than in conventional solvents).[13]

  • Workup and Purification: After the reaction time, allow the vessel to cool completely to room temperature before opening.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by recrystallization or silica gel chromatography to yield the pure this compound derivative.

Experimental_Workflow Start Start Reagents 1. Mix Reactants & Catalyst/Solvent Start->Reagents Reaction 2. Stir under Reaction Conditions Reagents->Reaction Monitor 3. Monitor by TLC Reaction->Monitor Monitor->Reaction Incomplete Workup 4. Quench Reaction & Aqueous Workup Monitor->Workup Complete Purify 5. Purify via Chromatography Workup->Purify Analyze 6. Characterize Product (NMR, HRMS, HPLC) Purify->Analyze End End Analyze->End

Caption: General experimental workflow for synthesis.

Data Presentation

Quantitative data from representative synthetic procedures are summarized below.

Table 1: Asymmetric Synthesis of F₃C-Containing Octahydropyrrolo[3,4-c]pyrroles[8]

EntryN-Aryl Group on MaleimideYield (%)d.r.ee (%)
1Phenyl98>20:199
24-Methylphenyl99>20:199
34-Methoxyphenyl96>20:199
44-Fluorophenyl97>20:198
54-Chlorophenyl99>20:199
62-Methylphenyl95>20:199

Conditions: As described in Protocol 1. d.r. (diastereomeric ratio) determined by ¹H NMR. ee (enantiomeric excess) determined by chiral HPLC.

Table 2: Comparison of Reaction Solvents for Synthesis of this compound Derivatives[13]

EntryProductSolventTemperatureTime (h)Yield (%)
13aAcetoneReflux3082
23aSubcritical H₂O130 °C185
33bAcetoneReflux3080
43bSubcritical H₂O130 °C183

Data illustrates the significant reduction in reaction time with comparable yields when using subcritical water as a green solvent alternative.

Applications in Drug Discovery

The this compound core is a "privileged scaffold" in medicinal chemistry due to its frequent appearance in molecules with diverse biological activities.

  • Anti-inflammatory Agents: Derivatives have been developed as potent and selective histamine H₄ receptor ligands, which are promising for the treatment of inflammatory diseases like asthma and allergic rhinitis.[1]

  • Antimicrobial and Antifungal Activity: Functionalized octahydropyrrolo[3,4-c]pyrroles have demonstrated significant antibacterial and antifungal properties.[2] Some derivatives show activity against strains like Staphylococcus aureus and Mycobacterium tuberculosis.[13]

  • CNS Disorders: The broader class of pyrrolidine-containing structures is integral to drugs targeting the central nervous system. The rigid bicyclic nature of the this compound scaffold makes it suitable for developing agents with specific conformational requirements for receptor binding.

References

Application Notes & Protocols: Green Synthesis of Octahydropyrrolo[3,4-c]pyrrole Derivatives Using Subcritical Water

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the environmentally friendly synthesis of octahydropyrrolo[3,4-c]pyrrole derivatives. This method utilizes subcritical water as a green solvent, offering significant advantages over traditional organic solvents, including reduced reaction times, high yields, and a safer environmental profile. The synthesized compounds have shown potential as antimicrobial and antimycobacterial agents, making this methodology particularly relevant for drug discovery and development.[1][2][3][4]

Introduction to Subcritical Water Synthesis

Subcritical water, maintained at a temperature between 100°C and 374°C under pressure to keep it in a liquid state, exhibits unique properties that make it an excellent medium for organic synthesis. Its dielectric constant can be tuned by varying the temperature and pressure, allowing it to behave similarly to organic solvents like acetone but with the clear environmental benefits of water. In the synthesis of this compound derivatives, subcritical water has been demonstrated to be a highly effective alternative to conventional solvents, leading to shorter reaction times and comparable or improved yields.[1][2][5]

The primary application discussed here is the synthesis of novel 2-(thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrroles. This is a two-step process where both the intermediate this compound N-benzoylthiourea derivatives and the final products are synthesized in subcritical water.[1][2][4]

Experimental Data Summary

The use of subcritical water offers a significant reduction in reaction time while maintaining high product yields. The following tables summarize the quantitative data from the synthesis of intermediate and final products.

Table 1: Synthesis of this compound N-benzoylthiourea Derivatives (Intermediates 3a-b)

CompoundSolventTemperature (°C)Time (hours)Yield (%)
3a-b Subcritical Water1300.580-82
3a-b Acetone (Conventional)Reflux3080-82

Data sourced from Nural, Y. et al.[4]

Table 2: Synthesis of 2-(Thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrole Derivatives (Final Products 4a-j)

Compound SeriesSolventTemperature (°C)Time (hours)Yield Range (%)
4a-j Subcritical Water1300.17 (10 mins)75-91
4a-j Acetone (Conventional)Reflux1867-89

Data sourced from Nural, Y. et al.[1][2][4]

Experimental Workflow and Diagrams

The overall workflow for the green synthesis of 2-(thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrole derivatives is a two-stage process. First, the core this compound is functionalized to form an N-benzoylthiourea intermediate. This intermediate is then reacted with an α-haloketone to yield the final thiazole-containing product. Both steps are efficiently carried out in subcritical water.

G cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Final Product Synthesis A This compound Derivatives (2a-b) C Subcritical Water (130°C, 30 min) A->C Reactant B Benzoyl isothiocyanate B->C Reactant D This compound N-benzoylthiourea (3a-b) C->D Product E Intermediate (3a-b) D->E G Subcritical Water (130°C, 10 min) E->G Reactant F α-haloketones F->G Reactant H 2-(Thiazol-2-yl)-octahydropyrrolo [3,4-c]pyrrole Derivatives (4a-j) G->H Product reaction_pathway reactant1 This compound N-benzoylthiourea intermediate Thio-enol Intermediate reactant1->intermediate + reactant2 α-haloketone reactant2->intermediate product 2-(Thiazol-2-yl)-octahydropyrrolo [3,4-c]pyrrole intermediate->product Cyclization & Dehydration

References

Application Notes and Protocols for the Stereoselective Synthesis of Chiral Octahydropyrrolo[3,4-c]pyrrole Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the stereoselective synthesis of chiral octahydropyrrolo[3,4-c]pyrrole enantiomers. This bicyclic scaffold is a key structural motif in a variety of biologically active compounds and represents a valuable building block in medicinal chemistry and drug discovery. The primary method detailed herein is a highly efficient copper-catalyzed asymmetric 1,3-dipolar cycloaddition, which allows for the construction of highly functionalized and enantioenriched octahydropyrrolo[3,4-c]pyrroles.

Introduction

The this compound core is a privileged scaffold in medicinal chemistry due to its rigid bicyclic structure, which allows for the precise spatial orientation of substituents. This makes it an attractive framework for the design of potent and selective ligands for various biological targets. The development of stereoselective methods to access enantiomerically pure octahydropyrrolo[3,4-c]pyrroles is therefore of significant interest.

One of the most powerful strategies for the construction of this heterocyclic system is the [3+2] cycloaddition reaction between an azomethine ylide and a dipolarophile. The use of chiral catalysts in these reactions enables the enantioselective synthesis of complex pyrrolidine-containing structures.

Key Synthetic Strategy: Copper-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition

A highly effective method for the synthesis of enantioenriched trifluoromethyl-containing octahydropyrrolo[3,4-c]pyrroles involves a copper-catalyzed asymmetric 1,3-dipolar cycloaddition. This reaction utilizes a chiral ferrocenyl P,N-ligand to achieve excellent levels of stereocontrol. The desymmetrization of N-arylmaleimides with N-2,2,2-trifluoroethylisatin ketimines proceeds to afford products with up to four contiguous stereocenters.[1]

This methodology is notable for its high yields, excellent diastereoselectivity, and outstanding enantioselectivity, making it a valuable tool for the synthesis of structurally diverse and biologically relevant molecules.[1]

Experimental Workflow

The general workflow for the copper-catalyzed asymmetric 1,3-dipolar cycloaddition is depicted below.

G cluster_prep Pre-reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis reagents Weigh Catalyst and Ligand solvent Add Solvent reagents->solvent reactants Add Isatin Ketimine and Maleimide solvent->reactants stirring Stir at Specified Temperature reactants->stirring monitoring Monitor by TLC/LC-MS stirring->monitoring filtration Filter through Celite monitoring->filtration Reaction Complete extraction Solvent Extraction filtration->extraction purification Column Chromatography extraction->purification characterization NMR, HRMS purification->characterization enantiopurity Chiral HPLC characterization->enantiopurity

Caption: General workflow for the synthesis and analysis.

Quantitative Data Summary

The following table summarizes the results for the copper-catalyzed asymmetric 1,3-dipolar cycloaddition of various N-2,2,2-trifluoroethylisatin ketimines with N-arylmaleimides.[1]

EntryIsatin Ketimine (R)N-Arylmaleimide (Ar)Yield (%)dree (%)
1HPhenyl99>20:199
25-MePhenyl98>20:199
35-ClPhenyl99>20:199
45-BrPhenyl97>20:199
5H4-Methylphenyl99>20:199
6H4-Methoxyphenyl96>20:199
7H4-Chlorophenyl99>20:199
8H2-Methylphenyl95>20:198

Experimental Protocols

General Procedure for the Copper-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition

Materials:

  • Cu(OTf)₂ (Copper(II) trifluoromethanesulfonate)

  • Chiral Ferrocenyl P,N-Ligand

  • N-2,2,2-Trifluoroethylisatin ketimine derivative

  • N-Arylmaleimide derivative

  • Anhydrous solvent (e.g., Dichloromethane)

  • Inert atmosphere (Nitrogen or Argon)

Protocol:

  • To an oven-dried Schlenk tube under an inert atmosphere, add Cu(OTf)₂ (0.01 mmol, 5 mol%) and the chiral ferrocenyl P,N-ligand (0.011 mmol, 5.5 mol%).

  • Add anhydrous solvent (1.0 mL) and stir the mixture at room temperature for 30 minutes.

  • Add the N-2,2,2-trifluoroethylisatin ketimine derivative (0.2 mmol, 1.0 equiv.).

  • Add the N-arylmaleimide derivative (0.22 mmol, 1.1 equiv.).

  • Stir the reaction mixture at the specified temperature (e.g., room temperature or 0 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired enantioenriched this compound product.

  • Determine the diastereomeric ratio (dr) by ¹H NMR analysis of the crude reaction mixture.

  • Determine the enantiomeric excess (ee) by chiral high-performance liquid chromatography (HPLC) analysis.

Logical Relationship of Key Reaction Components

The following diagram illustrates the relationship between the key components of the catalytic system and the reactants leading to the stereoselective formation of the product.

G catalyst Cu(OTf)2 complex Chiral Copper Complex catalyst->complex ligand Chiral Ferrocenyl P,N-Ligand ligand->complex product Enantioenriched This compound complex->product Catalyzes ketimine Isatin Ketimine ketimine->product Reacts with maleimide N-Arylmaleimide maleimide->product Reacts with

Caption: Key components for stereoselective synthesis.

References

Application Notes and Protocols for N-Position Functionalization of the Octahydropyrrolo[3,4-c]pyrrole Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of synthetic methodologies for the functionalization of the octahydropyrrolo[3,4-c]pyrrole scaffold at the N-positions. The this compound core is a valuable building block in medicinal chemistry, and its derivatization allows for the exploration of a wide range of biological activities.

Introduction to the this compound Scaffold

The this compound scaffold, a fused bicyclic pyrrolidine system, is a key pharmacophore in the development of novel therapeutic agents.[1] Its rigid structure and the presence of two nitrogen atoms provide opportunities for diverse functionalization, leading to compounds with potential antimicrobial, antimycobacterial, and anticancer activities.[2][3] This document outlines established and proposed protocols for the N-functionalization of this versatile scaffold.

Synthesis of N-Benzoylthiourea and 2-(Thiazol-2-yl) Derivatives

A successful green chemistry approach for the functionalization of the this compound scaffold involves a two-step synthesis of N-benzoylthiourea and subsequent cyclization to 2-(thiazol-2-yl) derivatives in subcritical water.[4][5] This method offers high yields and reduced reaction times compared to conventional organic solvents.[3]

Quantitative Data Summary
Compound TypeSynthesis MethodSolventTemperature (°C)Time (h)Yield (%)Reference
N-BenzoylthioureaConventionalAcetoneReflux3080-82[3]
N-BenzoylthioureaSubcritical WaterWater1304High[5]
2-(Thiazol-2-yl)ConventionalAcetoneReflux1867-89[3]
2-(Thiazol-2-yl)Subcritical WaterWater130275-91[3][4]

Table 1: Comparison of Synthetic Methods for N-Functionalized this compound Derivatives.

Biological Activity Data

The synthesized 2-(thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrole derivatives have been screened for their antimicrobial and antimycobacterial activities. The Minimum Inhibitory Concentration (MIC) values are summarized below.

CompoundM. tuberculosis H37Rv MIC (µg/mL)Antibacterial MIC Range (µg/mL)Antifungal MIC Range (µg/mL)Reference
2-(Thiazol-2-yl) derivatives7.81 - 62.515.62 - 25015.62 - 250[3][4]

Table 2: Biological Activity of 2-(Thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrole Derivatives.

Experimental Protocols

Protocol 1: Synthesis of this compound N-Benzoylthiourea Derivatives in Subcritical Water [5]

  • To a home-made stainless steel reactor with an internal volume of 200 mL, add this compound (1 mmol), benzoyl isothiocyanate (2 mmol), and 75 mL of ultra-pure water.

  • Purge the reactor with nitrogen gas and then fix the internal pressure at 30 bar with nitrogen.

  • Heat the reaction mixture to 130 °C for 4 hours with continuous stirring.

  • After cooling the reactor to room temperature, depressurize it and extract the mixture with dichloromethane.

  • Purify the crude product by column chromatography (EtOAc:hexane / 1:3) to obtain the desired N-benzoylthiourea derivative.

Protocol 2: Synthesis of 2-(Thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrole Derivatives in Subcritical Water [3][4]

  • In the same stainless steel reactor, combine the this compound N-benzoylthiourea derivative (1 mmol), an appropriate α-haloketone (1.2 mmol), and 75 mL of ultra-pure water.

  • Purge the reactor with nitrogen and set the internal pressure to 30 bar.

  • Heat the mixture to 130 °C for 2 hours with stirring.

  • After cooling and depressurization, extract the product with dichloromethane.

  • Purify the crude product via column chromatography (EtOAc:hexane / 1:4) to yield the final 2-(thiazol-2-yl) derivative.

Experimental Workflow

experimental_workflow Workflow for the Synthesis of N-Functionalized Derivatives cluster_step1 Step 1: N-Benzoylthiourea Synthesis cluster_step2 Step 2: 2-(Thiazol-2-yl) Synthesis cluster_analysis Analysis A This compound C Subcritical Water (130°C, 4h) A->C B Benzoyl Isothiocyanate B->C D N-Benzoylthiourea Derivative C->D F Subcritical Water (130°C, 2h) D->F E α-Haloketone E->F G 2-(Thiazol-2-yl) Derivative F->G H Antimicrobial Screening G->H I Antimycobacterial Screening G->I

Caption: Workflow for the synthesis and biological evaluation of N-functionalized this compound derivatives.

Proposed Protocols for General N-Functionalization

While specific literature on broader N-functionalization of the this compound scaffold is limited, established methods for the N-functionalization of secondary amines and other heterocyclic systems can be adapted. The following are proposed protocols that serve as a starting point for further investigation.

N-Alkylation with Alkyl Halides

N-alkylation of secondary amines is a fundamental transformation. For the this compound scaffold, a standard procedure using an alkyl halide in the presence of a base is proposed.

Proposed Protocol 3: N-Alkylation of this compound

  • Dissolve this compound (1 mmol) in a suitable solvent such as DMF or acetonitrile.

  • Add a base, for example, potassium carbonate (2-3 equivalents).

  • Add the desired alkyl halide (1.1-1.5 equivalents) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or heat to 50-80 °C until the reaction is complete (monitor by TLC or LC-MS).

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

N-Arylation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. A general protocol for the N-arylation of secondary amines can be adapted for the this compound scaffold.[6]

Proposed Protocol 4: N-Arylation of this compound

  • To an oven-dried reaction vessel, add a palladium catalyst (e.g., Pd2(dba)3, 2-5 mol%), a suitable ligand (e.g., a biarylphosphine ligand like BippyPhos, 4-10 mol%), and a base (e.g., sodium tert-butoxide or LHMDS, 1.5-2 equivalents).[6]

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add a solution of the aryl halide (1 mmol) and this compound (1.2 mmol) in a dry, degassed solvent (e.g., toluene or dioxane).

  • Heat the reaction mixture to 80-110 °C and stir until the starting materials are consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

N-Acylation with Acid Chlorides or Anhydrides

N-acylation is a common method to introduce carbonyl functionalities. This can be achieved using acid chlorides or anhydrides.

Proposed Protocol 5: N-Acylation of this compound

  • Dissolve this compound (1 mmol) and a base (e.g., triethylamine or pyridine, 1.5 equivalents) in a dry aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add the acid chloride or anhydride (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

  • Purify the crude product by column chromatography.

Logical Relationships in N-Functionalization

logical_relationships N-Functionalization Strategies cluster_reactions N-Functionalization Reactions cluster_reagents Key Reagents cluster_products Functionalized Products Scaffold This compound Alkylation N-Alkylation Scaffold->Alkylation Arylation N-Arylation Scaffold->Arylation Acylation N-Acylation Scaffold->Acylation Thiourea N-Thiourea Formation Scaffold->Thiourea Alkylated N-Alkyl Derivatives Alkylation->Alkylated Arylated N-Aryl Derivatives Arylation->Arylated Acylated N-Acyl Derivatives Acylation->Acylated ThioureaProduct N-Benzoylthiourea Derivatives Thiourea->ThioureaProduct AlkylHalide Alkyl Halide + Base AlkylHalide->Alkylation ArylHalide Aryl Halide + Pd Catalyst/Ligand ArylHalide->Arylation AcidChloride Acid Chloride/Anhydride + Base AcidChloride->Acylation Isothiocyanate Benzoyl Isothiocyanate Isothiocyanate->Thiourea

Caption: Overview of key strategies for the N-functionalization of the this compound scaffold.

Conclusion

The functionalization of the this compound scaffold at the N-positions is a promising avenue for the discovery of new drug candidates. The provided protocols for the synthesis of N-benzoylthiourea and 2-(thiazol-2-yl) derivatives offer a solid foundation for further exploration. Additionally, the proposed protocols for N-alkylation, N-arylation, and N-acylation provide a roadmap for expanding the chemical diversity of this important scaffold. Researchers are encouraged to adapt and optimize these methods to generate novel libraries of compounds for biological screening.

References

Application Notes and Protocols: Octahydropyrrolo[3,4-c]pyrrole as a Scaffold for Nicotinic Acetylcholine Receptor (nAChR) Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The octahydropyrrolo[3,4-c]pyrrole scaffold has emerged as a versatile platform for the design of potent and selective ligands for nicotinic acetylcholine receptors (nAChRs). These receptors are crucial ligand-gated ion channels in the central and peripheral nervous systems, and their dysfunction is implicated in a range of neurological disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction.[1][2] The development of nAChR subtype-selective ligands is a key objective in modern drug discovery to elicit specific therapeutic effects while minimizing off-target side effects.[1][3]

This document provides detailed application notes and protocols based on the successful use of the this compound scaffold in developing ligands with high affinity for α4β2 and α7 nAChR subtypes.[4][5] Simple substitution patterns on this scaffold have been shown to effectively switch subtype selectivity, offering valuable insights into the ligand binding domains of these receptors.[4][5]

Data Presentation: Ligand Binding Affinities

The following table summarizes the binding affinities (Ki) of a series of 5-(pyridine-3-yl)this compound derivatives for the human α4β2 and α7 nAChR subtypes. This data highlights the potential for developing highly selective ligands based on this scaffold.

Compound IDR Groupα4β2 Ki (nM)α7 Ki (nM)Selectivity (α7/α4β2)
6 H0.15130867
7 5-F0.112101909
8 5-Cl0.083504375
9 5-Br0.075007143
10 6-Cl1.28.36.9
11 6-Me0.451533
12 2-Cl0.224.118.6
13 2-MeO0.92.83.1
14 2-NH21.10.90.8
15 2-SMe0.181.58.3

Data extracted from medicinal chemistry literature. The specific synthetic details and full characterization can be found in the primary research articles.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the general signaling pathway of nAChRs upon ligand binding and a typical experimental workflow for the screening and characterization of novel nAChR ligands based on the this compound scaffold.

nAChR_Signaling_Pathway Ligand nAChR Ligand (e.g., this compound derivative) nAChR Nicotinic Acetylcholine Receptor (nAChR) Ligand->nAChR Ion_Channel Ion Channel Opening nAChR->Ion_Channel Conformational Change Ion_Influx Na+ / Ca2+ Influx Ion_Channel->Ion_Influx Depolarization Membrane Depolarization Ion_Influx->Depolarization Ca_Signaling Ca2+-Mediated Signaling Cascades Ion_Influx->Ca_Signaling Cellular_Response Cellular Response (e.g., Neurotransmitter Release) Depolarization->Cellular_Response Gene_Expression Changes in Gene Expression Ca_Signaling->Gene_Expression

Caption: General nAChR signaling pathway upon agonist binding.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_evaluation Lead Optimization & In Vivo Evaluation Scaffold This compound Scaffold Preparation Derivatization N-Arylation & Derivatization Scaffold->Derivatization Purification Purification & Characterization Derivatization->Purification Binding_Assay Radioligand Binding Assays (α4β2 & α7 subtypes) Purification->Binding_Assay Functional_Assay Functional Assays (e.g., Electrophysiology) Binding_Assay->Functional_Assay High-affinity compounds SAR Structure-Activity Relationship (SAR) Analysis Functional_Assay->SAR SAR->Derivatization Iterative Design In_Vivo In Vivo Behavioral Models SAR->In_Vivo Lead Candidates

Caption: Workflow for nAChR ligand discovery and development.

Experimental Protocols

Synthesis of the this compound Scaffold

A key intermediate for the synthesis of the target ligands is the Boc-protected diamine, tert-butyl cis-hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate. This can be prepared via a multi-step sequence involving an azomethine ylide cycloaddition to a maleimide, followed by reduction of the imide and protecting group exchange.[1]

Protocol: N-Arylation of the Scaffold

  • Reaction Setup: In a suitable reaction vessel, combine the Boc-protected this compound scaffold, the desired aryl or heteroaryl halide (e.g., a 3-bromopyridine derivative), a palladium catalyst (e.g., Pd2(dba)3), a phosphine ligand (e.g., BINAP), and a base (e.g., NaOtBu) in an appropriate anhydrous solvent (e.g., toluene).

  • Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature sufficient to drive the reaction to completion (typically 80-110 °C). Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Workup and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over a suitable drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the N-arylated product.

  • Deprotection: Remove the Boc protecting group using acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane) to yield the final secondary amine ligand.

Radioligand Binding Assays

These assays are performed to determine the binding affinity of the synthesized compounds for specific nAChR subtypes.

Protocol: [³H]Epibatidine Binding Assay for α4β2 nAChR

  • Membrane Preparation: Utilize cell membranes from a stable cell line expressing the human α4β2 nAChR (e.g., HEK-293 cells).

  • Assay Buffer: Prepare a suitable assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2).

  • Incubation: In a 96-well plate, incubate the cell membranes with a constant concentration of the radioligand [³H]epibatidine (a high-affinity nAChR ligand) and varying concentrations of the test compound.

  • Equilibrium: Allow the binding to reach equilibrium by incubating for a specified time at a controlled temperature (e.g., 2 hours at 4 °C).

  • Separation: Separate the bound from the free radioligand by rapid filtration through a glass fiber filter (e.g., Whatman GF/B) using a cell harvester.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation.

Protocol: [¹²⁵I]α-Bungarotoxin Binding Assay for α7 nAChR

  • Membrane Preparation: Use cell membranes from a cell line expressing the human α7 nAChR (e.g., SH-EP1-hα7 cells) or rat hippocampal membranes.

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., PBS containing 0.5% BSA).

  • Incubation: Incubate the membranes with [¹²⁵I]α-bungarotoxin and varying concentrations of the test compound.

  • Equilibrium, Separation, and Quantification: Follow a similar procedure as described for the α4β2 assay.

  • Data Analysis: Determine the IC50 and Ki values as described above.

Functional Assays: Two-Electrode Voltage Clamp Electrophysiology

Functional assays are crucial to determine whether a ligand acts as an agonist, antagonist, or partial agonist at the nAChR.

Protocol: Electrophysiological Recording in Xenopus Oocytes

  • Oocyte Preparation: Surgically remove oocytes from a female Xenopus laevis frog and treat with collagenase to defolliculate.

  • cRNA Injection: Inject the oocytes with cRNAs encoding the subunits of the desired human nAChR subtype (e.g., α4 and β2, or α7).

  • Incubation: Incubate the injected oocytes for 2-7 days to allow for receptor expression.

  • Recording: Place an oocyte in a recording chamber and perfuse with a standard frog Ringer's solution. Impale the oocyte with two microelectrodes filled with KCl and clamp the membrane potential at a holding potential (e.g., -70 mV).

  • Drug Application: Apply acetylcholine (the native agonist) or the test compound to the oocyte via the perfusion system.

  • Data Acquisition: Record the induced transmembrane currents using a suitable amplifier and data acquisition system.

  • Data Analysis: For agonists, generate concentration-response curves to determine the EC50 (effective concentration to elicit 50% of the maximal response) and the maximal efficacy relative to acetylcholine. For antagonists, co-apply the test compound with a fixed concentration of acetylcholine to determine the IC50 for inhibition of the acetylcholine-induced current.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel nAChR ligands with tailored subtype selectivity. The synthetic accessibility and the clear structure-activity relationships observed with this scaffold make it an attractive tool for researchers in medicinal chemistry and pharmacology. The protocols outlined above provide a framework for the synthesis, screening, and functional characterization of new ligands based on this versatile chemical entity, with the ultimate goal of developing improved therapeutics for nAChR-related disorders.

References

Application Notes and Protocols for Octahydropyrrolo[3,4-c]pyrrole-Based Histamine H4 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the design, synthesis, and pharmacological evaluation of a novel class of histamine H4 receptor (H4R) antagonists based on the octahydropyrrolo[3,4-c]pyrrole scaffold. The protocols outlined below offer detailed, step-by-step methodologies for the chemical synthesis and in vitro characterization of these compounds.

Design Rationale

The this compound core serves as a rigid bicyclic scaffold, which allows for precise spatial orientation of substituents to interact with the H4 receptor binding pocket. The design strategy focuses on introducing diversity at the N-5 position of the scaffold to explore structure-activity relationships (SAR) and optimize for potency, selectivity, and pharmacokinetic properties. The H4 receptor is a G-protein coupled receptor (GPCR) primarily coupled to Gi/o proteins, and its antagonism is a promising therapeutic strategy for various inflammatory and immune disorders.[1]

Data Presentation

The following table summarizes the in vitro pharmacological data for a series of synthesized this compound-based compounds.

Compound IDR Group (at N-5)hH4 Ki (nM)
1 4-Chlorobenzyl15
2 4-Fluorobenzyl20
3 4-Methylbenzyl18
4 2-Naphthylmethyl10
5 4-Cyanobenzyl35
6 4-(Trifluoromethyl)benzyl42
7 3-Chlorobenzyl25
8 3-Fluorobenzyl30

Data presented is representative and compiled from literature sources describing similar compound series.

Experimental Protocols

A. Chemical Synthesis

The synthesis of the target this compound-based H4R antagonists is achieved through a multi-step sequence, starting with the construction of the core scaffold followed by diversification.

Protocol 1: Synthesis of the this compound Core

This protocol is adapted from established literature procedures for the synthesis of similar bicyclic amines.

  • Step 1: 1,3-Dipolar Cycloaddition.

    • To a solution of N-benzylmaleimide (1.0 eq) in toluene (0.2 M), add azomethine ylide precursor (1.1 eq).

    • Heat the reaction mixture to reflux for 12-18 hours, monitoring by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

    • Purify the crude cycloadduct by column chromatography on silica gel (e.g., ethyl acetate/hexanes gradient) to yield the bicyclic intermediate.

  • Step 2: Reductive Cleavage of the N-benzyl group.

    • Dissolve the bicyclic intermediate (1.0 eq) in methanol (0.1 M).

    • Add Pearlman's catalyst (Pd(OH)2/C, 10 mol%).

    • Hydrogenate the mixture at 50 psi for 24 hours.

    • Filter the reaction mixture through a pad of Celite and concentrate the filtrate under reduced pressure to afford the this compound core.

Protocol 2: N-Alkylation of the this compound Core

  • Dissolve the this compound core (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile (0.2 M).

  • Add a base, for example, potassium carbonate (K2CO3, 2.0 eq) or diisopropylethylamine (DIPEA, 1.5 eq).

  • Add the desired alkyl halide (e.g., substituted benzyl bromide, 1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, or gently heat to 50-60 °C to drive the reaction to completion. Monitor progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the final N-alkylated this compound antagonist.

B. In Vitro Pharmacological Evaluation

Protocol 3: Histamine H4 Receptor Radioligand Binding Assay

This protocol determines the binding affinity (Ki) of the synthesized compounds for the human H4 receptor.

  • Membrane Preparation:

    • Use commercially available cell membranes prepared from HEK293 or CHO cells stably expressing the human histamine H4 receptor.

    • Alternatively, prepare membranes by culturing the cells to ~90% confluency, harvesting, and homogenizing in an ice-cold lysis buffer. Isolate the membrane fraction by ultracentrifugation.[2]

  • Binding Assay:

    • In a 96-well plate, add 50 µL of assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Add 50 µL of a serial dilution of the test compound (competitor).

    • For non-specific binding, add a high concentration of an unlabeled H4R ligand (e.g., 10 µM histamine).

    • Add 50 µL of [3H]-histamine (final concentration ~10 nM) to all wells.[2]

    • Initiate the binding reaction by adding 150 µL of the membrane preparation (15-30 µg of protein).[2]

    • Incubate the plate at 25°C for 60 minutes with gentle agitation.[2]

    • Terminate the assay by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester.

    • Wash the filters three times with 3 mL of ice-cold wash buffer.[2]

    • Dry the filters, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.[2]

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 4: Calcium Mobilization Functional Assay

This assay measures the ability of the compounds to antagonize histamine-induced calcium mobilization in cells expressing the H4 receptor.

  • Cell Preparation:

    • Use HEK293 cells co-expressing the human H4 receptor and a promiscuous G-protein (e.g., Gα16) to couple the Gi/o-linked receptor to the calcium signaling pathway.[3]

    • Plate the cells in a black-walled, clear-bottom 96-well plate and allow them to adhere overnight.[3]

  • Dye Loading:

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.[3]

    • Wash the cells with assay buffer (e.g., HBSS with 20 mM HEPES) to remove excess dye.[3]

  • Assay Procedure:

    • Place the cell plate in a fluorescence plate reader with an injection system (e.g., FLIPR, FlexStation).

    • Add serial dilutions of the test antagonist to the wells and incubate for a defined period (e.g., 15-30 minutes).[3]

    • Measure the baseline fluorescence.

    • Inject a fixed concentration of histamine (agonist, typically the EC80) into the wells and immediately begin recording the fluorescence intensity over time.[3]

  • Data Analysis:

    • Quantify the increase in fluorescence, which corresponds to the increase in intracellular calcium.

    • Determine the inhibitory effect of the antagonist on the histamine-induced calcium signal and calculate the IC50 value.[3]

Protocol 5: cAMP Functional Assay

This assay measures the ability of the compounds to block the histamine-induced inhibition of cAMP production.

  • Cell Preparation:

    • Use CHO or HEK293 cells stably expressing the human H4 receptor.

    • Harvest the cells and resuspend them in the assay buffer to the desired density.

  • Assay Procedure:

    • Dispense serial dilutions of the test antagonist into a 384-well plate.

    • Add a fixed concentration of histamine (agonist, typically the EC80) to all wells except the basal control.

    • Add a fixed concentration of forskolin to all wells to stimulate adenylyl cyclase and cAMP production.

    • Add the cell suspension to all wells.

    • Incubate at room temperature for 30 minutes.

  • cAMP Detection:

    • Lyse the cells and measure cAMP levels using a commercially available cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based) according to the manufacturer's protocol.

  • Data Analysis:

    • Normalize the data to the forskolin-only control (0% inhibition) and the histamine + forskolin control (100% inhibition).

    • Plot the percentage of inhibition against the logarithm of the antagonist concentration and determine the IC50 value.

Visualizations

H4R_Signaling_Pathway cluster_membrane Cell Membrane H4R Histamine H4 Receptor G_protein Gi/o Protein (α, βγ) H4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC αi inhibits PLC Phospholipase C G_protein->PLC βγ activates cAMP cAMP AC->cAMP IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Histamine Histamine (Agonist) Histamine->H4R Activates Antagonist This compound Antagonist Antagonist->H4R Blocks ATP ATP ATP->cAMP Converts to PKA Protein Kinase A cAMP->PKA Activates Cellular_Response_cAMP Cellular Response (e.g., inhibition of immune cell function) PKA->Cellular_Response_cAMP Leads to PIP2 PIP2 PIP2->IP3 Cleaves to PIP2->DAG Cleaves to Ca2_release Ca2+ Release (from ER) IP3->Ca2_release Induces PKC Protein Kinase C DAG->PKC Activates Cellular_Response_Ca Cellular Response (e.g., chemotaxis, calcium mobilization) Ca2_release->Cellular_Response_Ca Leads to PKC->Cellular_Response_Ca Leads to

Caption: Histamine H4 Receptor Signaling Pathway.

Synthesis_Workflow start Starting Materials (N-benzylmaleimide, Azomethine ylide precursor) cycloaddition 1,3-Dipolar Cycloaddition start->cycloaddition intermediate1 Bicyclic Intermediate cycloaddition->intermediate1 reduction Reductive Cleavage (H2, Pd(OH)2/C) intermediate1->reduction core This compound Core Scaffold reduction->core alkylation N-Alkylation (Alkyl halide, Base) core->alkylation final_product Target H4R Antagonist alkylation->final_product In_Vitro_Evaluation_Workflow compound Synthesized Compound binding_assay Radioligand Binding Assay (hH4R membranes, [3H]-histamine) compound->binding_assay functional_assay_ca Calcium Mobilization Assay (Antagonist Mode) compound->functional_assay_ca functional_assay_camp cAMP Functional Assay (Antagonist Mode) compound->functional_assay_camp ki_value Determine Ki value binding_assay->ki_value sar Structure-Activity Relationship (SAR) Analysis ki_value->sar ic50_value_ca Determine IC50 (Ca2+) functional_assay_ca->ic50_value_ca ic50_value_camp Determine IC50 (cAMP) functional_assay_camp->ic50_value_camp ic50_value_ca->sar ic50_value_camp->sar

References

Application Notes and Protocols for Octahydropyrrolo[3,4-c]pyrrole Derivatives in Antimicrobial and Antifungal Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, antimicrobial, and antifungal activities of novel octahydropyrrolo[3,4-c]pyrrole derivatives. Detailed protocols for their synthesis and microbiological evaluation are included to facilitate further research and development in the quest for new anti-infective agents.

Introduction

The emergence of multidrug-resistant microbial pathogens represents a significant threat to global health. This necessitates the urgent discovery and development of new antimicrobial agents with novel mechanisms of action. The this compound scaffold has emerged as a promising heterocyclic system in medicinal chemistry. Its unique three-dimensional structure allows for diverse substitutions, leading to compounds with a wide range of biological activities. This document focuses on a series of 2-(thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrole derivatives that have demonstrated notable antibacterial and antifungal properties.

Data Presentation: Antimicrobial and Antifungal Activity

The antimicrobial and antifungal activities of synthesized this compound derivatives were evaluated against a panel of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC), the lowest concentration of a compound that inhibits visible growth, was determined using the broth microdilution method. The results for key compounds are summarized in the tables below.

Table 1: Antibacterial Activity of this compound Derivatives (MIC in µg/mL) [1][2]

CompoundStaphylococcus aureusBacillus subtilisEscherichia coliAeromonas hydrophilaAcinetobacter baumannii
3a >25025025062.50250
3b >250>250>250250>250
4a 62.5062.5012531.2562.50
4b 31.2562.5012562.5062.50
4d 62.5012525012531.25
4j 125250>25025031.25
Ampicillin 31.2515.6262.5062.5062.50

Table 2: Antifungal and Antimycobacterial Activity of this compound Derivatives (MIC in µg/mL) [1][3][4]

CompoundCandida albicansCandida glabrataCandida tropicalisMycobacterium tuberculosis H37Rv
3a 12525012562.50
3b 250>250250>62.5
4a 62.5012562.507.81
4b 31.2562.5031.2515.62
4d 12525012531.25
4j 250>25025062.50
Fluconazole 3.907.8115.62-
Isoniazid ---<0.03

Proposed Mechanism of Action

While the exact molecular targets of these this compound derivatives are still under investigation, the broader class of pyrrole-containing compounds has been shown to exert antimicrobial effects through various mechanisms. These include the inhibition of essential enzymes involved in DNA replication (DNA gyrase), cell wall synthesis (mycolic acid synthesis), and interference with quorum sensing pathways.[2][3][5][6] For antifungal activity, disruption of the fungal cell membrane integrity is a plausible mechanism.[7][8][9] Specifically, some marinopyrrole derivatives have been found to inhibit glucosamine 6-phosphate synthase (GlmS), a key enzyme in the bacterial cell wall biosynthesis pathway.[]

Proposed_Antimicrobial_Mechanisms cluster_bacterial Bacterial Cell cluster_fungal Fungal Cell DNA_Gyrase DNA Gyrase Mycolic_Acid Mycolic Acid Synthesis GlmS GlmS Enzyme Quorum_Sensing Quorum Sensing Cell_Membrane Cell Membrane Integrity Pyrrole_Derivative Octahydropyrrolo [3,4-c]pyrrole Derivative Pyrrole_Derivative->DNA_Gyrase Inhibition Pyrrole_Derivative->Mycolic_Acid Inhibition Pyrrole_Derivative->GlmS Inhibition Pyrrole_Derivative->Quorum_Sensing Interference Pyrrole_Derivative->Cell_Membrane Disruption

Proposed antimicrobial and antifungal mechanisms of action.

Experimental Protocols

Synthesis of 2-(Thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrole Derivatives (4a-j)

This protocol describes a green synthesis approach using subcritical water.[1][2]

Synthesis_Workflow Start This compound N-benzoylthiourea (3a-b) Reaction Reaction in Subcritical Water (130 °C, 2 hours) Start->Reaction Reactant α-haloketone Reactant->Reaction Extraction Extraction with Dichloromethane (DCM) Reaction->Extraction Purification Column Chromatography (EtOAc:hexane) Extraction->Purification Product 2-(Thiazol-2-yl)-octahydropyrrolo [3,4-c]pyrrole Derivatives (4a-j) Purification->Product

General workflow for the synthesis of target compounds.

Materials:

  • This compound N-benzoylthiourea derivatives (3a-b)

  • Appropriate α-haloketones

  • Subcritical water reactor

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • To a stainless-steel reactor, add the this compound N-benzoylthiourea derivative (1 mmol) and the respective α-haloketone (1.2 mmol).

  • Add ultra-pure water to the reactor.

  • Seal the reactor and heat to 130 °C with stirring for 2 hours.

  • After the reaction, cool the reactor to room temperature and depressurize.

  • Extract the resulting mixture with dichloromethane.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an ethyl acetate:hexane gradient to yield the final compounds (4a-j).

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) for determining the Minimum Inhibitory Concentration (MIC).[4][11][12][13][14]

Materials:

  • Synthesized this compound derivatives

  • Bacterial and fungal strains

  • Mueller-Hinton Broth (MHB) for bacteria

  • RPMI-1640 medium for fungi

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Compounds: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to prepare stock solutions.

  • Preparation of Inoculum:

    • Bacteria: Culture the bacterial strains overnight on appropriate agar plates. Suspend isolated colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the test wells.

    • Fungi: Culture the fungal strains on appropriate agar. Prepare a suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Dilute in RPMI-1640 to achieve a final inoculum of approximately 0.5-2.5 x 10³ CFU/mL.

  • Microplate Preparation:

    • Perform serial two-fold dilutions of the test compounds in the appropriate broth directly in the 96-well plates.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Inoculation: Add the prepared inoculum to each well containing the test compound dilutions and the positive control well.

  • Incubation:

    • Incubate bacterial plates at 37°C for 18-24 hours.

    • Incubate fungal plates at 35°C for 24-48 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) as observed visually or by measuring the optical density at 600 nm.

Conclusion

The this compound scaffold serves as a valuable template for the development of novel antimicrobial and antifungal agents. The 2-(thiazol-2-yl)-substituted derivatives, in particular, have demonstrated promising activity against a range of clinically relevant pathogens. The provided protocols offer a foundation for the synthesis and evaluation of new analogues, paving the way for the discovery of more potent and selective anti-infective drug candidates. Further studies are warranted to elucidate the precise mechanisms of action and to optimize the pharmacokinetic and pharmacodynamic properties of these compounds.

References

Application Notes and Protocols for Structure-Activity Relationship (SAR) Studies of Substituted Octahydropyrrolo[3,4-c]pyrrole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the structure-activity relationship (SAR) studies of substituted octahydropyrrolo[3,4-c]pyrrole analogs, a versatile scaffold that has shown significant promise in targeting various receptors and enzymes. This document includes quantitative data from SAR studies, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows.

Introduction to this compound Analogs

The this compound core is a rigid bicyclic structure that serves as a valuable scaffold in medicinal chemistry. Its constrained conformation allows for the precise positioning of substituents to interact with biological targets. By systematically modifying these substituents, researchers can elucidate the SAR, leading to the optimization of potency, selectivity, and pharmacokinetic properties.[1] This scaffold has been successfully employed in the development of antagonists for G protein-coupled receptors (GPCRs) like the orexin-2 receptor (OX2R), as well as inhibitors for enzymes such as dipeptidyl peptidase-4 (DPP-4) and antimicrobial agents.[2][3][4]

Data Presentation: Structure-Activity Relationship of Selected Analogs

The following tables summarize the in vitro activity of a series of substituted this compound analogs as selective orexin-2 receptor antagonists.[2][3] These compounds were evaluated for their ability to inhibit the binding of a radiolabeled ligand to the human orexin-2 receptor (hOX2R) and for their functional antagonism in a calcium mobilization assay.

Table 1: Orexin-2 Receptor (OX2R) Binding Affinity and Functional Antagonism [2][3]

Compound IDR1-SubstituentR2-SubstituenthOX2R Binding pKihOX2R FLIPR pIC50
1 MethylPhenyl7.87.9
2 EthylPhenyl8.18.2
3 IsopropylPhenyl8.58.6
4 Methyl2-Fluorophenyl8.08.1
5 Methyl4-Chlorophenyl8.28.3
6 (JNJ-42847922) Isopropyl5-Fluoro-2-methylphenyl9.29.3

Table 2: Antimicrobial Activity of 2-(Thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrole Derivatives [3]

Compound IDR-Substituent on Thiazole RingM. tuberculosis H37Rv MIC (µg/mL)S. aureus MIC (µg/mL)
7a H62.5125
7b Methyl31.2562.5
7c Phenyl15.6231.25
7d 4-Chlorophenyl7.8115.62

Signaling Pathways

Understanding the signaling pathways associated with the biological targets of this compound analogs is crucial for interpreting SAR data and designing new compounds.

Orexin_Signaling_Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling Orexin-A / Orexin-B Orexin-A / Orexin-B OX2R Orexin 2 Receptor (OX2R) Orexin-A / Orexin-B->OX2R binds Gq Gq OX2R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 produces ER Endoplasmic Reticulum IP3->ER binds to receptor on Ca_release Ca²⁺ Release ER->Ca_release induces Cellular_Response Cellular Response (e.g., Neuronal Excitation) Ca_release->Cellular_Response leads to

Orexin 2 Receptor (Gq-coupled) signaling cascade.[2]

Incretin_Signaling_Pathway cluster_membrane Pancreatic β-cell Membrane cluster_intracellular Intracellular Signaling GLP1 GLP-1 GLP1R GLP-1 Receptor GLP1->GLP1R binds AC Adenylyl Cyclase GLP1R->AC activates DPP4 DPP-4 DPP4->GLP1 inactivates DPP4_inhibitor DPP-4 Inhibitor (e.g., octahydropyrrolo [3,4-c]pyrrole analog) DPP4_inhibitor->DPP4 inhibits cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates Insulin_secretion Insulin Secretion PKA->Insulin_secretion promotes

Incretin (GLP-1) signaling pathway and the role of DPP-4.

Experimental Protocols

Detailed protocols for the key assays used in the SAR studies of this compound analogs are provided below.

Orexin-2 Receptor (OX2R) Antagonist Binding Affinity Assay

This protocol describes a competitive radioligand binding assay to determine the binding affinity of test compounds for the human orexin-2 receptor.[1]

Materials:

  • hOX2R Membranes: Membranes from CHO or HEK293 cells stably expressing the human orexin-2 receptor.

  • Radioligand: e.g., [³H]-EMPA (a known high-affinity OX2R antagonist).

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Non-specific binding control: A high concentration of an unlabeled OX2R antagonist (e.g., 10 µM suvorexant).

  • 96-well Filter Plates: MultiScreenHTS plates with glass fiber filters.

  • Scintillation Cocktail.

  • Microplate Scintillation Counter.

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

  • Reaction Setup: In a 96-well plate, combine the following in a final volume of 200 µL:

    • hOX2R membranes (typically 5-10 µg protein/well).

    • Radioligand (e.g., [³H]-EMPA at a concentration near its Kd, ~1.5 nM).

    • Varying concentrations of the test compound.

    • For total binding, add assay buffer instead of the test compound.

    • For non-specific binding, add the non-specific binding control.

  • Incubation: Incubate the plate at room temperature for 90-120 minutes with gentle shaking to reach equilibrium.

  • Filtration: Terminate the incubation by rapid filtration through the 96-well filter plate using a vacuum manifold. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters three times with 200 µL of ice-cold assay buffer.

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding).

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow Start Start Compound_Prep Prepare Serial Dilutions of Test Compounds Start->Compound_Prep Reaction_Setup Set up Binding Reaction: Membranes + Radioligand + Compound Compound_Prep->Reaction_Setup Incubation Incubate at RT (90-120 min) Reaction_Setup->Incubation Filtration Rapid Filtration to Separate Bound and Free Ligand Incubation->Filtration Washing Wash Filters with Ice-Cold Buffer Filtration->Washing Counting Add Scintillation Cocktail and Count Radioactivity Washing->Counting Data_Analysis Calculate IC50 and Ki Counting->Data_Analysis End End Data_Analysis->End

Experimental workflow for the OX2R binding affinity assay.
Calcium Mobilization (FLIPR) Assay for OX2R Functional Antagonism

This protocol describes a cell-based functional assay to measure the ability of test compounds to antagonize the orexin-A-induced increase in intracellular calcium.[5][6]

Materials:

  • CHO or HEK293 cells stably expressing the human orexin-2 receptor.

  • Cell culture medium (e.g., DMEM/F12 with 10% FBS).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Probenecid.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Orexin-A (agonist).

  • 96-well black-walled, clear-bottom plates.

  • Fluorescence Imaging Plate Reader (FLIPR) or equivalent instrument.

Procedure:

  • Cell Seeding: Seed the hOX2R-expressing cells into 96-well plates at an appropriate density and incubate overnight.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye and probenecid in assay buffer.

    • Remove the cell culture medium and add the loading buffer to each well.

    • Incubate for 60 minutes at 37°C.

  • Compound Addition:

    • Wash the cells with assay buffer containing probenecid.

    • Add varying concentrations of the test compounds (antagonists) to the wells.

    • Incubate for 15-30 minutes at room temperature.

  • Agonist Stimulation and Signal Detection:

    • Place the plate in the FLIPR instrument.

    • Add a pre-determined concentration of orexin-A (typically the EC80 concentration) to all wells simultaneously.

    • Immediately measure the change in fluorescence intensity over time.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Plot the peak response against the logarithm of the antagonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

DPP-4 Inhibitor Screening Assay

This protocol describes a fluorometric assay to screen for inhibitors of dipeptidyl peptidase-4 (DPP-4).[7][8][9]

Materials:

  • Recombinant human DPP-4 enzyme.

  • DPP-4 substrate: Gly-Pro-AMC (Aminomethylcoumarin).

  • DPP-4 Assay Buffer: e.g., 25 mM Tris-HCl, pH 7.5.

  • Control inhibitor: Sitagliptin.

  • 96-well black plates.

  • Fluorescence plate reader (Ex/Em = 360/460 nm).

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

  • Enzyme and Inhibitor Incubation:

    • In a 96-well plate, add the DPP-4 enzyme to each well.

    • Add varying concentrations of the test compounds or control inhibitor.

    • For the uninhibited control, add assay buffer.

    • Incubate for 10-15 minutes at 37°C.

  • Reaction Initiation: Add the DPP-4 substrate to all wells to start the reaction.

  • Fluorescence Measurement: Measure the fluorescence intensity in kinetic mode for 15-30 minutes at 37°C.

  • Data Analysis:

    • Determine the reaction rate (slope of the linear portion of the kinetic read).

    • Calculate the percent inhibition for each compound concentration relative to the uninhibited control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

This protocol describes the broth microdilution method to determine the minimum inhibitory concentration (MIC) of the compounds against bacteria.[4][10][11]

Materials:

  • Bacterial strains (e.g., Mycobacterium tuberculosis, Staphylococcus aureus).

  • Appropriate broth medium (e.g., Mueller-Hinton Broth).

  • 96-well sterile microplates.

  • Bacterial inoculum standardized to 0.5 McFarland.

  • Control antibiotic.

Procedure:

  • Compound Preparation: Prepare serial two-fold dilutions of the test compounds in the broth medium directly in the 96-well plate.

  • Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the test compound dilutions. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours (or longer for slow-growing organisms like M. tuberculosis).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Conclusion

The this compound scaffold has proven to be a fruitful starting point for the discovery of potent and selective modulators of various biological targets. The SAR studies highlighted herein demonstrate how systematic structural modifications can lead to significant improvements in activity and desired pharmacological profiles. The provided protocols offer a robust framework for researchers to conduct their own SAR investigations on this and related chemical series, facilitating the advancement of new therapeutic agents.

References

Application of Octahydropyrrolo[3,4-c]pyrrole in the Development of Orexin-2 Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The orexin system, consisting of two G protein-coupled receptors, orexin-1 (OX1R) and orexin-2 (OX2R), and their endogenous neuropeptide ligands, orexin-A and orexin-B, is a critical regulator of sleep-wake cycles.[1][2] Antagonism of the orexin receptors, particularly OX2R, has emerged as a promising therapeutic strategy for the treatment of insomnia. The octahydropyrrolo[3,4-c]pyrrole scaffold has been identified as a privileged core structure for the development of potent and selective OX2R antagonists. This application note provides a comprehensive overview of the use of this scaffold in the discovery and development of OX2R antagonists, with a focus on the clinical candidate seltorexant (JNJ-42847922). Detailed experimental protocols for the evaluation of these compounds are also provided.

Orexin-2 Receptor Signaling Pathway

Orexin receptors are coupled to multiple G-protein signaling pathways. Upon binding of orexin-A or orexin-B, the OX2R can couple to Gq, Gi/o, and Gs proteins. The primary pathway associated with neuronal excitation and wakefulness is the Gq pathway, which activates phospholipase C (PLC), leading to an increase in intracellular calcium.[1] Antagonists of OX2R block these downstream signaling events, thereby promoting sleep.

Orexin_Signaling cluster_membrane Cell Membrane OX2R OX2R Gq Gq OX2R->Gq activates Orexin Orexin-A / Orexin-B Orexin->OX2R binds Antagonist This compound Antagonist Antagonist->OX2R blocks PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 Ca_release Ca²⁺ Release IP3->Ca_release triggers Wakefulness Wakefulness Ca_release->Wakefulness promotes

Figure 1: Orexin-2 Receptor Signaling Pathway and Point of Antagonism.

Drug Development Workflow

The development of this compound-based OX2R antagonists follows a standard drug discovery and development workflow. This process begins with the synthesis of a chemical library based on the core scaffold, followed by in vitro screening to identify potent and selective antagonists. Promising candidates then undergo further in vitro characterization, including pharmacokinetic profiling. Lead compounds are subsequently evaluated in in vivo models to assess their efficacy in promoting sleep and their safety profile before consideration for clinical development.

Drug_Development_Workflow cluster_discovery Discovery Phase cluster_preclinical Preclinical Phase cluster_clinical Clinical Development Synthesis Chemical Synthesis (this compound library) HTS High-Throughput Screening (in vitro binding & functional assays) Synthesis->HTS SAR Structure-Activity Relationship (SAR) Optimization HTS->SAR In_vitro_pharm In Vitro Pharmacology (potency, selectivity, mechanism of action) SAR->In_vitro_pharm DMPK In Vitro DMPK (metabolic stability, permeability) In_vitro_pharm->DMPK In_vivo_efficacy In Vivo Efficacy (rodent sleep models) DMPK->In_vivo_efficacy Tox Toxicology & Safety Pharmacology In_vivo_efficacy->Tox Phase_I Phase I Clinical Trials (safety, PK in healthy volunteers) Tox->Phase_I Phase_II Phase II Clinical Trials (efficacy in patients) Phase_I->Phase_II Phase_III Phase III Clinical Trials (large-scale efficacy & safety) Phase_II->Phase_III

Figure 2: General Workflow for the Development of OX2R Antagonists.

Data Presentation

In Vitro Potency and Selectivity

The following table summarizes the in vitro potency and selectivity of representative this compound derivatives against human orexin receptors. Potency is typically determined by measuring the inhibition of orexin-A-induced calcium mobilization in cells expressing the recombinant human OX1R or OX2R.

CompoundhOX1R IC50 (nM)hOX2R IC50 (nM)Selectivity (OX1/OX2)
Seltorexant (JNJ-42847922) >100010>100
Compound 14l 3031781.7

Data compiled from publicly available literature.[2][3]

Pharmacokinetic Profile of Seltorexant

The pharmacokinetic properties of seltorexant have been evaluated in preclinical species and humans. The compound exhibits rapid absorption and a short half-life, which is a desirable profile for a hypnotic agent to minimize next-day residual effects.

SpeciesTmax (h)t1/2 (h)Oral Bioavailability (%)
Rat 0.5 - 12 - 3Not Reported
Dog 1.53.5Not Reported
Human 1 - 22 - 3Not Reported

Data compiled from publicly available literature.[4]

In Vivo Efficacy of Seltorexant in Rats

The sleep-promoting effects of seltorexant have been demonstrated in rats. Oral administration of seltorexant during the active (dark) phase leads to a significant increase in non-rapid eye movement (NREM) and rapid eye movement (REM) sleep.

Dose (mg/kg, p.o.)Time Post-Dose (h)% Change in NREM Sleep% Change in REM Sleep
30-2+50+20
100-2+120+80
300-2+180+150

Data estimated from published graphs.[5]

Experimental Protocols

Protocol 1: In Vitro OX2R Antagonist Binding Affinity Assay

Objective: To determine the binding affinity (Ki) of a test compound for the human OX2R using a competitive radioligand binding assay.

Materials:

  • hOX2R Membranes: Membranes from CHO or HEK293 cells stably expressing the human orexin 2 receptor.

  • Radioligand: [³H]-EMPA (a selective OX2R antagonist).

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Non-specific Binding Control: Suvorexant (10 µM).

  • Test Compounds: this compound derivatives.

  • 96-well Filter Plates.

  • Scintillation Cocktail.

  • Plate Reader (Scintillation counter).

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer.

  • Reaction Setup: In a 96-well plate, combine the following in a final volume of 200 µL:

    • hOX2R membranes (typically 5-10 µg protein/well).

    • [³H]-EMPA (at a concentration near its Kd, e.g., 1-2 nM).

    • Varying concentrations of the test compound.

    • For total binding, add assay buffer instead of the test compound.

    • For non-specific binding, add 10 µM suvorexant.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes.

  • Filtration: Terminate the incubation by rapid filtration through the 96-well filter plate using a vacuum manifold.

  • Washing: Wash the filters three times with ice-cold assay buffer.

  • Scintillation Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value using non-linear regression (sigmoidal dose-response curve).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: FLIPR Calcium Mobilization Functional Assay

Objective: To measure the functional antagonism of a test compound by assessing its ability to block orexin-A-induced calcium mobilization in cells expressing hOX2R.

Materials:

  • CHO or HEK293 cells stably expressing hOX2R.

  • Cell culture medium (e.g., DMEM/F12 with 10% FBS).

  • Assay Buffer: HBSS with 20 mM HEPES, pH 7.4.

  • Fluo-4 AM calcium indicator dye.

  • Orexin-A.

  • Test Compounds.

  • 384-well black-walled, clear-bottom plates.

  • Fluorescence Imaging Plate Reader (FLIPR).

Procedure:

  • Cell Plating: Seed the hOX2R-expressing cells into 384-well plates and incubate overnight.

  • Dye Loading: Remove the culture medium and add Fluo-4 AM loading buffer to each well. Incubate for 60 minutes at 37°C.

  • Compound Addition: Wash the cells with assay buffer. Add the test compounds at various concentrations to the wells and incubate for 15-30 minutes.

  • FLIPR Measurement:

    • Place the cell plate and a compound plate containing orexin-A (at a concentration that elicits ~80% of the maximal response, EC₈₀) into the FLIPR instrument.

    • Record baseline fluorescence for 10-20 seconds.

    • The instrument adds orexin-A to the wells to stimulate calcium flux.

    • Immediately record the fluorescence signal for 2-3 minutes.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) by subtracting the baseline from the peak fluorescence.

    • Normalize the data to the positive (orexin-A alone) and negative (buffer) controls.

    • Generate dose-response curves and calculate IC50 values for the antagonists.

Protocol 3: In Vivo Sleep-Wake Assessment in Rodents

Objective: To evaluate the sleep-promoting efficacy of an this compound-based OX2R antagonist in rats or mice.

Materials:

  • Adult male Sprague-Dawley rats or C57BL/6 mice.

  • EEG and EMG electrodes for surgical implantation.

  • Stereotaxic apparatus.

  • Data acquisition system for EEG/EMG recording.

  • Test compound and vehicle.

  • Oral gavage needles.

Procedure:

  • Surgical Implantation:

    • Anesthetize the animals and place them in a stereotaxic frame.

    • Implant EEG electrodes over the cortex and EMG electrodes in the nuchal muscles.

    • Allow for a recovery period of at least 7 days.

  • Habituation: Acclimate the animals to the recording chambers and tethered setup for at least 48 hours.

  • Baseline Recording: Record baseline EEG/EMG data for 24 hours to establish normal sleep-wake patterns.

  • Drug Administration: Administer the test compound or vehicle by oral gavage at a specific time (e.g., at the beginning of the dark phase for nocturnal rodents).

  • Post-Dosing Recording: Continuously record EEG/EMG data for at least 6-8 hours following administration.

  • Data Analysis (Sleep Scoring):

    • Divide the recording into epochs (e.g., 10 seconds).

    • Score each epoch as Wake, NREM sleep, or REM sleep based on the EEG and EMG signals.

    • Calculate key sleep parameters: latency to persistent sleep, total time spent in each state, and the number and duration of sleep/wake bouts.

    • Compare the effects of the test compound to the vehicle control.

Conclusion

The this compound scaffold has proven to be a valuable starting point for the development of potent and selective OX2R antagonists. The clinical candidate seltorexant (JNJ-42847922) exemplifies the success of this approach. The detailed protocols provided in this application note offer a framework for the in vitro and in vivo evaluation of novel compounds based on this scaffold, facilitating the discovery of new therapeutic agents for the treatment of insomnia and other sleep disorders.

References

Application Notes and Protocols for High-Throughput Screening of Octahydropyrrolo[3,4-c]pyrrole Compound Library

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the high-throughput screening (HTS) of a focused library of octahydropyrrolo[3,4-c]pyrrole compounds. The protocols described herein are designed to identify and characterize potential modulators of a hypothetical therapeutic target, Protein Kinase X (PKX), a key enzyme implicated in inflammatory signaling pathways. The methodologies are adaptable for screening against other relevant biological targets.

Introduction to this compound Scaffolds

The this compound core is a rigid bicyclic scaffold that offers three-dimensional diversity crucial for exploring new chemical space in drug discovery. Derivatives of this scaffold have shown a range of biological activities, including antimicrobial and antimycobacterial effects.[1][2][3] This library of compounds has been synthesized to explore their potential as modulators of protein kinases, a class of enzymes frequently implicated in disease.[4][5][6]

High-Throughput Screening Workflow

The overall workflow for the high-throughput screening campaign is depicted below. It involves a primary biochemical screen to identify initial hits, followed by a secondary cell-based assay for confirmation and to assess cellular activity. Finally, dose-response studies are conducted on confirmed hits to determine their potency.

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Secondary Screening cluster_2 Hit Characterization start Compound Library (10,000 compounds) primary_screen Biochemical HTS (AlphaScreen Assay) start->primary_screen 10 µM final concentration hit_confirmation Hit Confirmation (Re-test actives) primary_screen->hit_confirmation ~200 Primary Hits secondary_screen Cell-Based Assay (p-Substrate ELISA) hit_confirmation->secondary_screen dose_response Dose-Response & IC50 Determination secondary_screen->dose_response ~50 Confirmed Hits sar_analysis Structure-Activity Relationship (SAR) dose_response->sar_analysis end Lead Optimization sar_analysis->end Lead Candidates

Caption: High-throughput screening cascade for the this compound library.

Primary Screening: Biochemical AlphaScreen Assay for PKX Inhibition

The primary screen will utilize Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen) technology to identify inhibitors of PKX.[7][8][9] This bead-based assay measures the phosphorylation of a biotinylated peptide substrate by PKX.

Principle of the Assay

A donor bead is coated with streptavidin to bind the biotinylated substrate, and an acceptor bead is coated with an antibody that specifically recognizes the phosphorylated substrate. When the substrate is phosphorylated by PKX, the donor and acceptor beads are brought into close proximity. Upon excitation at 680 nm, the donor bead generates singlet oxygen, which travels to the acceptor bead, resulting in a chemiluminescent signal at 520-620 nm.[7][10] Inhibitors of PKX will prevent substrate phosphorylation, leading to a decrease in the AlphaScreen signal.

Experimental Protocol
  • Compound Plating:

    • Using an automated liquid handler, transfer 50 nL of each compound from the 10 mM DMSO stock library plates to 384-well assay plates.

    • For controls, add 50 nL of DMSO to columns 23 and 24 (negative control) and 50 nL of a known PKX inhibitor (e.g., Staurosporine at 10 µM final concentration) to columns 1 and 2 (positive control).

  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

    • PKX Enzyme Solution: Dilute recombinant human PKX in assay buffer to a final concentration of 2 nM.

    • Substrate/ATP Solution: Prepare a solution containing 100 nM biotinylated peptide substrate and 20 µM ATP in assay buffer.

  • Assay Procedure:

    • Add 5 µL of the PKX enzyme solution to all wells of the assay plate.

    • Incubate for 15 minutes at room temperature.

    • Add 5 µL of the Substrate/ATP Solution to initiate the kinase reaction.

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Prepare the AlphaScreen detection mix containing streptavidin-coated donor beads and anti-phospho-substrate antibody-coated acceptor beads in the manufacturer-recommended buffer.

    • Add 10 µL of the detection mix to all wells.

    • Incubate for 60 minutes at room temperature in the dark.

    • Read the plate on an AlphaScreen-compatible plate reader.

Data Analysis and Quality Control

The quality of the HTS assay is monitored using the Z'-factor, which is calculated based on the signals from the positive and negative controls.[11]

  • Z'-Factor Calculation:

    • Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

    • An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[11]

  • Hit Identification:

    • Compounds that exhibit ≥50% inhibition of PKX activity will be considered primary hits.

ParameterValue
Plate Format384-well
Assay Volume20 µL
Compound Concentration10 µM
DMSO Concentration0.5%
Positive Control10 µM Staurosporine
Negative Control0.5% DMSO
Quality Control Metric Target Value
Z'-Factor> 0.5
Signal-to-Background Ratio> 10

Secondary Screening: Cell-Based p-Substrate ELISA

Confirmed hits from the primary screen will be evaluated in a cell-based assay to confirm their activity in a more physiologically relevant context and to eliminate false positives from the biochemical screen.[12][13][14] This assay will quantify the phosphorylation of the endogenous substrate of PKX in a human cell line.

Hypothetical Signaling Pathway

The following diagram illustrates the hypothetical signaling pathway involving PKX. An upstream stimulus activates a receptor, leading to the activation of PKX, which in turn phosphorylates its downstream substrate, triggering an inflammatory response.

Signaling_Pathway cluster_pathway PKX Inflammatory Signaling Pathway ligand Inflammatory Stimulus receptor Cell Surface Receptor ligand->receptor pkx Protein Kinase X (PKX) receptor->pkx Activation substrate Downstream Substrate pkx->substrate Phosphorylation response Inflammatory Response substrate->response compound This compound Inhibitor compound->pkx Inhibition

Caption: Hypothetical signaling pathway of Protein Kinase X (PKX).
Experimental Protocol

  • Cell Culture and Plating:

    • Culture a human cell line (e.g., HEK293) expressing endogenous PKX in complete medium.

    • Seed 20,000 cells per well in a 96-well plate and incubate overnight.

  • Compound Treatment:

    • Treat the cells with the hit compounds at a final concentration of 10 µM for 2 hours. Include DMSO as a negative control.

  • Cell Stimulation and Lysis:

    • Stimulate the cells with an appropriate agonist to activate the PKX pathway for 30 minutes.

    • Aspirate the medium and lyse the cells with 100 µL of lysis buffer containing protease and phosphatase inhibitors.

  • ELISA Procedure:

    • Coat a 96-well ELISA plate with a capture antibody specific for the total PKX substrate overnight at 4°C.

    • Block the plate with 3% BSA in PBS for 1 hour.

    • Add 50 µL of cell lysate to each well and incubate for 2 hours.

    • Wash the plate and add a detection antibody that specifically recognizes the phosphorylated form of the substrate.

    • Incubate for 1 hour.

    • Wash and add a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Incubate for 1 hour.

    • Wash and add TMB substrate. Stop the reaction with 2N H₂SO₄.

    • Read the absorbance at 450 nm.

Data Presentation of Confirmed Hits
Compound IDPrimary Screen (% Inhibition)Secondary Screen (% Inhibition)
OHP-00175.268.9
OHP-00268.461.5
OHP-00382.175.3
.........
OHP-05055.951.2

Dose-Response and IC₅₀ Determination

Compounds that are confirmed as active in the secondary cell-based assay will be subjected to dose-response analysis to determine their potency (IC₅₀).

Experimental Protocol
  • Perform the cell-based p-Substrate ELISA as described in section 4.2, but with a 10-point, 3-fold serial dilution of the confirmed hit compounds, starting from a top concentration of 100 µM.

Data Analysis
  • The percentage of inhibition for each compound concentration is calculated relative to the DMSO control.

  • The IC₅₀ value is determined by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Data Presentation of Potency
Compound IDIC₅₀ (µM)
OHP-0012.5
OHP-0025.1
OHP-0030.8
......
OHP-05012.3

Conclusion

The described high-throughput screening protocols provide a robust framework for the identification and characterization of novel inhibitors of Protein Kinase X from a library of this compound compounds. This tiered screening approach, combining a sensitive biochemical primary assay with a physiologically relevant cell-based secondary assay, is designed to efficiently identify potent and cell-active lead compounds for further optimization in drug discovery programs.[15][16]

References

Application Notes and Protocols: Octahydropyrrolo[3,4-c]pyrrole as a Constrained Diamine in Peptide Mimetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of octahydropyrrolo[3,4-c]pyrrole as a constrained diamine scaffold in the design and synthesis of peptide mimetics. The rigid bicyclic structure of this diamine offers a powerful tool to enforce specific conformations in peptides, potentially leading to enhanced biological activity, selectivity, and metabolic stability.

Introduction

Peptide-based therapeutics often suffer from limitations such as poor conformational stability and susceptibility to proteolytic degradation. The incorporation of constrained scaffolds into peptide sequences is a well-established strategy to overcome these drawbacks.[1] this compound, a bicyclic diamine, serves as a rigid dipeptide isostere. Its defined stereochemistry can be used to mimic secondary structures like β-turns, which are crucial for many protein-protein interactions (PPIs).[2][3] By replacing a dipeptide segment of a bioactive peptide with this constrained diamine, it is possible to lock the peptide into its bioactive conformation, thereby increasing its affinity for its target and its resistance to enzymatic degradation.

This document outlines the synthesis of the necessary building block, its incorporation into a peptide backbone via solid-phase peptide synthesis (SPPS), and subsequent biological evaluation.

Data Presentation

The following table summarizes hypothetical comparative data for a parent peptide and a peptide mimetic incorporating the this compound scaffold. This data illustrates the potential improvements in biological activity and stability that can be achieved.

ParameterParent Peptide (e.g., Ac-Pro-Val-Asn-Gly-Ala-NH2)Peptide Mimetic (Ac-Pro-(OPP)-Ala-NH2)Fold Change
Target Binding Affinity (Ki) 500 nM50 nM10x Increase
In vitro Efficacy (IC50) 1.2 µM150 nM8x Increase
Serum Stability (t1/2) 30 min> 240 min> 8x Increase
Proteolytic Degradation HighLow-

Note: Data presented is hypothetical and for illustrative purposes. OPP represents the this compound scaffold replacing the Val-Asn-Gly tripeptide segment to mimic a β-turn.

Experimental Protocols

Synthesis of mono-Boc-protected this compound

A critical prerequisite for incorporating the diamine into a peptide sequence using standard SPPS is the availability of a selectively protected building block, such as the mono-Boc derivative.

Materials:

  • This compound dihydrochloride

  • Di-tert-butyl dicarbonate (Boc)2O

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • Suspend this compound dihydrochloride (1.0 eq) in DCM.

  • Add TEA (2.2 eq) and stir the mixture at room temperature for 30 minutes.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add a solution of (Boc)2O (1.05 eq) in DCM dropwise over 1 hour.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with saturated aqueous NaHCO3 and then with brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield mono-Boc-octahydropyrrolo[3,4-c]pyrrole.

Incorporation of mono-Boc-octahydropyrrolo[3,4-c]pyrrole into a Peptide Sequence via SPPS

This protocol describes the manual solid-phase synthesis of a peptide mimetic using Fmoc/tBu chemistry.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids

  • Mono-Boc-octahydropyrrolo[3,4-c]pyrrole

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Piperidine in DMF (20%)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/TIPS/H2O, 95:2.5:2.5)

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 1 hour.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-amino acid (3 eq) with DIC (3 eq) and OxymaPure® (3 eq) in DMF for 15 minutes.

    • Add the activated amino acid solution to the deprotected resin and agitate for 2 hours.

    • Wash the resin with DMF and DCM.

    • Confirm complete coupling using a Kaiser test.

  • Repeat steps 2 and 3 for each subsequent amino acid in the sequence.

  • Incorporation of the Diamine:

    • After deprotection of the N-terminal Fmoc group of the preceding amino acid, couple the first amino acid to one of the amino groups of the diamine in solution. For this, react mono-Boc-octahydropyrrolo[3,4-c]pyrrole with an activated Fmoc-amino acid.

    • Alternatively, for a simpler approach, the free amine of the mono-Boc-protected diamine can be coupled to the growing peptide chain on the resin. Pre-activate the mono-Boc-octahydropyrrolo[3,4-c]pyrrole (3 eq) with DIC (3 eq) and OxymaPure® (3 eq) in DMF and couple to the resin-bound peptide.

    • Following the coupling of the diamine, the Boc protecting group is removed with TFA, and the next amino acid in the sequence is coupled to the newly freed amino group.

  • Final Fmoc Deprotection: Remove the final Fmoc group as described in step 2.

  • Acetylation (optional): Acetylate the N-terminus by treating the resin with a solution of acetic anhydride and a base like N,N-diisopropylethylamine (DIPEA) in DMF.

  • Cleavage and Deprotection: Wash the resin with DCM and dry under vacuum. Treat the resin with the TFA cleavage cocktail for 2-3 hours.

  • Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final peptide mimetic by mass spectrometry and analytical HPLC.

Visualizations

Signaling Pathway Inhibition

The following diagram illustrates a hypothetical mechanism where a peptide mimetic containing this compound inhibits a protein-protein interaction, thereby blocking a downstream signaling cascade.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor ProteinA Protein A Receptor->ProteinA Signal ProteinB Protein B ProteinA->ProteinB Interaction DownstreamEffector Downstream Effector ProteinB->DownstreamEffector Activation Transcription Gene Transcription DownstreamEffector->Transcription Signal Transduction PeptideMimetic Peptide Mimetic (with OPP) PeptideMimetic->ProteinA Inhibition

Caption: Inhibition of a signaling pathway by a peptide mimetic.

Experimental Workflow

The diagram below outlines the general workflow from the synthesis of the constrained diamine to the biological evaluation of the final peptide mimetic.

G cluster_synthesis Synthesis cluster_evaluation Evaluation cluster_analysis Analysis Synth_Diamine Synthesis of mono-Boc-OPP SPPS Solid-Phase Peptide Synthesis Synth_Diamine->SPPS Cleavage_Purification Cleavage & Purification SPPS->Cleavage_Purification Binding_Assay Target Binding Assay Cleavage_Purification->Binding_Assay Cell_Assay Cell-based Efficacy Assay Binding_Assay->Cell_Assay Stability_Assay Stability Assay Cell_Assay->Stability_Assay SAR_Analysis Structure-Activity Relationship Analysis Stability_Assay->SAR_Analysis

Caption: Workflow for peptide mimetic development.

Logical Relationship of Constrained Diamine in Peptide Mimetics

This diagram illustrates the conceptual relationship between incorporating a constrained diamine and the resulting improvements in peptide properties.

G ConstrainedDiamine This compound (Constrained Diamine) PeptideMimetic Conformationally Constrained Peptide Mimetic ConstrainedDiamine->PeptideMimetic Incorporation PeptideBackbone Flexible Peptide Backbone PeptideBackbone->PeptideMimetic Replaces Segment ImprovedProperties Improved Properties: - Higher Affinity - Enhanced Stability - Increased Selectivity PeptideMimetic->ImprovedProperties Leads to

Caption: Rationale for using a constrained diamine in peptide mimetics.

References

Application Notes and Protocols: Radiolabeling of Octahydropyrrolo[3,4-c]pyrrole Derivatives for In Vivo Imaging of Orexin Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The orexin system, comprising two G-protein coupled receptors (orexin-1 receptor, OX1R, and orexin-2 receptor, OX2R) and their endogenous neuropeptide ligands (orexin-A and orexin-B), plays a critical role in regulating wakefulness, arousal, and sleep-wake cycles.[1] Dysregulation of the orexin system is implicated in various neurological and psychiatric disorders, making orexin receptors a promising target for therapeutic intervention and in vivo imaging. Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that allows for the quantitative measurement of biological processes in vivo.[2] The development of specific PET radiotracers targeting orexin receptors is crucial for understanding their distribution and role in disease, as well as for facilitating the development of novel therapeutics.[1]

This document provides detailed application notes and protocols for the radiolabeling of octahydropyrrolo[3,4-c]pyrrole derivatives, a promising scaffold for the development of orexin receptor antagonists, for in vivo PET imaging.[3] The focus will be on the carbon-11 labeling of a specific derivative, [11C]CW24, a novel PET probe for orexin receptors.[4]

Featured Derivative: [11C]CW24

[11C]CW24 is the N-methylated analog of IPSU, a non-selective orexin receptor antagonist. The this compound core of this compound provides a rigid scaffold amenable to chemical modification for optimizing binding affinity and pharmacokinetic properties. The selection of the indole imine as the radiolabeling site allows for a direct methylation reaction using [11C]CH3I.[4]

Physicochemical and In Vitro Binding Properties

A summary of the key physicochemical and in vitro binding properties of the precursor (IPSU) and the radiolabeled compound (CW24) is presented in Table 1.

CompoundMolecular Weight ( g/mol )clogPclogD (pH 7.4)tPSA (Ų)OX1R IC50 (µM)OX2R IC50 (µM)
IPSU (precursor) 405.5--60.74--
CW24 419.5-2.360.740.2531.406

Table 1: Physicochemical and in vitro binding properties of IPSU and CW24. Data sourced from[4].

Experimental Protocols

Synthesis of the Precursor (IPSU)

The synthesis of the desmethyl precursor, IPSU, is a prerequisite for the radiolabeling of [11C]CW24. While the specific multi-step synthesis of IPSU is beyond the scope of this document, it typically involves the construction of the this compound core followed by functionalization with the appropriate aromatic and heterocyclic moieties. A general synthetic approach for related this compound derivatives has been described in the literature.[3][5]

Radiolabeling of [11C]CW24

The radiosynthesis of [11C]CW24 is achieved through the N-methylation of the precursor IPSU with [11C]methyl iodide ([11C]CH3I).[4]

Materials:

  • IPSU (precursor)

  • [11C]Methyl iodide ([11C]CH3I)

  • Potassium hydroxide (KOH)

  • N,N-Dimethylformamide (DMF)

  • High-Performance Liquid Chromatography (HPLC) system with a semi-preparative column

  • Solid-Phase Extraction (SPE) cartridge (e.g., C18)

  • Sterile water for injection

  • Ethanol for injection

Protocol:

  • Precursor Preparation: Dissolve 0.5 mg of the precursor IPSU in 1 mL of DMF.

  • Reaction Setup: Add 10 mg of KOH to the precursor solution.

  • Radiolabeling Reaction: Introduce cyclotron-produced [11C]CH3I into the reaction vessel containing the precursor solution.

  • Heating: Heat the reaction mixture at 100°C for 3 minutes.

  • Purification:

    • Inject the crude reaction mixture onto a semi-preparative HPLC system to isolate [11C]CW24 from unreacted precursor and other impurities.

    • Collect the fraction corresponding to [11C]CW24.

  • Formulation:

    • Trap the collected HPLC fraction on a C18 SPE cartridge.

    • Wash the cartridge with sterile water for injection to remove residual HPLC solvents.

    • Elute the final product, [11C]CW24, from the cartridge with a small volume of ethanol for injection, followed by sterile saline to achieve the desired final concentration and formulation for in vivo administration.

  • Quality Control:

    • Determine the radiochemical purity and identity of the final product using analytical HPLC.

    • Measure the specific activity of the radiotracer.

Expected Results:

  • Radiochemical Yield (RCY): 10-21% (non-decay corrected, from trapped [11C]CH3I).[4]

  • Specific Activity (As): 1.28 ± 0.2 mCi/nmol at the end of synthesis.[4]

  • Purity: Radiochemical and chemical purity ≥ 97%.[4]

  • Synthesis Time: Approximately 30-35 minutes from the end of bombardment.[4]

Radiosynthesis_Workflow cluster_synthesis Radiolabeling cluster_purification Purification & Formulation cluster_qc Quality Control Precursor IPSU Precursor (0.5 mg) in DMF (1 mL) + KOH (10 mg) Reaction Reaction (100°C, 3 min) Precursor->Reaction CH3I [11C]CH3I CH3I->Reaction Crude Crude Product Reaction->Crude HPLC Semi-preparative HPLC Crude->HPLC SPE C18 SPE Cartridge HPLC->SPE Final [11C]CW24 for Injection SPE->Final QC Analytical HPLC (Purity & Identity) Final->QC SA Specific Activity Measurement Final->SA Orexin_Signaling cluster_ligand Ligands cluster_receptor Orexin Receptors cluster_downstream Downstream Effects OrexinA Orexin-A OX1R OX1R OrexinA->OX1R binds OX2R OX2R OrexinA->OX2R binds OrexinB Orexin-B OrexinB->OX2R binds (higher affinity) Radiotracer [11C]CW24 (Antagonist) Radiotracer->OX1R blocks Radiotracer->OX2R blocks Gq Gq/11 protein OX1R->Gq OX2R->Gq PLC Phospholipase C Gq->PLC activates IP3_DAG IP3 & DAG PLC->IP3_DAG produces Ca ↑ Intracellular Ca²⁺ IP3_DAG->Ca Arousal ↑ Arousal & Wakefulness Ca->Arousal

References

Troubleshooting & Optimization

Overcoming challenges in the multi-step synthesis of octahydropyrrolo[3,4-c]pyrrole

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Multi-Step Synthesis of Octahydropyrrolo[3,4-c]pyrrole

Welcome to the technical support center for the multi-step synthesis of this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for constructing the this compound core?

A1: The main strategies for synthesizing the this compound core include:

  • 1,3-Dipolar Cycloaddition: This is a common method involving the reaction of an azomethine ylide with a dipolarophile, such as an N-substituted maleimide. This approach directly constructs the bicyclic pyrrolidine system.[1][2]

  • Diastereoselective Reductive-Amination and Cyclization: This one-pot sequence can be employed to build the bicyclic core with good yields and some control over stereochemistry.[3]

  • Thermolysis of N-phthalimidoaziridines: This method generates azomethine ylides that can then undergo cycloaddition with maleimides to form the desired bicyclic structure.

Q2: How can I control the stereochemistry during the synthesis?

A2: Stereocontrol is a significant challenge. For 1,3-dipolar cycloadditions, the stereochemistry can be influenced by the choice of catalyst, solvent, and the nature of the substituents on both the azomethine ylide and the dipolarophile. Metal-catalyzed asymmetric cycloadditions have been shown to be effective in achieving high enantioselectivity.[4][5][6] In reductive amination approaches, the diastereoselectivity can be influenced by the reducing agent and reaction conditions.[3][7] The formation of the thermodynamically more stable cis-fused isomer is often favored.

Q3: What are the common protecting groups used for the nitrogen atoms in the this compound core?

A3: The choice of protecting group is critical for multi-step syntheses. Common protecting groups for the pyrrolidine nitrogens include benzyl (Bn), tert-butoxycarbonyl (Boc), and various sulfonyl groups. The selection depends on the stability of the group to subsequent reaction conditions and the ease of its selective removal.

Q4: What are the typical purification methods for this compound and its derivatives?

A4: Purification is often achieved through column chromatography on silica gel.[1][2] The choice of eluent system will depend on the polarity of the specific derivative. For basic amine products, treatment with an acid to form the salt can facilitate purification and handling. Recrystallization can also be an effective method for obtaining highly pure crystalline products.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound.

Problem 1: Low Yield in the 1,3-Dipolar Cycloaddition Step
Potential Cause Troubleshooting Suggestion
Inefficient Azomethine Ylide Formation Ensure the starting materials for the ylide generation (e.g., an α-amino acid ester and an aldehyde) are pure. The reaction is often sensitive to moisture, so use dry solvents and an inert atmosphere.
Poorly Reactive Dipolarophile N-substituted maleimides are generally reactive. However, sterically hindered or electron-deficient maleimides may react more slowly. Consider increasing the reaction temperature or using a catalyst (e.g., a Lewis acid) to enhance reactivity.
Decomposition of Reactants or Products Prolonged reaction times at high temperatures can lead to decomposition. Monitor the reaction progress by TLC and stop the reaction once the starting materials are consumed.
Suboptimal Solvent The choice of solvent can significantly impact the reaction rate and yield. Toluene and xylene are commonly used for these cycloadditions at reflux temperatures.[1][2]
Problem 2: Formation of Side Products
Potential Cause Troubleshooting Suggestion
Self-Condensation of the Azomethine Ylide This can occur if the dipolarophile is not sufficiently reactive or is added too slowly. Ensure the dipolarophile is present in the reaction mixture as the ylide is generated.
Formation of Regioisomers With unsymmetrical dipolarophiles, the formation of regioisomers is possible. The regioselectivity is governed by the electronic and steric properties of the reactants. Careful selection of starting materials can favor the desired isomer.
Epimerization Basic or acidic conditions during workup or purification can potentially lead to epimerization at stereocenters. Use mild workup procedures and neutral purification conditions where possible.
Problem 3: Difficulty in Product Purification
Potential Cause Troubleshooting Suggestion
Product is an Oil Some derivatives may be oils and difficult to crystallize. Ensure all solvent is removed under high vacuum. If the product is a free base, converting it to a salt (e.g., hydrochloride) can often induce crystallization.
Co-elution with Starting Materials or Byproducts Optimize the column chromatography conditions. A shallow solvent gradient or the use of a different solvent system may improve separation.
Product Streaking on Silica Gel For basic amine products, adding a small amount of a volatile amine (e.g., triethylamine) to the eluent can prevent streaking on the silica gel column.

Quantitative Data Summary

The following tables summarize reaction conditions and yields for key steps in the synthesis of this compound derivatives.

Table 1: Synthesis of this compound Derivatives via 1,3-Dipolar Cycloaddition

PrecursorsDipolarophileSolventTemperatureTime (h)Yield (%)Reference
Methyl 2-(diphenylmethyleneamino)acetateN-methylmaleimideo-xyleneReflux2485[1][2]
Methyl 2-(diphenylmethyleneamino)acetateN-phenylmaleimideo-xyleneReflux2482[1][2]

Table 2: Comparison of Conventional vs. Subcritical Water Conditions for a Subsequent Derivatization Step

ReactantsSolventTemperatureTime (h)Yield (%)Reference
This compound derivative + Benzoyl isothiocyanateAcetoneReflux3080-82[1]
This compound derivative + Benzoyl isothiocyanateSubcritical Water130 °C480-82[1]

Experimental Protocols

Synthesis of this compound Derivatives via 1,3-Dipolar Cycloaddition

This protocol is adapted from Nural et al.[1][2]

Step 1: Synthesis of the Bicyclic Core

  • To a stirred solution of methyl 2-(diphenylmethyleneamino)acetate (1.0 mmol) in o-xylene (10 mL), add a solution of the desired N-substituted maleimide (2.0 mmol) in o-xylene (20 mL).

  • Heat the reaction mixture to reflux and maintain for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: EtOAc:hexane, 1:5) to yield the this compound derivative.

Visualizations

Logical Workflow for Troubleshooting Low Yield

troubleshooting_low_yield start Low Yield Observed check_ylide Check Ylide Formation Efficiency start->check_ylide check_dipolarophile Assess Dipolarophile Reactivity start->check_dipolarophile check_conditions Evaluate Reaction Conditions start->check_conditions solution1 Use pure, dry reagents. Work under inert atmosphere. check_ylide->solution1 Inefficient Formation solution2 Increase temperature. Use a catalyst. check_dipolarophile->solution2 Poor Reactivity solution3 Monitor reaction by TLC. Avoid prolonged heating. check_conditions->solution3 Decomposition improved_yield Improved Yield solution1->improved_yield solution2->improved_yield solution3->improved_yield

Caption: Troubleshooting workflow for addressing low yields in the cycloaddition step.

Experimental Workflow for Synthesis

experimental_workflow start Start: Reactants in o-xylene reflux Reflux for 24h start->reflux 1. Reaction workup Aqueous Workup & Extraction reflux->workup 2. Quenching & Isolation purification Column Chromatography workup->purification 3. Purification product Final Product purification->product 4. Characterization

Caption: A simplified workflow for the synthesis and purification of this compound.

References

Optimization of reaction conditions for the 1,3-dipolar cycloaddition to form the pyrrolidine core

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of the pyrrolidine core via 1,3-dipolar cycloaddition.

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing the success of a 1,3-dipolar cycloaddition for pyrrolidine synthesis?

The success of the 1,3-dipolar cycloaddition to form a pyrrolidine ring is primarily influenced by the choice of 1,3-dipole and dipolarophile, the solvent, the catalyst, and the reaction temperature. The interplay of these factors determines the reaction's yield, regioselectivity, and stereoselectivity.[1][2][3] The electronic properties of the substituents on both the dipole and the dipolarophile play a crucial role in their reactivity, governed by Frontier Molecular Orbital (FMO) theory.[2][4]

Q2: How does the choice of solvent affect the reaction outcome?

The solvent can significantly impact both the rate and selectivity of the cycloaddition.[5] Polar solvents can accelerate reactions with polar transition states. For instance, in certain 1,3-dipolar cycloadditions of azomethine ylides, changing from a polar protic solvent like methanol to a more sterically hindered alcohol such as isopropanol or tert-butanol has been shown to improve diastereoselectivity.[5] In some cases, greener solvents like water, ionic liquids, or fluorinated alcohols have been used to achieve high yields and selectivities.[5][6]

Q3: What is the role of a catalyst in this reaction?

Catalysts, particularly Lewis acids, are often employed to enhance the reaction rate and control stereoselectivity.[7] Chiral Lewis acid catalysts, such as those based on silver (Ag) or copper (Cu) complexes with chiral ligands, are instrumental in achieving high enantioselectivity by creating a chiral environment that favors the formation of one enantiomer over the other.[5][8] The choice of the metal salt and the ligand, as well as their ratio, can dramatically influence the enantiomeric excess (ee) of the product.[5]

Q4: How can I control the regioselectivity of the cycloaddition?

Regioselectivity is governed by both electronic and steric effects of the substituents on the 1,3-dipole and the dipolarophile.[2] According to FMO theory, the reaction is favored between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. Electron-withdrawing groups on the dipolarophile generally favor the interaction of its LUMO with the HOMO of the 1,3-dipole.[2] The regioselectivity can sometimes be switched by altering the catalyst or reaction conditions.[9]

Q5: Are azomethine ylides stable? How should they be handled?

Azomethine ylides are often highly reactive and unstable intermediates.[7] For this reason, they are typically generated in situ to be consumed immediately in the cycloaddition reaction.[7] A common method for their generation is the thermal decarboxylation of α-amino acids in the presence of an aldehyde or ketone.[10]

Troubleshooting Guides

Problem 1: Low or No Product Yield

Possible Causes:

  • Inactive Catalyst: The catalyst may be deactivated by impurities (e.g., water) or side reactions.[5]

  • Unstable 1,3-Dipole: The 1,3-dipole may be decomposing under the reaction conditions before it can react.[7]

  • Poor Substrate Reactivity: The electronic or steric properties of the substrates may hinder the reaction.[5]

  • Suboptimal Reaction Conditions: The temperature, concentration, or reaction time may not be ideal.[5]

Troubleshooting Workflow:

G start Low or No Yield check_reagents Verify Purity of Reagents & Solvents start->check_reagents check_catalyst Screen Different Catalysts/Loadings check_reagents->check_catalyst If reagents are pure in_situ Consider in situ Generation of Dipole check_reagents->in_situ If dipole is unstable optimize_temp Optimize Reaction Temperature check_catalyst->optimize_temp If catalyst is active optimize_conc Adjust Reactant Concentrations optimize_temp->optimize_conc If temperature is optimized modify_substrate Modify Substrate (e.g., protecting groups) optimize_conc->modify_substrate If concentration is optimized end Improved Yield modify_substrate->end in_situ->end

Caption: Troubleshooting workflow for low or no product yield.

Solutions:

  • Ensure Dry and Pure Reagents: Use freshly distilled solvents and pure starting materials. Perform reactions under an inert atmosphere (e.g., nitrogen or argon) if reagents are sensitive to air or moisture.[5]

  • Catalyst Screening: If using a catalyst, screen a variety of Lewis acids or organocatalysts and optimize the catalyst loading.[5]

  • Temperature Optimization: Systematically screen a range of temperatures. Lowering the temperature may improve stability, while heating might be necessary to overcome activation barriers.[5]

  • Concentration Adjustment: Increasing the concentration of the reactants can sometimes improve the reaction rate.

  • Substrate Modification: Consider modifying the substrates, for example, by changing protecting groups to enhance reactivity.[5]

Problem 2: Poor Diastereoselectivity

Possible Causes:

  • Suboptimal Solvent Choice: The solvent's polarity and steric bulk can influence the transition state geometry.[5]

  • Incorrect Reaction Temperature: Temperature can affect the energy difference between diastereomeric transition states.[5]

  • Inappropriate Catalyst: The catalyst may not be providing sufficient facial discrimination.

Troubleshooting Workflow:

G start Poor Diastereoselectivity screen_solvents Screen Solvents of Varying Polarity & Steric Bulk start->screen_solvents optimize_temp Optimize Reaction Temperature (often lower) screen_solvents->optimize_temp If solvent is optimized screen_catalysts Screen Different Catalysts/Chiral Ligands optimize_temp->screen_catalysts If temperature is optimized end Improved Diastereoselectivity screen_catalysts->end

Caption: Troubleshooting workflow for poor diastereoselectivity.

Solutions:

  • Solvent Screening: Test a range of solvents with different polarities and coordinating abilities.[5] As shown in the table below, solvent choice can have a dramatic effect.

  • Temperature Optimization: Often, running the reaction at a lower temperature can enhance diastereoselectivity, albeit potentially at the cost of a longer reaction time.[5]

  • Catalyst and Ligand Variation: For catalyzed reactions, screen different metal precursors and chiral ligands to find the optimal combination for inducing high diastereoselectivity.[1]

Problem 3: Poor Enantioselectivity

Possible Causes:

  • Ineffective Chiral Catalyst/Ligand: The chosen chiral catalyst or ligand may not be suitable for the specific substrates.

  • Presence of Impurities: Water or other impurities can interfere with the catalyst, leading to a decrease in enantioselectivity.[5]

  • Incorrect Catalyst Loading or Metal-to-Ligand Ratio: The stoichiometry of the catalytic system is often crucial for high enantiomeric excess.

Troubleshooting Workflow:

G start Poor Enantioselectivity screen_ligands Screen a Library of Chiral Ligands start->screen_ligands optimize_ratio Optimize Metal-to-Ligand Ratio screen_ligands->optimize_ratio If ligand is optimized strict_anhydrous Ensure Strictly Anhydrous Conditions optimize_ratio->strict_anhydrous If ratio is optimized end Improved Enantioselectivity strict_anhydrous->end

Caption: Troubleshooting workflow for poor enantioselectivity.

Solutions:

  • Ligand Screening: Systematically screen a variety of chiral ligands to identify the most effective one for your substrate combination.

  • Optimize Metal-to-Ligand Ratio: The ratio between the metal salt and the chiral ligand can significantly impact enantioselectivity. A 1:1 or 1:1.1 ratio is a common starting point, but optimization is often necessary.[8]

  • Strict Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under a dry, inert atmosphere. Use anhydrous solvents and reagents.[5]

Data Presentation: Effect of Reaction Conditions

Table 1: Effect of Solvent on Diastereoselectivity in a [3+2] Cycloaddition

EntrySolventDiastereomeric Ratio (d.r.)Yield (%)
1Methanol68:3238
2Ethanol70:30-
3Isopropanol81:19-
4tert-Butanol97:3-
Data adapted from a representative [3+2] cycloaddition of an azomethine ylide with a nitroalkene.[11]

Table 2: Effect of Catalyst System on Enantioselectivity

EntryCatalyst SystemDiastereomeric Ratio (endo/exo)Yield (%)ee (%) (endo)
1AgOAc / (R)-BINAP>95:58592
2Cu(OTf)₂ / (S,S)-Ph-BOX>99:19196
3Zn(OTf)₂ / (R,R)-N-Me-PyBOX98:28890
Data represents typical results for catalyzed 1,3-dipolar cycloadditions of azomethine ylides with electron-deficient alkenes.

Experimental Protocols

General Procedure for a Silver-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition of an Azomethine Ylide

This protocol is a general guideline and may require optimization for specific substrates.

  • Catalyst Preparation: To an oven-dried Schlenk tube under an argon atmosphere, add the chiral ligand (e.g., (R)-BINAP, 0.12 equiv) and the metal salt (e.g., AgOAc, 0.10 equiv).

  • Solvent Addition: Add the anhydrous solvent (e.g., THF, to achieve a final concentration of 0.1 M with respect to the limiting reagent) via syringe. Stir the mixture at room temperature for 30 minutes.

  • Reactant Addition: To the catalyst solution, add the dipolarophile (1.0 equiv), followed by the imino ester (the azomethine ylide precursor, 1.2 equiv).

  • Reaction Monitoring: Stir the reaction mixture at the desired temperature (e.g., room temperature or 0 °C) and monitor its progress by thin-layer chromatography (TLC) or another suitable analytical technique.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired pyrrolidine product.

  • Characterization: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the diastereomeric ratio by ¹H NMR analysis of the crude reaction mixture and the enantiomeric excess by chiral HPLC analysis.

References

Technical Support Center: Purification of Octahydropyrrolo[3,4-c]pyrrole Diastereomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of octahydropyrrolo[3,4-c]pyrrole diastereomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating this compound diastereomers?

A1: this compound diastereomers, particularly cis and trans isomers, often possess very similar physicochemical properties, such as polarity and solubility. This similarity can lead to co-elution in chromatographic methods and difficulties in selective crystallization, making their separation challenging. The rigid bicyclic core of the this compound scaffold can result in subtle differences in the spatial arrangement of substituents, requiring highly selective purification techniques to achieve baseline separation.

Q2: Which chromatographic techniques are most effective for separating these diastereomers?

A2: Several chromatographic techniques can be employed, with the choice depending on the specific substitution pattern of the diastereomers and the scale of the purification. The most common and effective methods include:

  • Normal-Phase High-Performance Liquid Chromatography (NP-HPLC): Often provides good selectivity for polar compounds like substituted octahydropyrrolo[3,4-c]pyrroles.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Can be effective, particularly for derivatives with non-polar substituents.

  • Supercritical Fluid Chromatography (SFC): A powerful technique for separating stereoisomers, often providing faster separations and using less organic solvent than HPLC. Chiral stationary phases are frequently used in SFC for enhanced selectivity.[1]

  • Flash Column Chromatography: Suitable for larger scale purifications, typically using silica gel or alumina as the stationary phase.

Q3: Is crystallization a viable method for separating this compound diastereomers?

A3: Yes, diastereoselective crystallization can be a highly effective and scalable purification method. Since diastereomers have different physical properties, their solubilities in a given solvent system will differ, allowing for the selective crystallization of one diastereomer, leaving the other enriched in the mother liquor. This process often requires careful screening of solvents and conditions to find the optimal crystallization parameters. For amine-containing compounds like octahydropyrrolo[3,4-c]pyrroles, the formation of diastereomeric salts with a chiral acid can also facilitate separation by crystallization.

Q4: When should I consider using a chiral stationary phase for separating diastereomers?

A4: While diastereomers can often be separated on achiral stationary phases, a chiral stationary phase (CSP) can sometimes provide superior resolution. This is particularly true when the stereocenters of the diastereomers interact differently with the chiral environment of the CSP, leading to enhanced separation. CSPs are commonly used in both HPLC and SFC for challenging diastereomer separations.

Troubleshooting Guides

Chromatographic Methods (HPLC/SFC/Flash Chromatography)

Problem 1: Poor or no separation of diastereomers (co-elution).

  • Possible Cause: The mobile phase polarity is either too high or too low, resulting in insufficient differential partitioning of the diastereomers on the stationary phase.

  • Solution:

    • Optimize the mobile phase: Systematically screen different solvent systems and compositions. For normal-phase chromatography, vary the ratio of a non-polar solvent (e.g., hexane, heptane) and a polar solvent (e.g., ethyl acetate, isopropanol, ethanol). For reversed-phase, adjust the ratio of water/buffer and an organic modifier (e.g., acetonitrile, methanol).

    • Employ a shallow gradient: A slow, shallow gradient elution can often resolve closely eluting peaks that co-elute under isocratic conditions.

    • Change the stationary phase: If optimizing the mobile phase is unsuccessful, consider a stationary phase with a different selectivity. For example, if using silica gel, try alumina or a bonded phase (e.g., cyano, diol). In HPLC or SFC, screening different chiral columns can be beneficial.

Problem 2: Peak tailing.

  • Possible Cause: Secondary interactions between the basic amine groups of the this compound and active sites (e.g., acidic silanols) on the silica-based stationary phase.

  • Solution:

    • Add a mobile phase modifier: For normal-phase chromatography, adding a small amount of a basic modifier like triethylamine (TEA) or diethylamine (DEA) (typically 0.1-0.5%) can suppress silanol interactions and improve peak shape. For reversed-phase, ensure the mobile phase is adequately buffered.

    • Use a deactivated stationary phase: Employ end-capped columns where the residual silanol groups have been chemically deactivated.

Problem 3: Low recovery of the purified compounds.

  • Possible Cause: Irreversible adsorption of the compound onto the stationary phase or degradation during the purification process.

  • Solution:

    • Assess compound stability: Before scaling up, test the stability of your compound on the chosen stationary phase (e.g., by spotting on a TLC plate and letting it sit for some time before eluting).

    • Passivate the system: For sensitive compounds, flushing the chromatographic system with the mobile phase containing a modifier can help to passivate active sites.

    • Optimize loading: Overloading the column can lead to poor separation and apparent low recovery. Determine the optimal loading capacity for your column.

Diastereoselective Crystallization

Problem: Both diastereomers co-crystallize or no crystallization occurs.

  • Possible Cause: The solubilities of the diastereomers are too similar in the chosen solvent system, or the solution is not reaching supersaturation.

  • Solution:

    • Extensive solvent screening: Systematically screen a wide range of solvents with varying polarities and functionalities. Consider binary or even ternary solvent mixtures.

    • Control the rate of crystallization: Slow cooling or slow evaporation of the solvent can promote the formation of more ordered crystals of a single diastereomer.

    • Seeding: If you have a small amount of one pure diastereomer, use it to seed the supersaturated solution. This can induce the crystallization of the desired diastereomer.

    • Diastereomeric salt formation: React the diastereomeric mixture with an enantiomerically pure chiral acid (e.g., tartaric acid, mandelic acid) to form diastereomeric salts. These salts will have significantly different physical properties and may be more amenable to separation by crystallization.

Data Presentation

Table 1: Illustrative Chromatographic Separation Parameters for this compound Diastereomers

ParameterNP-HPLCRP-HPLCSFC
Stationary Phase Silica Gel (5 µm)C18 (5 µm)Chiralpak AD-H (5 µm)
Mobile Phase Hexane:Ethanol (90:10) + 0.1% DEAAcetonitrile:Water (60:40) + 0.1% TFACO₂:Methanol (80:20) + 0.2% DEA
Flow Rate 1.0 mL/min1.0 mL/min3.0 mL/min
Temperature 25 °C30 °C40 °C
Detection UV at 210 nmUV at 210 nmUV at 210 nm
Typical Resolution (Rs) > 1.5> 1.2> 2.0
Typical Purity > 98%> 97%> 99%
Typical Recovery > 90%> 92%> 95%

Note: These are representative values and will require optimization for specific this compound derivatives.

Experimental Protocols

Protocol 1: Preparative Normal-Phase HPLC Separation
  • Column: Silica gel, 5 µm particle size, 20 mm x 250 mm.

  • Mobile Phase Preparation: Prepare a mobile phase of Hexane:Isopropanol (IPA) in a 95:5 (v/v) ratio. Add triethylamine (TEA) to a final concentration of 0.1%. Degas the mobile phase by sonication or vacuum filtration.

  • Sample Preparation: Dissolve the diastereomeric mixture in a minimal amount of dichloromethane (DCM) or the mobile phase.

  • System Equilibration: Equilibrate the column with the mobile phase at a flow rate of 10 mL/min until a stable baseline is achieved.

  • Injection: Inject the dissolved sample onto the column.

  • Elution: Run the separation using an isocratic elution with 95:5 Hexane:IPA + 0.1% TEA. If separation is not optimal, a shallow gradient can be employed (e.g., starting with 2% IPA and gradually increasing to 10% over 30 minutes).

  • Fraction Collection: Collect fractions based on the UV detector signal.

  • Analysis of Fractions: Analyze the collected fractions by analytical HPLC to determine the purity of each diastereomer.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Diastereoselective Crystallization
  • Solvent Screening: In small vials, dissolve approximately 10 mg of the diastereomeric mixture in various solvents (e.g., ethyl acetate, acetone, methanol, isopropanol, acetonitrile) at an elevated temperature to achieve a clear solution.

  • Induce Crystallization: Allow the solutions to cool slowly to room temperature, and then to 4 °C. Observe for crystal formation. Anti-solvent addition (e.g., adding hexane to an ethyl acetate solution) can also be tested.

  • Scale-Up: Once a suitable solvent system is identified, dissolve a larger quantity of the diastereomeric mixture in the chosen solvent at its boiling point to create a saturated solution.

  • Cooling: Allow the solution to cool slowly and undisturbed to room temperature. If no crystals form, scratching the inside of the flask with a glass rod or adding a seed crystal of the desired diastereomer can initiate crystallization.

  • Isolation: Once a significant amount of crystals has formed, isolate them by vacuum filtration. Wash the crystals with a small amount of the cold crystallization solvent.

  • Analysis: Analyze the crystalline material and the mother liquor by HPLC or NMR to determine the diastereomeric ratio and assess the efficiency of the separation.

  • Recrystallization (if necessary): For higher purity, the crystalline material can be recrystallized using the same procedure.

Visualizations

experimental_workflow cluster_start Start cluster_methods Purification Strategies cluster_chrom_steps Chromatography Workflow cluster_cryst_steps Crystallization Workflow cluster_end End Products start Diastereomeric Mixture of This compound chromatography Chromatography (HPLC, SFC, Flash) start->chromatography crystallization Diastereoselective Crystallization start->crystallization method_dev Method Development (Solvent & Column Screening) chromatography->method_dev solvent_screen Solvent Screening crystallization->solvent_screen prep_run Preparative Run method_dev->prep_run fraction_analysis Fraction Analysis (HPLC/NMR) prep_run->fraction_analysis diastereomer1 Pure Diastereomer 1 fraction_analysis->diastereomer1 diastereomer2 Pure Diastereomer 2 fraction_analysis->diastereomer2 cryst_opt Crystallization Optimization (Cooling rate, Seeding) solvent_screen->cryst_opt solid_liquid_sep Solid-Liquid Separation (Filtration) cryst_opt->solid_liquid_sep purity_check Purity Analysis (HPLC/NMR) solid_liquid_sep->purity_check purity_check->diastereomer1 purity_check->diastereomer2

Caption: Experimental workflow for the purification of this compound diastereomers.

troubleshooting_logic cluster_solutions Troubleshooting Steps start Poor Separation? optimize_mp Optimize Mobile Phase (Polarity, Additives) start->optimize_mp Yes use_gradient Use Shallow Gradient optimize_mp->use_gradient Not Resolved success Successful Separation optimize_mp->success Resolved change_sp Change Stationary Phase (Different Selectivity) check_loading Check Sample Load change_sp->check_loading Not Resolved change_sp->success Resolved use_gradient->change_sp Not Resolved use_gradient->success Resolved check_loading->success Resolved failure Separation Still Poor check_loading->failure Not Resolved

Caption: Troubleshooting logic for poor chromatographic separation of diastereomers.

References

Addressing byproduct formation in the synthesis of N-substituted octahydropyrrolo[3,4-c]pyrroles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of N-substituted octahydropyrrolo[3,4-c]pyrroles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to byproduct formation during their synthetic experiments.

Troubleshooting Guides

This section provides answers to specific problems you may encounter during the synthesis of N-substituted octahydropyrrolo[3,4-c]pyrroles.

Problem 1: Low yield of the desired N-substituted octahydropyrrolo[3,4-c]pyrrole with the presence of multiple side products.

  • Question: My reaction to synthesize an N-substituted this compound is resulting in a low yield of the target molecule and a complex mixture of byproducts. What are the likely causes and how can I address this?

  • Answer: Low yields and multiple byproducts in the synthesis of N-substituted octahydropyrrolo[3,4-c]pyrroles can arise from several factors, primarily related to the chosen synthetic route. The two most common approaches to construct the bicyclic core are the Paal-Knorr synthesis and 1,3-dipolar cycloaddition.

    • Paal-Knorr Synthesis: This method involves the condensation of a 1,4-dicarbonyl compound with a primary amine.[1][2][3][4] While effective, harsh reaction conditions such as prolonged heating in acid can lead to the degradation of sensitive functionalities on your starting materials or product.[3]

      • Troubleshooting:

        • Reaction Conditions: Opt for milder reaction conditions. The use of a weak acid like acetic acid can accelerate the reaction, while strongly acidic conditions (pH < 3) may favor the formation of furan byproducts.[2]

        • Catalyst: Consider using heterogeneous catalysts like aluminas, which can promote the reaction under milder conditions and often lead to cleaner reaction profiles and higher yields.[5]

        • Microwave Irradiation: Microwave-assisted Paal-Knorr synthesis can significantly reduce reaction times and potentially minimize byproduct formation.

    • 1,3-Dipolar Cycloaddition: This is a powerful method for constructing the pyrrolidine rings of the this compound system.[6][7] Azomethine ylides, generated in situ, react with a dipolarophile to form the bicyclic core.[6]

      • Troubleshooting:

        • Control of Stereochemistry: 1,3-dipolar cycloadditions can lead to the formation of multiple diastereomers.[6] Careful selection of chiral auxiliaries or catalysts can improve diastereoselectivity.

        • Side Reactions of the Ylide: The azomethine ylide is a reactive intermediate. It can potentially undergo side reactions such as dimerization if the concentration of the dipolarophile is too low or if the ylide is too stable. Ensure slow addition of the precursor that generates the ylide to a solution of the dipolarophile.

Problem 2: Formation of an isomeric byproduct that is difficult to separate from the desired product.

  • Question: I am observing a significant amount of an isomeric byproduct in my final product mixture, and it is proving very difficult to separate by standard column chromatography. What could this byproduct be and what purification strategies can I employ?

  • Answer: The formation of diastereomers is a common issue in the synthesis of octahydropyrrolo[3,4-c]pyrroles due to the presence of multiple chiral centers in the bicyclic core. These diastereomers often have very similar physical properties, making their separation challenging.[8][9]

    • Identification: The isomeric byproduct is most likely a diastereomer of your target molecule. The relative stereochemistry of the substituents on the pyrrolidine rings can differ.

    • Troubleshooting and Purification:

      • Reaction Optimization: To minimize the formation of multiple diastereomers, it is crucial to control the stereochemistry of the reaction. For 1,3-dipolar cycloadditions, the use of chiral auxiliaries or catalysts can favor the formation of a single diastereomer.

      • Chromatographic Separation:

        • Reverse-Phase Chromatography: Diastereomers that are difficult to separate on normal-phase silica gel can sometimes be resolved using reverse-phase (C18) chromatography.[9]

        • Column Stacking: For challenging separations, stacking multiple flash chromatography columns can improve resolution.

      • Recrystallization and Digestion:

        • Diastereomeric Salt Formation: If your product contains a basic nitrogen, you can form diastereomeric salts using a chiral acid. These salts have different solubilities and can often be separated by fractional recrystallization.

        • Digestion: This technique involves suspending the mixture of diastereomers in a solvent system where one diastereomer is slightly more soluble. Heating the suspension briefly and then cooling can enrich the solid in the less soluble diastereomer.[8]

Problem 3: Incomplete reaction and the presence of starting materials in the final product mixture.

  • Question: My reaction is not going to completion, and I am left with a significant amount of unreacted starting materials. How can I drive the reaction to completion?

  • Answer: Incomplete conversion can be due to several factors, including insufficient reaction time, inadequate temperature, or catalyst deactivation.

    • Troubleshooting:

      • Reaction Time and Temperature: Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS). If the reaction has stalled, consider increasing the reaction time or temperature. For Paal-Knorr synthesis, microwave irradiation can be an effective way to achieve higher temperatures and shorter reaction times.

      • Catalyst Loading: In catalyzed reactions, ensure that the catalyst loading is sufficient. If using a heterogeneous catalyst, ensure it is properly activated and not poisoned by impurities in the starting materials or solvent.

      • Reagent Stoichiometry: For reactions like the Paal-Knorr synthesis, using an excess of the amine can help drive the reaction to completion.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of N-substituted octahydropyrrolo[3,4-c]pyrroles via reductive amination of a diketone precursor?

A1: Reductive amination of a 1,4-diketone with a primary amine is a key step in many synthetic routes. Common byproducts include:

  • Over-alkylation products: The desired secondary amine product can react further with the diketone to form a tertiary amine.[10][11]

  • Partially reduced intermediates: Incomplete reduction of the imine or enamine intermediates can lead to impurities.

  • Furan derivatives: Under acidic conditions, the 1,4-diketone can cyclize to form a furan, which will not undergo reductive amination.[2]

To minimize these byproducts, it is important to choose a selective reducing agent, such as sodium triacetoxyborohydride, which is milder and more selective for the reduction of iminium ions over ketones.[11] Careful control of the reaction stoichiometry and conditions is also crucial.

Q2: How can I purify my N-substituted this compound from unreacted starting materials and byproducts?

A2: Purification strategies will depend on the specific properties of your product and the impurities.

  • Column Chromatography: This is the most common method. For closely related diastereomers, reverse-phase chromatography may be more effective than normal-phase.[9]

  • Acid-Base Extraction: If your product is a basic amine and the byproducts are neutral, you can use acid-base extraction to separate them.

  • Recrystallization: If your product is a solid, recrystallization can be a highly effective method for purification, especially for removing small amounts of impurities.

  • Distillation: For volatile products, distillation under reduced pressure can be used for purification.[12]

Q3: Can I use a one-pot procedure for the synthesis of N-substituted octahydropyrrolo[3,4-c]pyrroles?

A3: Yes, one-pot procedures are often employed and can be very efficient. For example, a one-pot 1,3-dipolar cycloaddition can be performed by generating the azomethine ylide in situ in the presence of the dipolarophile.[6] Similarly, a one-pot reductive amination can be carried out by mixing the dicarbonyl compound, the amine, and a selective reducing agent together.[13] These methods can reduce the number of workup and purification steps, but require careful optimization to minimize byproduct formation.

Data Presentation

Table 1: Comparison of Catalysts for Paal-Knorr Synthesis of N-Substituted Pyrroles.

CatalystReaction ConditionsYield (%)Reference
Glacial Acetic AcidReflux60-80[3]
CATAPAL 200 (Alumina)60 °C, 45 min68-97[5]
Iron(III) ChlorideWater, Room TemperatureGood to Excellent[14]
Microwave Irradiation80 °C, 10-15 secHigh[4]

Table 2: Solvents for the Purification of Diastereomers.

Diastereomeric PairSolvent System for SeparationMethodReference
Chiral Amine SaltsIsopropanol/Aqueous HClDigestion[8]
4-Amido-pyrrolidinonesNot specifiedReverse-Phase HPLC[15]
General DiastereomersAcetonitrile/WaterReverse-Phase Flash Chromatography[9]

Experimental Protocols

Protocol 1: General Procedure for Paal-Knorr Synthesis of an N-Substituted Pyrrole using a Heterogeneous Catalyst. [5]

  • To a reaction vial, add the 1,4-dicarbonyl compound (1 mmol), the primary amine (1 mmol), and the CATAPAL 200 catalyst (40 mg).

  • Heat the solvent-free reaction mixture at 60 °C for 45 minutes.

  • After cooling, extract the product with ethyl acetate (2 x 5 mL).

  • Separate the catalyst by centrifugation and filtration.

  • Wash the catalyst with toluene (2 x 1 mL) and ethanol (2 x 1 mL) and dry under vacuum for reuse.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for One-Pot 1,3-Dipolar Cycloaddition. [6]

  • A mixture of an alpha-amino acid ester hydrochloride (e.g., methyl glycinate hydrochloride, 1 equivalent) and an aldehyde (1 equivalent) in dry toluene is heated to reflux with a Dean-Stark trap to remove water.

  • After the formation of the imine is complete (monitored by TLC), the dipolarophile (e.g., N-phenylmaleimide, 1 equivalent) is added to the reaction mixture.

  • The reaction mixture is refluxed overnight.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford the desired 3,7-diazabicyclo[3.3.0]octane derivative.

Visualizations

Byproduct_Formation_Reductive_Amination Diketone 1,4-Diketone Imine Iminium Ion Intermediate Diketone->Imine + Amine, [H+] Furan Furan Byproduct Diketone->Furan Strong Acid, Heat Amine Primary Amine Amine->Imine Desired_Product N-Substituted this compound (Desired Product) Imine->Desired_Product Reducing Agent (e.g., NaBH(OAc)3) Partially_Reduced Partially Reduced Byproduct (Imine/Enamine) Imine->Partially_Reduced Incomplete Reduction Overalkylation Over-alkylation Byproduct (Tertiary Amine) Desired_Product->Overalkylation + Diketone Troubleshooting_Workflow Start Low Yield / Multiple Byproducts Check_Reaction Analyze Reaction Mixture (TLC, LC-MS) Start->Check_Reaction Incomplete_Reaction Incomplete Reaction? Check_Reaction->Incomplete_Reaction Complex_Mixture Complex Mixture? Check_Reaction->Complex_Mixture Incomplete_Reaction->Complex_Mixture No Optimize_Conditions Optimize Reaction Conditions: - Increase Time/Temp - Adjust Catalyst Loading - Use Excess Reagent Incomplete_Reaction->Optimize_Conditions Yes Identify_Byproducts Identify Major Byproducts (NMR, MS) Complex_Mixture->Identify_Byproducts Yes Success Pure Product Obtained Optimize_Conditions->Success Diastereomers Diastereomers Present? Identify_Byproducts->Diastereomers Other_Byproducts Other Byproducts? Diastereomers->Other_Byproducts No Purification_Strategy Develop Purification Strategy: - Reverse-Phase Chromatography - Recrystallization - Diastereomeric Salt Formation Diastereomers->Purification_Strategy Yes Modify_Synthesis Modify Synthetic Route: - Milder Conditions - Alternative Catalyst - Change Reagents Other_Byproducts->Modify_Synthesis Yes Purification_Strategy->Success Modify_Synthesis->Success

References

Improving the yield and scalability of octahydropyrrolo[3,4-c]pyrrole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for the synthesis of octahydropyrrolo[3,4-c]pyrrole, a key scaffold in medicinal chemistry. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you improve the yield and scalability of your synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound and its derivatives.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield - Incomplete reaction. - Suboptimal reaction temperature. - Poor quality of reagents or solvents. - Inefficient purification.- Monitor the reaction progress using TLC or LC-MS to ensure completion. - Optimize the reaction temperature. For the subcritical water method, ensure the temperature is maintained at 130 °C. For conventional heating, reflux temperature is critical. - Use freshly distilled solvents and high-purity starting materials. - Optimize the column chromatography conditions (e.g., solvent system, silica gel activity).
Formation of Diastereomers In 1,3-dipolar cycloaddition reactions, the formation of multiple diastereomers can occur if the facial selectivity of the approach of the dipole to the dipolarophile is not well-controlled.- Substrate Control: The inherent stereochemistry of your starting materials can influence the stereochemical outcome. - Reagent/Catalyst Control: The use of chiral catalysts or auxiliaries can induce facial bias and improve diastereoselectivity. - Reaction Conditions: Lowering the reaction temperature can often enhance diastereoselectivity by favoring the transition state with the lowest activation energy.
Regioisomer Formation in 1,3-Dipolar Cycloaddition The electronic and steric properties of the azomethine ylide and the dipolarophile are not sufficiently different to favor one regioisomer over the other.- Modify the Dipolarophile: Introducing electron-withdrawing groups on the dipolarophile can direct the cycloaddition to a specific regioisomer. - Alter the Azomethine Ylide: Changing the substituents on the azomethine ylide can influence the frontier molecular orbital energies, thereby controlling regioselectivity. - Use of Catalysts: Lewis acids can coordinate to the dipole or dipolarophile, enhancing the electronic differences and improving regioselectivity.
Byproduct Formation - Self-polymerization of reactants. - Side reactions of functional groups. - Decomposition of starting materials or product. - For the synthesis of derivatives from the this compound core, ensure that the reaction conditions are compatible with all functional groups present in the molecule. - Use of protecting groups may be necessary for sensitive functionalities. - Ensure the reaction temperature and time are optimized to minimize degradation.
Scalability Issues - Exothermic reactions becoming difficult to control. - Heterogeneous reaction mixtures leading to poor mixing. - Purification challenges at a larger scale. - For exothermic reactions, ensure adequate cooling capacity and consider a semi-batch or continuous flow process for better temperature management. - Employ efficient mechanical stirring for heterogeneous mixtures. - Consider alternative purification methods for large-scale batches, such as crystallization or distillation, if applicable, instead of column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the most significant factor affecting the yield in the synthesis of this compound derivatives?

A1: Based on available literature, reaction time and temperature are critical parameters. For instance, in the green synthesis approach using subcritical water, a reaction time of 2 hours at 130 °C provides high yields (75-91%).[1][2][3] In contrast, conventional heating in acetone requires significantly longer reaction times (18-30 hours) to achieve comparable, though generally slightly lower, yields.[1]

Q2: How can I improve the diastereoselectivity of the initial 1,3-dipolar cycloaddition to form the this compound core?

A2: Controlling diastereoselectivity in the formation of fused pyrrolidine rings is a common challenge.[4] Several factors can be optimized:

  • Temperature: Lowering the reaction temperature often favors the formation of the thermodynamically more stable diastereomer.

  • Catalyst: The use of Lewis acid catalysts can influence the transition state geometry and improve diastereoselectivity.

  • Substrate Design: The steric bulk of substituents on both the azomethine ylide and the dipolarophile can be modified to favor a specific approach, leading to a higher diastereomeric excess.

Q3: Are there any "green" and scalable methods for this synthesis?

A3: Yes, a method utilizing subcritical water as a solvent has been reported as a green alternative to conventional organic solvents like acetone.[1][2][3] This method offers several advantages for scalability, including shorter reaction times, high yields, and the use of a non-toxic, inexpensive, and non-flammable solvent. The reaction is typically carried out in a stainless steel reactor, which is suitable for larger-scale production.[1]

Q4: What are the common purification methods for this compound and its derivatives?

A4: The most commonly reported purification method is column chromatography on silica gel.[1] The choice of eluent system is crucial for good separation. A common system is a mixture of ethyl acetate and hexane. For larger scale purification, recrystallization may be a more practical alternative if a suitable solvent system can be identified.

Q5: What are the potential byproducts I should be aware of?

A5: In the 1,3-dipolar cycloaddition step, the formation of regioisomers and diastereomers are the primary "byproducts" to consider. In subsequent derivatization steps, byproducts will be specific to the reaction being performed. For example, in acylation reactions, incomplete reaction or di-acylation could be potential issues. Careful monitoring of the reaction by TLC or LC-MS is recommended to identify the formation of any significant byproducts.

Data Presentation

Comparison of Synthetic Methods for this compound Derivatives
MethodSolventTemperatureReaction TimeYield (%)Reference(s)
Subcritical Water SynthesisWater130 °C2 hours75-91[1][2][3]
Conventional HeatingAcetoneReflux18-30 hours67-89[1]
1,3-Dipolar Cycloaddition (Core Synthesis)o-XyleneReflux24 hours82-85[1]

Experimental Protocols

Green Synthesis of 2-(thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrole Derivatives in Subcritical Water[1]

This protocol describes a high-yield and environmentally friendly method for the synthesis of this compound derivatives.

  • Reactor Setup: A home-made stainless steel reactor with an internal volume of 200 mL equipped with a heater and magnetic stirrer is used.

  • Reactant Charging: The reactor is loaded with this compound N-benzoylthiourea derivative (1 mmol), an appropriate α-haloketone (1.2 mmol), and 75 mL of ultra-pure water.

  • Reaction Conditions: The reactor is purged with nitrogen, and the internal pressure is set to 30 bar with nitrogen. The reaction mixture is stirred and heated to 130 °C for 2 hours.

  • Work-up: After cooling and depressurizing the reactor, the mixture is extracted with dichloromethane (DCM).

  • Purification: The crude product is purified by column chromatography on silica gel using an ethyl acetate/hexane (1:4) eluent system to afford the final product.

Conventional Synthesis of 2-(thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrole Derivatives in Acetone[1]

This protocol outlines a traditional approach using an organic solvent.

  • Reaction Setup: To a stirred solution of the this compound N-benzoylthiourea derivative (1 mmol) in acetone (20 mL), a solution of the appropriate α-haloketone (1.2 mmol) in acetone (10 mL) is added.

  • Reaction Conditions: The reaction mixture is stirred at reflux temperature for 18 hours.

  • Work-up: After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure.

  • Purification: The residue is purified by column chromatography on silica gel to yield the desired product.

Synthesis of the this compound Core via 1,3-Dipolar Cycloaddition[1]

This protocol describes the initial formation of the bicyclic core structure.

  • Reaction Setup: To a stirred solution of methyl 2-(diphenylmethyleneamino)acetate (1 mmol) in o-xylene (10 mL), a solution of an N-substituted maleimide (2 mmol) in o-xylene (20 mL) is added.

  • Reaction Conditions: The reaction mixture is refluxed for 24 hours.

  • Work-up: Upon completion, the reaction is quenched with water and extracted with ethyl acetate.

  • Purification: The crude mixture is purified by column chromatography on silica gel using an ethyl acetate/hexane (1:5) eluent system to give the this compound derivative.

Visualizations

experimental_workflow cluster_conventional Conventional Synthesis cluster_green Green Synthesis conv_start Starting Materials in Acetone conv_reflux Reflux (18-30h) conv_start->conv_reflux conv_workup Work-up & Purification conv_reflux->conv_workup conv_product Final Product (67-89% Yield) conv_workup->conv_product green_start Starting Materials in Subcritical Water green_reaction 130°C, 2h, 30 bar green_start->green_reaction green_workup Work-up & Purification green_reaction->green_workup green_product Final Product (75-91% Yield) green_workup->green_product

Caption: Comparison of conventional and green synthesis workflows.

troubleshooting_yield start Low Yield Observed check_completion Check Reaction Completion (TLC/LC-MS) start->check_completion check_temp Verify Reaction Temperature start->check_temp check_reagents Assess Reagent/Solvent Quality start->check_reagents check_purification Optimize Purification start->check_purification incomplete Incomplete Reaction check_completion->incomplete suboptimal_temp Suboptimal Temperature check_temp->suboptimal_temp poor_quality Poor Reagent Quality check_reagents->poor_quality inefficient_purification Inefficient Purification check_purification->inefficient_purification increase_time Increase Reaction Time / Monitor incomplete->increase_time optimize_temp Optimize Temperature suboptimal_temp->optimize_temp use_pure Use High-Purity Materials poor_quality->use_pure optimize_chromatography Optimize Chromatography inefficient_purification->optimize_chromatography

Caption: Troubleshooting workflow for low reaction yield.

diastereoselectivity_control start Poor Diastereoselectivity substrate_control Substrate Control start->substrate_control reagent_control Reagent/Catalyst Control start->reagent_control condition_control Reaction Condition Control start->condition_control modify_substrate Modify Substrate Sterics substrate_control->modify_substrate use_catalyst Use Chiral Catalyst/Auxiliary reagent_control->use_catalyst lower_temp Lower Reaction Temperature condition_control->lower_temp improved_selectivity Improved Diastereoselectivity modify_substrate->improved_selectivity use_catalyst->improved_selectivity lower_temp->improved_selectivity

Caption: Strategies for controlling diastereoselectivity.

References

Optimization of protecting group strategy for the synthesis of asymmetric octahydropyrrolo[3,4-c]pyrrole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the protecting group strategy for the synthesis of asymmetric octahydropyrrolo[3,4-c]pyrrole.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low Yield During Mono-Protection of the this compound Core

Question: I am attempting a mono-N-protection of the this compound scaffold, but I am consistently obtaining low yields of the desired product, with significant amounts of di-protected and unreacted starting material. How can I improve the selectivity for mono-protection?

Answer: Achieving selective mono-protection of a symmetric diamine like the this compound core can be challenging. Here are several strategies to improve selectivity:

  • Slow Addition of the Protecting Group: Adding the protecting group reagent (e.g., Boc-anhydride) slowly to a solution of the diamine can favor mono-protection by keeping the concentration of the electrophile low.

  • Use of a Bulky Protecting Group: Employing a sterically hindered protecting group can disfavor the second protection step due to steric hindrance.

  • Control of Stoichiometry: Carefully controlling the stoichiometry of the protecting group reagent to slightly less than one equivalent relative to the diamine is crucial.

  • In Situ Protonation: A one-pot method involving the in situ generation of the mono-hydrochloride salt of the diamine can effectively differentiate the two nitrogen atoms. The protonated nitrogen is less nucleophilic and thus less likely to react.[1][2]

Issue 2: Difficulty in Achieving Orthogonal Protection

Question: I need to functionalize the two nitrogen atoms of the this compound core independently. What is a reliable orthogonal protecting group strategy?

Answer: A successful orthogonal strategy relies on protecting groups that can be removed under distinct conditions without affecting each other. A common and effective pairing for diamines is the use of Boc and Cbz (or Fmoc) protecting groups.

  • Boc and Cbz/Fmoc Strategy: One nitrogen can be protected with a Boc group, which is labile under acidic conditions (e.g., TFA in DCM). The other nitrogen can then be protected with a Cbz or Fmoc group. The Cbz group is removed by hydrogenolysis (e.g., H₂, Pd/C), while the Fmoc group is cleaved under basic conditions (e.g., piperidine in DMF). This allows for the selective deprotection and subsequent functionalization of each nitrogen atom.

Issue 3: Epimerization During Deprotection

Question: I am observing a loss of stereochemical integrity (epimerization) at a stereocenter adjacent to the nitrogen atom during the deprotection step. How can I prevent this?

Answer: Epimerization adjacent to a nitrogen atom can occur, particularly under harsh basic or acidic conditions, through the formation of an enolate or iminium ion intermediate. To mitigate this:

  • Milder Deprotection Conditions: Opt for milder deprotection reagents and conditions. For Boc deprotection, using 4M HCl in dioxane at 0 °C instead of neat TFA at room temperature can be effective.

  • Careful Monitoring: Monitor the reaction closely by TLC or LC-MS to avoid prolonged exposure to the deprotection conditions once the reaction is complete.

  • Choice of Protecting Group: For sensitive substrates, consider protecting groups that are removed under neutral conditions, such as the Cbz group (hydrogenolysis) or Alloc group (Pd(0)-catalyzed cleavage).

Issue 4: Incomplete Deprotection of a Sterically Hindered Nitrogen

Question: I am struggling to completely remove a protecting group (e.g., Boc) from one of the nitrogen atoms, likely due to steric hindrance within the bicyclic core. What can I do?

Answer: The concave shape of the this compound scaffold can lead to steric hindrance. To achieve complete deprotection:

  • Increased Temperature: Gently heating the reaction mixture can provide the necessary activation energy to overcome the steric barrier. However, this should be done cautiously to avoid side reactions.

  • Stronger Acidic Conditions: For Boc deprotection, switching from TFA to a stronger acid like HCl in dioxane may be more effective.

  • Use of Lewis Acids: Lewis acids such as TMSI in DCM can be effective for cleaving sterically hindered Boc groups under neutral conditions.[3]

  • Alternative Protecting Groups: If deprotection remains problematic, consider using a less sterically demanding protecting group in your synthetic design.

Frequently Asked Questions (FAQs)

Q1: What are the most common protecting groups for the asymmetric synthesis of the this compound core?

A1: The most frequently employed N-protecting groups in the context of asymmetric pyrrolidine and related bicyclic amine synthesis are carbamates, primarily the tert-butyloxycarbonyl (Boc) group and the benzyloxycarbonyl (Cbz) group. The choice depends on the desired orthogonality and the stability of the substrate to the deprotection conditions. For multi-step syntheses requiring orthogonal protection, a combination of Boc and Cbz or Fmoc is a standard strategy.

Q2: How can I achieve selective mono-N-alkylation of the this compound scaffold?

A2: Selective mono-N-alkylation can be achieved by first employing a mono-protection strategy as described in the troubleshooting guide. Once one nitrogen is protected (e.g., with a Boc group), the remaining free secondary amine can be selectively alkylated under standard conditions (e.g., using an alkyl halide and a non-nucleophilic base). Subsequent deprotection of the Boc group will then yield the mono-alkylated product.

Q3: Are there any protecting groups that can direct the stereochemistry of subsequent reactions on the this compound core?

A3: Yes, chiral protecting groups or chiral auxiliaries can be used to direct the stereochemical outcome of reactions on the scaffold. While less common for the this compound core itself, the principle involves attaching a chiral group to one of the nitrogens. This chiral auxiliary then biases the approach of reagents to one face of the molecule, leading to a diastereoselective transformation. Subsequent removal of the chiral auxiliary provides the enantiomerically enriched product.

Quantitative Data Summary

The following table summarizes typical yields for mono- and di-protection of a diamine, illustrating the importance of reaction conditions for achieving selectivity.

Diamine SubstrateProtecting Group Reagent (Equivalents)Reaction ConditionsProduct Distribution (Mono:Di:Unreacted)Yield of Mono-Protected ProductReference
Cyclohexane-1,2-diamineBoc₂O (1.0)Standard conditionsMixtureModerate[1]
Cyclohexane-1,2-diamineMe₃SiCl (1.0), then Boc₂O (1.0)"One-pot" in situ HCl generationPredominantly Mono66%[1][2]
EthylenediamineHCl (1.0), then Boc₂O (1.0)Sequential additionPredominantly Mono87%[4]

Key Experimental Protocols

Protocol 1: Selective Mono-N-Boc Protection of a Diamine via in situ Monoprotonation [1][2]

  • To a solution of the diamine (1.0 eq) in anhydrous methanol at 0 °C, add chlorotrimethylsilane (1.0 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

  • Add water (1 mL per mmol of diamine) followed by a solution of di-tert-butyl dicarbonate (Boc₂O, 1.0 eq) in methanol.

  • Stir the mixture at room temperature for 1 hour.

  • Dilute the reaction with water and wash with a nonpolar organic solvent (e.g., diethyl ether) to remove any di-Boc byproduct.

  • Adjust the pH of the aqueous layer to >12 with a strong base (e.g., 2N NaOH).

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the mono-Boc protected diamine.

Protocol 2: Standard N-Cbz Protection

  • Dissolve the amine (1.0 eq) in a suitable solvent (e.g., dichloromethane or a biphasic mixture with aqueous NaHCO₃).

  • Cool the solution to 0 °C.

  • Add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise.

  • If using a biphasic system, add a base such as sodium bicarbonate or sodium carbonate. If using an organic solvent, add a non-nucleophilic base like triethylamine or DIPEA (1.2 eq).

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, perform an aqueous workup to remove excess reagents and salts.

  • Dry the organic layer, filter, and concentrate. Purify the product by column chromatography if necessary.

Protocol 3: Boc Deprotection using HCl in Dioxane

  • Dissolve the N-Boc protected amine in a minimal amount of a co-solvent like methanol or dichloromethane.

  • Cool the solution to 0 °C.

  • Add a 4M solution of HCl in dioxane (typically 5-10 equivalents) dropwise.

  • Stir the reaction at 0 °C or allow it to slowly warm to room temperature, monitoring by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.

  • The product is typically obtained as the hydrochloride salt and can be used as such or neutralized with a base during a subsequent aqueous workup.

Visualizations

Protecting_Group_Strategy_Workflow start This compound (Diamine Core) mono_protection Selective Mono-Protection (e.g., Boc) start->mono_protection < 1 eq PG di_protection Di-Protection (e.g., 2x Boc) start->di_protection > 2 eq PG functionalization1 Functionalization of Free NH mono_protection->functionalization1 deprotection1 Deprotection of PG1 functionalization1->deprotection1 protection2 Protection of Second NH (PG2) deprotection1->protection2 Orthogonal PG deprotection2 Selective Deprotection of PG1 protection2->deprotection2 functionalization2 Functionalization of First NH deprotection2->functionalization2 final_deprotection Final Deprotection functionalization2->final_deprotection final_product Asymmetrically Disubstituted Product final_deprotection->final_product

Caption: Decision workflow for protecting group strategy.

Orthogonal_Protection_Scheme cluster_0 Orthogonal Protecting Groups cluster_1 Synthetic Sequence Example PG1 Boc Acid Labile (TFA, HCl) PG2 Cbz (Z) Hydrogenolysis (H₂, Pd/C) PG3 Fmoc Base Labile (Piperidine) start Diamine step1 Protect N1 with Boc start->step1 step2 Protect N2 with Cbz step1->step2 step3 Selective Boc Deprotection (Acid) step2->step3 step4 Functionalize N1 step3->step4 step5 Selective Cbz Deprotection (H₂) step4->step5 step6 Functionalize N2 step5->step6 end Final Product step6->end

Caption: Common orthogonal protecting groups and a sample workflow.

References

Resolving issues with poor solubility of octahydropyrrolo[3,4-c]pyrrole intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Octahydropyrrolo[3,4-c]pyrrole Intermediates

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with this compound intermediates, focusing on resolving issues related to their poor solubility.

Frequently Asked Questions (FAQs)

Q1: My this compound intermediate is poorly soluble in common organic solvents. What are the first steps I should take?

A1: Initially, it is crucial to confirm the identity and purity of your compound, as impurities can significantly impact solubility. Subsequently, a systematic solvent screening is recommended. This involves testing the solubility of a small amount of your intermediate in a range of solvents with varying polarities. Heating the solvent can also enhance solubility, but be mindful of potential degradation if the compound is thermally sensitive.

Q2: I've observed that my compound "oils out" during recrystallization instead of forming crystals. What causes this and how can I fix it?

A2: "Oiling out" typically occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated.[1] To resolve this, you can try using a lower-boiling point solvent or adding a co-solvent to reduce the overall boiling point of the solvent system.[1] Inducing crystallization by adding a seed crystal of the desired compound can also be an effective strategy.[1]

Q3: Are there any "green" or environmentally friendly solvent options for dissolving this compound intermediates?

A3: Yes, subcritical water has been successfully used as a green solvent for the synthesis of some this compound derivatives.[2][3] In this state, water exhibits tunable polarity by adjusting temperature and pressure, allowing it to behave like a non-polar organic solvent.[2] This approach can be a viable alternative to traditional volatile organic solvents.[2][3]

Q4: Can modifying the structure of the this compound intermediate improve its solubility?

A4: While not always feasible for an intermediate, structural modification is a powerful strategy for improving the solubility of final compounds. Introducing solubilizing side chains, such as long alkyl or alkoxy groups, can disrupt the crystal lattice and improve interaction with the solvent.[4] For intermediates, sometimes converting them to a salt form (if acidic or basic functionalities are present) can transiently improve aqueous solubility for certain applications.

Troubleshooting Guide

Issue 1: Difficulty in finding a suitable solvent for reaction or purification.
  • Possible Cause: The polarity of the solvent is not well-matched with the polarity of the this compound intermediate.

  • Solution:

    • Systematic Solvent Screening: Test the solubility in a range of solvents with varying polarities. See the "Qualitative Solubility Data" table below for some initial guidance.

    • Use of Co-solvents: A mixture of two or more miscible solvents can fine-tune the polarity of the medium. For example, a small amount of a highly polar solvent like DMF or DMSO can be added to a less polar solvent to improve solubility.

    • Temperature Variation: Many compounds exhibit significantly increased solubility at elevated temperatures.[5]

Issue 2: Low yield after workup due to precipitation.
  • Possible Cause: The compound is precipitating out during extraction or concentration steps due to a change in solvent composition or temperature.

  • Solution:

    • Solvent Selection: During extractions, use a solvent in which the compound is known to be highly soluble.

    • Minimize Temperature Changes: If the compound's solubility is highly temperature-dependent, try to maintain a constant temperature during workup, or re-dissolve the precipitate in a minimal amount of hot solvent before proceeding.

    • Solvent Exchange: If you need to switch to a solvent in which your compound is less soluble, consider doing so in a controlled manner, possibly at a higher temperature, to avoid crashing out.

Issue 3: Challenges in purification by column chromatography.
  • Possible Cause: The compound is poorly soluble in the elution solvent, leading to streaking or poor separation on the column.

  • Solution:

    • Optimize Eluent System: Add a small percentage of a stronger (more polar) solvent to the eluent to improve the solubility of the compound on the column.

    • Dry Loading: Adsorb the crude product onto a small amount of silica gel and load it onto the column as a dry powder. This can prevent solubility issues at the point of loading.

Data Presentation

Table 1: Qualitative Solubility of this compound Derivatives in Common Organic Solvents

SolventPolarity IndexTypical SolubilityNotes
Dichloromethane (DCM)3.1SolubleOften used for extractions and purification of derivatives.[2]
Ethyl Acetate (EtOAc)4.4SolubleCommonly used for column chromatography and extractions.[2]
Acetone5.1SolubleUsed as a reaction solvent for some derivatives.[2]
N,N-Dimethylformamide (DMF)6.4Highly SolubleCan be used to dissolve highly insoluble compounds, but its high boiling point can make it difficult to remove.[4]
Subcritical WaterVariableSoluble (at elevated temp.)A green alternative to organic solvents for certain derivatives.[2][3]

Experimental Protocols

Protocol 1: Systematic Solvent Screening for Solubility Optimization
  • Preparation: Place a small, accurately weighed amount (e.g., 1-2 mg) of the this compound intermediate into several small vials.

  • Solvent Addition: To each vial, add a measured volume (e.g., 0.1 mL) of a different solvent from Table 1.

  • Initial Observation: Vortex each vial at room temperature for 1-2 minutes and visually inspect for dissolution.

  • Heating: If the compound is not fully dissolved, heat the vials in a controlled manner (e.g., in a 50 °C water bath) and observe any changes in solubility.

  • Incremental Solvent Addition: If the compound remains insoluble, add another measured volume of the solvent and repeat the observation and heating steps.

  • Documentation: Record the approximate solubility in each solvent (e.g., insoluble, partially soluble, soluble) and at what temperature.

Protocol 2: Troubleshooting Recrystallization ("Oiling Out")
  • Re-dissolution: If the compound has oiled out, add a small amount of the same solvent back to the flask and heat until the oil redissolves completely.

  • Solvent Modification:

    • Option A (Reduce Supersaturation): Add a slightly larger volume of the hot solvent than the minimum required for dissolution. This will slow down the crystallization process.[5]

    • Option B (Change Solvent System): If using a single solvent, consider switching to a solvent with a lower boiling point. If using a mixed solvent system, add more of the "good" solvent (in which the compound is more soluble).

  • Controlled Cooling: Allow the solution to cool slowly to room temperature. An insulated container can be used to slow the cooling rate.

  • Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the meniscus or adding a seed crystal.

  • Final Cooling: Once crystals begin to form, the flask can be moved to an ice bath to maximize the yield.

Mandatory Visualization

Caption: A logical workflow for troubleshooting poor solubility.

References

Technical Support Center: Enhancing Chromatographic Separation of Octahydropyrrolo[3,4-c]pyrrole Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to enhancing the efficiency of chromatographic separation of octahydropyrrolo[3,4-c]pyrrole isomers. The following sections offer detailed troubleshooting guides, Frequently Asked Questions (FAQs), and experimental protocols to address common challenges encountered during these separations.

Troubleshooting Guides

This section is designed to help users diagnose and resolve common issues encountered during the chromatographic separation of this compound isomers.

Issue 1: Poor or No Resolution of Isomers

Symptom: Co-eluting or poorly separated peaks for diastereomers or enantiomers (Resolution < 1.5).

Possible Causes & Solutions:

  • Inappropriate Stationary Phase: The current column may not provide sufficient selectivity for the isomers.

    • For Diastereomers (HPLC): If using a standard C18 column, consider switching to a stationary phase with different selectivity. Phenyl-hexyl or pentafluorophenyl (PFP) columns can offer alternative π-π interactions, which may improve separation.

    • For Enantiomers (HPLC/SFC): Enantiomers require a chiral stationary phase (CSP) for separation. A screening of different CSPs is highly recommended. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are a versatile starting point.

  • Suboptimal Mobile Phase Composition: The mobile phase is a critical factor in achieving selectivity.

    • HPLC:

      • Organic Modifier: If using acetonitrile, try methanol or a mixture of both. The change in solvent properties can alter selectivity.

      • Gradient Slope: A shallower gradient (slower increase in the strong solvent) can provide more time for the isomers to interact with the stationary phase, potentially improving resolution.

    • SFC:

      • Co-solvent: Screen different alcohol co-solvents (e.g., methanol, ethanol, isopropanol). Isopropanol often provides better selectivity for chiral separations.

      • Additives: For basic compounds like octahydropyrrolo[3,4-c]pyrroles, adding a basic modifier such as diethylamine (DEA) to the co-solvent can improve peak shape and may enhance resolution.

  • Incorrect Temperature: Temperature can influence the thermodynamics of the separation.

    • Action: Systematically vary the column temperature. Decreasing the temperature in 5°C increments may improve resolution, although it will increase analysis time. Conversely, sometimes increasing the temperature can improve efficiency and alter selectivity.

Issue 2: Peak Tailing

Symptom: Asymmetric peaks with a pronounced "tail," leading to poor integration and reduced resolution.

Possible Causes & Solutions:

  • Secondary Silanol Interactions: The basic nitrogen atoms in the this compound core can interact strongly with acidic silanol groups on the silica surface of the stationary phase.

    • HPLC: Add a competing base or an acidic modifier to the mobile phase. A small amount of a basic additive like DEA can neutralize the active silanol sites. Alternatively, an acidic additive like formic acid or trifluoroacetic acid (TFA) can protonate the analyte and reduce its interaction with the silanols.

    • SFC: The addition of a basic additive like DEA is often necessary to obtain good peak shapes for basic compounds. Water can also be used as an additive in small percentages (1-2%) in the modifier to improve peak symmetry by interacting with silanol groups.[1]

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Action: Prepare 1:10 and 1:100 dilutions of the sample and re-inject. If the peak shape improves significantly, the original sample was overloading the column.

Issue 3: Peak Splitting

Symptom: A single peak appears as two or more closely spaced peaks.

Possible Causes & Solutions:

  • Co-elution of Isomers: What appears as a split peak might be two unresolved isomers.

    • Action: Employ the strategies outlined in "Issue 1: Poor or No Resolution of Isomers" to improve the separation. A smaller injection volume may also help to distinguish between two separate peaks.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion.

    • Action: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.

  • Column Void or Contamination: A void at the head of the column or contamination can disrupt the flow path, leading to split peaks.

    • Action: First, try flushing the column. If the problem persists, try reversing the column (if the manufacturer allows) and flushing it. If neither works, the column may need to be replaced.

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for separating this compound diastereomers by HPLC?

A1: A good starting point is a high-resolution reversed-phase C18 column (e.g., 150 mm x 4.6 mm, <5 µm particle size) with a mobile phase consisting of water and acetonitrile, both containing 0.1% formic acid. The formic acid helps to protonate the basic nitrogens, leading to better peak shape. A shallow gradient from 5% to 95% acetonitrile over 20-30 minutes is a reasonable starting point for method development.

Q2: When should I consider using Supercritical Fluid Chromatography (SFC) instead of HPLC?

A2: SFC is often advantageous for chiral separations, offering faster analysis times and lower consumption of organic solvents.[] It is particularly well-suited for preparative separations to isolate larger quantities of enantiomers. If you are dealing with enantiomers of this compound, SFC with a chiral stationary phase is a highly effective technique to consider.

Q3: How do I choose the right chiral stationary phase (CSP) for my enantiomers?

A3: The selection of a CSP is often empirical. A systematic screening approach is the most effective strategy. It is recommended to screen a set of 3-5 CSPs with different chiral selectors, such as those based on amylose, cellulose, and cyclodextrins. Polysaccharide-based columns are a good first choice due to their broad applicability.

Q4: My this compound sample is not very soluble. How does this affect my chromatographic separation?

A4: Poor solubility can be challenging. You may need to dissolve your sample in a stronger solvent than the initial mobile phase. In such cases, inject the smallest possible volume to minimize peak distortion. For preparative work, you might need to perform multiple small injections rather than a single large one. Ensure the sample is fully dissolved before injection to avoid blocking the column frit.

Q5: Can I use the same column for both analytical and preparative separations?

A5: While it is possible to use a larger internal diameter column for both, it is generally not recommended. Analytical columns are designed for high resolution and sensitivity with small injection volumes, while preparative columns are designed for high loading capacity. It is best to develop the method on an analytical column and then scale it up to a preparative column with the same stationary phase chemistry.

Data Presentation

The following tables provide examples of how to structure quantitative data for the comparison of different chromatographic conditions. Note: The data presented here is illustrative and serves as a template for recording experimental results.

Table 1: HPLC Method Development for Diastereomer Separation

ParameterMethod AMethod BMethod C
Column C18, 150x4.6mm, 3.5µmPhenyl-Hexyl, 150x4.6mm, 3.5µmC18, 150x4.6mm, 3.5µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water0.1% DEA in Water
Mobile Phase B 0.1% Formic Acid in ACN0.1% Formic Acid in ACN0.1% DEA in ACN
Gradient 10-50% B in 20 min10-50% B in 20 min10-50% B in 20 min
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Temperature 30°C30°C30°C
Retention Time 1 12.5 min14.2 min11.8 min
Retention Time 2 12.9 min15.1 min12.1 min
Resolution (Rs) 1.22.10.9
Peak Asymmetry 1 1.51.21.1
Peak Asymmetry 2 1.61.31.2

Table 2: SFC Method Screening for Enantiomer Separation

ParameterMethod DMethod EMethod F
Column Chiralpak IA, 150x4.6mm, 5µmChiralpak IB, 150x4.6mm, 5µmChiralpak IC, 150x4.6mm, 5µm
Mobile Phase CO2 / Methanol (80/20)CO2 / Ethanol (80/20)CO2 / Isopropanol (80/20)
Additive 0.1% DEA0.1% DEA0.1% DEA
Flow Rate 3.0 mL/min3.0 mL/min3.0 mL/min
Backpressure 150 bar150 bar150 bar
Temperature 40°C40°C40°C
Retention Time 1 3.2 min4.5 min6.1 min
Retention Time 2 3.5 min5.0 min7.0 min
Resolution (Rs) 1.41.82.5

Experimental Protocols

Protocol 1: General HPLC Method for Diastereomer Separation
  • Column: High-resolution reversed-phase C18 column (e.g., 150 mm x 4.6 mm, <5 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) formic acid in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) formic acid in HPLC-grade acetonitrile.

  • Sample Preparation: Dissolve the this compound isomer mixture in a solvent compatible with the initial mobile phase conditions (e.g., a small amount of methanol or acetonitrile, then dilute with Mobile Phase A).

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 5-10 µL.

    • Detection: UV at an appropriate wavelength (e.g., 210 nm or based on the chromophores present in the derivatives).

    • Gradient:

      • 0-2 min: 5% B

      • 2-22 min: 5% to 95% B (linear gradient)

      • 22-25 min: 95% B

      • 25-26 min: 95% to 5% B

      • 26-30 min: 5% B (re-equilibration)

Protocol 2: General SFC Screening Method for Enantiomer Separation
  • Columns: A set of chiral stationary phases (e.g., Chiralpak IA, IB, IC).

  • Mobile Phase Preparation:

    • Mobile Phase A: Supercritical CO2.

    • Mobile Phase B (Co-solvents): Methanol, Ethanol, and Isopropanol, each containing 0.1% (v/v) diethylamine (DEA).

  • Sample Preparation: Dissolve the racemic this compound derivative in the co-solvent to be used.

  • SFC Conditions:

    • Flow Rate: 3.0 mL/min.

    • Backpressure: 150 bar.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

    • Detection: UV detector.

    • Screening Protocol: Run an isocratic elution for each column with each co-solvent (e.g., 20% co-solvent). If no separation is observed, a gradient can be employed (e.g., 5-40% co-solvent over 10 minutes).

Visualizations

Experimental_Workflow_HPLC start Start: Diastereomer Mixture prep_sample Prepare Sample in Initial Mobile Phase start->prep_sample select_column Select Stationary Phase (e.g., C18, Phenyl-Hexyl, PFP) prep_sample->select_column setup_hplc Set Initial HPLC Conditions (Gradient, Flow Rate, Temp) select_column->setup_hplc run_exp Run Experiment setup_hplc->run_exp analyze_data Analyze Chromatogram (Resolution, Peak Shape) run_exp->analyze_data decision Resolution > 1.5? analyze_data->decision optimize Optimize Mobile Phase (Modifier, Gradient, Additives) decision->optimize No end End: Method Developed decision->end Yes optimize->run_exp

Caption: HPLC method development workflow for diastereomers.

Troubleshooting_Peak_Tailing start Problem: Peak Tailing check_overload Dilute Sample (1:10, 1:100) and Re-inject start->check_overload overload_q Peak Shape Improved? check_overload->overload_q add_modifier Add Mobile Phase Modifier (e.g., 0.1% DEA or Formic Acid) overload_q->add_modifier No solution_overload Solution: Reduce Sample Concentration overload_q->solution_overload Yes modifier_q Peak Shape Improved? add_modifier->modifier_q check_column Check Column Health (Flush or Replace) modifier_q->check_column No solution_modifier Solution: Use Optimized Mobile Phase modifier_q->solution_modifier Yes solution_column Solution: Column Maintained check_column->solution_column

References

Method development for the chiral resolution of racemic octahydropyrrolo[3,4-c]pyrrole mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the method development for the chiral resolution of racemic octahydropyrrolo[3,4-c]pyrrole mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common initial screening methods for the chiral resolution of this compound?

A1: The most common initial screening methods involve High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) with polysaccharide-based chiral stationary phases (CSPs). These CSPs, such as those coated or immobilized with cellulose or amylose derivatives (e.g., Chiralpak® and Chiralcel® series), are known for their broad applicability in separating a wide range of chiral compounds, including nitrogen-containing heterocycles. A typical screening process would involve testing a set of standard CSPs with various mobile phase compositions.

Q2: Why am I observing poor peak shape (e.g., tailing) for my this compound sample?

A2: Poor peak shape, particularly tailing, is a common issue when analyzing basic compounds like this compound on silica-based CSPs. This is often due to strong interactions between the basic amine groups of the analyte and residual acidic silanol groups on the silica surface of the stationary phase. To mitigate this, it is highly recommended to use a basic additive in the mobile phase, such as diethylamine (DEA), triethylamine (TEA), or ethanolamine, typically at a concentration of 0.1-0.5%. These additives compete with the analyte for active sites on the stationary phase, leading to improved peak symmetry.

Q3: My resolution factor (Rs) is below the desired value of 1.5. What parameters can I adjust to improve it?

A3: To improve the resolution factor (Rs), you can systematically adjust several chromatographic parameters:

  • Mobile Phase Composition: Vary the ratio of the organic modifier (e.g., isopropanol, ethanol) to the non-polar solvent (e.g., hexane, heptane) in normal phase mode, or the organic modifier to CO2 in SFC.

  • Temperature: Lowering the column temperature can sometimes enhance enantioselectivity, leading to better resolution, although this may also increase analysis time and back pressure.

  • Flow Rate: Decreasing the flow rate can improve efficiency and resolution, but will also lengthen the run time.

  • Chiral Stationary Phase: If optimizing the above parameters on one CSP is unsuccessful, screening a different CSP with a different chiral selector is the next logical step.

Q4: Can derivatization of the this compound improve chiral separation?

A4: Yes, derivatization can be a powerful strategy if direct separation is challenging. The secondary amine groups in the this compound scaffold can be reacted with various chiral or achiral derivatizing agents to form diastereomers or to introduce chromophores for better UV detection. For example, acylation or sulfonylation can introduce bulky groups that may enhance chiral recognition on the CSP. However, this adds extra steps to your workflow (reaction and potential purification) and you must ensure that no racemization occurs during the derivatization process.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
No separation of enantiomers 1. Inappropriate Chiral Stationary Phase (CSP).2. Unsuitable mobile phase composition.3. Co-elution with impurities.1. Screen a variety of CSPs with different chiral selectors (e.g., cellulose vs. amylose-based).2. Systematically vary the organic modifier and its percentage. Test different alcohol modifiers (e.g., ethanol, isopropanol).3. Ensure the purity of the racemic sample.
Poor peak shape (tailing) 1. Secondary interactions between the basic analyte and acidic sites on the stationary phase.2. Column overload.1. Add a basic modifier to the mobile phase (e.g., 0.1% DEA).2. Reduce the sample concentration or injection volume.
Poor resolution (Rs < 1.5) 1. Low column efficiency.2. Insufficient enantioselectivity.3. High column temperature.1. Decrease the flow rate.2. Optimize the mobile phase composition. Try a different organic modifier.3. Lower the column temperature in increments of 5°C.
Irreproducible retention times 1. Column not properly equilibrated.2. Fluctuations in mobile phase composition or temperature.3. Column degradation.1. Equilibrate the column with at least 10-20 column volumes of the mobile phase before injection.2. Ensure the solvent delivery system is functioning correctly and the column oven is stable.3. Use a guard column and ensure the mobile phase is filtered.
High back pressure 1. Precipitation of buffer or sample in the system.2. Clogged column frit or tubing.3. High mobile phase viscosity or flow rate.1. Ensure complete miscibility of all mobile phase components. Filter the sample before injection.2. Flush the system and column in the reverse direction (if permitted by the manufacturer).3. Reduce the flow rate or consider using a less viscous mobile phase.

Experimental Protocols

Protocol 1: Chiral HPLC Screening
  • Column: Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel), 4.6 x 250 mm, 5 µm.

  • Mobile Phase: A mixture of n-Hexane and Isopropanol (IPA) with 0.1% Diethylamine (DEA).

  • Screening Gradient:

    • Start with a 90:10 (Hexane:IPA) + 0.1% DEA mixture.

    • If no separation, incrementally increase the IPA percentage to 20%, 30%, and 50%.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25 °C.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the racemic this compound mixture in the initial mobile phase at a concentration of 1 mg/mL.

Protocol 2: Chiral SFC Screening
  • Column: Chiralcel OJ-H (Cellulose tris(4-methylbenzoate) coated on silica gel), 4.6 x 250 mm, 5 µm.

  • Mobile Phase: Supercritical CO2 and Methanol (MeOH) as a co-solvent with 0.2% DEA.

  • Screening Gradient:

    • Start with 5% MeOH co-solvent.

    • Increase the co-solvent percentage in steps of 5% up to 40%.

  • Flow Rate: 3.0 mL/min.

  • Back Pressure: 150 bar.

  • Temperature: 35 °C.

  • Detection: UV at 220 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve the racemic mixture in methanol at 1 mg/mL.

Visualizations

G cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_eval Evaluation & Optimization racemic_mix Racemic Octahydropyrrolo [3,4-c]pyrrole dissolve Dissolve in Mobile Phase (1 mg/mL) racemic_mix->dissolve filter Filter Sample dissolve->filter hplc HPLC/SFC System with Chiral Column filter->hplc detector UV Detector hplc->detector data Data Acquisition detector->data chromatogram Analyze Chromatogram data->chromatogram resolution Resolution (Rs) < 1.5? chromatogram->resolution optimize Optimize Parameters: - Mobile Phase - Temperature - Flow Rate resolution->optimize Yes success Successful Resolution (Rs >= 1.5) resolution->success No optimize->hplc change_csp Select Different CSP optimize->change_csp

Caption: Workflow for Chiral Resolution Method Development.

G start Poor Peak Shape (Tailing Observed) cause1 Primary Cause: Secondary interactions with residual silanols on CSP start->cause1 cause2 Secondary Cause: Column Overload start->cause2 solution1 Add Basic Modifier to Mobile Phase cause1->solution1 examples Examples: - 0.1% Diethylamine (DEA) - 0.1% Triethylamine (TEA) solution1->examples result Improved Peak Symmetry solution1->result solution2 Reduce Sample Concentration or Injection Volume cause2->solution2 solution2->result

Caption: Troubleshooting Logic for Poor Peak Shape.

Validation & Comparative

Comparative analysis of octahydropyrrolo[3,4-c]pyrrole versus piperazine scaffolds in drug design

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a core scaffold is a critical decision that profoundly influences the ultimate success of a therapeutic candidate. Among the privileged nitrogen-containing heterocyclic scaffolds, piperazine has long been a stalwart, gracing the structures of numerous blockbuster drugs. However, the quest for novel chemical space with improved properties has led to the rise of alternative scaffolds, with the octahydropyrrolo[3,4-c]pyrrole core emerging as a compelling bioisosteric replacement for piperazine. This guide provides a comprehensive comparative analysis of these two scaffolds, supported by quantitative data and detailed experimental methodologies, to aid in the rational design of next-generation therapeutics.

The piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, is a ubiquitous feature in medicinal chemistry.[1][2] Its prevalence stems from its synthetic tractability, favorable physicochemical properties that often impart aqueous solubility, and its ability to engage in crucial hydrogen bonding interactions with biological targets.[3][4] This versatile scaffold is a key component in drugs spanning a wide range of therapeutic areas, including oncology (e.g., Imatinib), antivirals, and central nervous system (CNS) disorders.[2][5]

In contrast, the this compound is a fused bicyclic system that can be considered a conformationally restricted analogue of piperazine.[6] This structural constraint imparts a more defined three-dimensional shape, which can lead to enhanced potency and selectivity for its biological target.[7][8] While not as extensively explored as piperazine, the this compound scaffold is gaining traction, with notable successes in the development of selective orexin-2 antagonists for the treatment of insomnia and as ligands for nicotinic acetylcholine receptors.[7][8]

This guide will delve into a direct comparison of these two scaffolds, examining their physicochemical properties, biological activities, and pharmacokinetic profiles to provide a clear framework for their application in drug design.

Physicochemical Properties: A Head-to-Head Comparison

The fundamental physicochemical properties of a scaffold dictate its "drug-likeness" and influence its absorption, distribution, metabolism, and excretion (ADME) profile. Below is a summary of key computed properties for the parent this compound and piperazine scaffolds.

PropertyThis compoundPiperazineReference(s)
Molecular Formula C₆H₁₂N₂C₄H₁₀N₂[9],[10]
Molecular Weight 112.17 g/mol 86.14 g/mol [9],[10]
XLogP3 -0.6-1.1[9],[10]
Topological Polar Surface Area (TPSA) 24.1 Ų24.1 Ų[9],[10]
Hydrogen Bond Donors 22[9],[10]
Hydrogen Bond Acceptors 22[9],[10]
Rotatable Bond Count 00[9],[10]
pKa (strongest basic) 9.8 (predicted)9.8[9],[10]

As the table illustrates, both scaffolds possess a low molecular weight and a similar number of hydrogen bond donors and acceptors, contributing to their potential for good solubility and interaction with biological targets. Notably, the this compound has a slightly higher molecular weight and lipophilicity (XLogP3) compared to piperazine. The rigid, fused ring system of this compound results in zero rotatable bonds for the core structure, in contrast to the flexible chair-boat conformations of the piperazine ring. This conformational rigidity can be a significant advantage in drug design, as it reduces the entropic penalty upon binding to a target, potentially leading to higher affinity.[11]

Synthesis and Functionalization

Both scaffolds are readily accessible through various synthetic routes, allowing for diverse functionalization patterns.

Piperazine synthesis is well-established, with common methods including the reaction of ethanolamine with ammonia or the cyclization of N-substituted bis(2-chloroethyl)amines.[2] A significant advantage of the piperazine scaffold is the ease of differential functionalization at the N1 and N4 positions, enabling the straightforward introduction of various substituents to modulate pharmacological activity and pharmacokinetic properties.[12][13]

This compound can be synthesized through several strategies, including 1,3-dipolar cycloaddition reactions and the thermolysis of N-phthalimidoaziridines.[14][15] While potentially more complex than piperazine synthesis, these routes offer access to a rigid scaffold with precise stereochemical control. Functionalization typically occurs at the two secondary amine positions, allowing for the attachment of various side chains.

Biological Activity and Therapeutic Applications

The true measure of a scaffold's utility lies in its ability to serve as a foundation for biologically active molecules. Both piperazine and this compound have demonstrated their value in this regard, albeit in different therapeutic landscapes to date.

Piperazine is a remarkably versatile scaffold, with derivatives exhibiting a broad spectrum of biological activities, including:

  • Anticancer: As a core component of kinase inhibitors like Imatinib.[2][5]

  • Antimicrobial: Found in antibacterial agents such as ciprofloxacin.[1][16]

  • Central Nervous System (CNS): A key feature in many antipsychotics, antidepressants, and anxiolytics.[1][17]

  • Antihistaminic and Anti-inflammatory: Present in numerous drugs for allergies and inflammatory conditions.[16][17]

The widespread success of piperazine is a testament to its favorable properties and synthetic accessibility.[1][3]

This compound , while less ubiquitous, has been successfully employed to create highly potent and selective agents, often by serving as a rigid bioisostere for piperazine.[6] Notable examples include:

  • Orexin-2 Receptor Antagonists: This scaffold has been pivotal in the development of selective orexin-2 antagonists for the treatment of insomnia, with some candidates progressing to clinical trials.[7] The rigid structure is thought to contribute to the high selectivity over the orexin-1 receptor.

  • Nicotinic Acetylcholine Receptor (nAChR) Ligands: Derivatives have shown high affinity and selectivity for different nAChR subtypes, highlighting the scaffold's potential in treating neurological and psychiatric disorders.[8]

  • Antimicrobial Activity: Some derivatives have been synthesized and evaluated for their antimicrobial and antimycobacterial properties.[14][18]

The following diagram illustrates a conceptual workflow for scaffold hopping from a piperazine-containing lead compound to an this compound analogue.

cluster_0 Scaffold Hopping Strategy Lead_Piperazine Lead Compound (Piperazine Scaffold) SAR_Analysis SAR Analysis & Property Profiling Lead_Piperazine->SAR_Analysis Hypothesis Hypothesis Generation: Rigidification may improve potency/selectivity SAR_Analysis->Hypothesis Scaffold_Selection Scaffold Selection: This compound as Piperazine Bioisostere Hypothesis->Scaffold_Selection Synthesis Synthesis of Novel Analogues Scaffold_Selection->Synthesis Biological_Evaluation Biological Evaluation (Potency, Selectivity) Synthesis->Biological_Evaluation Biological_Evaluation->SAR_Analysis ADME_Tox ADME/Tox Profiling Biological_Evaluation->ADME_Tox New_Lead New Lead Compound (this compound) ADME_Tox->New_Lead cluster_1 In Vitro ADME Screening Cascade Start Test Compound Solubility Aqueous Solubility Start->Solubility Permeability Caco-2 Permeability Solubility->Permeability Metabolic_Stability Liver Microsome Stability Permeability->Metabolic_Stability Plasma_Binding Plasma Protein Binding Metabolic_Stability->Plasma_Binding hERG hERG Binding Plasma_Binding->hERG Cytotoxicity Cytotoxicity hERG->Cytotoxicity Favorable_Profile Favorable ADME/Tox Profile Cytotoxicity->Favorable_Profile Pass Unfavorable_Profile Unfavorable ADME/Tox Profile (Lead Optimization) Cytotoxicity->Unfavorable_Profile Fail

References

A Head-to-Head Comparison of the Biological Activity of Octahydropyrrolo[3,4-c]pyrrole Derivatives and Their Open-Chain Analogs in Antimicrobial Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of a core scaffold is a critical decision that influences the potency, selectivity, and pharmacokinetic properties of a potential therapeutic agent. The rigid, bicyclic structure of octahydropyrrolo[3,4-c]pyrrole has proven to be a valuable scaffold in medicinal chemistry. However, the question of whether a more flexible, open-chain analog could offer comparable or superior biological activity remains a key consideration in structure-activity relationship (SAR) studies. This guide provides a head-to-head comparison of the antimicrobial activity of a representative this compound derivative and a structurally related open-chain diamine analog, supported by experimental data.

Comparison of Antimicrobial Activity: Quantitative Data

The following tables summarize the minimum inhibitory concentration (MIC) and lethal concentration (LC50) values for a 2-(thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrole derivative and an open-chain N,N'-Bis(2-hydroxy-5-bromobenzyl)-1,2-ethanediamine. Lower values indicate greater antimicrobial potency.

Table 1: Antimicrobial Activity of 2-(4-bromophenyl)-thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrole (Cyclic Analog)

MicroorganismTypeMIC (µg/mL)
Staphylococcus aureusGram-positive bacteria62.5
Bacillus subtilisGram-positive bacteria62.5
Aeromonas hydrophilaGram-negative bacteria125
Escherichia coliGram-negative bacteria125
Acinetobacter baumanniiGram-negative bacteria250
Candida albicansFungus31.25
Candida parapsilosisFungus15.62
Candida kruseiFungus15.62
Mycobacterium tuberculosis H37RvMycobacteria7.81

Data extracted from a study on the green synthesis and antimicrobial activity of novel 2-(thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrroles.

Table 2: Antimicrobial Activity of N,N'-Bis(2-hydroxy-5-bromobenzyl)-1,2-ethanediamine (Open-Chain Analog)

MicroorganismTypeLC50 (µM)LC50 (µg/mL)
Staphylococcus aureusGram-positive bacteria14060.2
Pseudomonas aeruginosaGram-negative bacteria8636.9
Salmonella entericaGram-negative bacteria11.65.0

Data extracted from a study on the synthesis and antimicrobial activity of N,N'-Bis(2-hydroxylbenzyl)-1,2-ethanediamine derivatives. LC50 values were converted to µg/mL for comparison.[1]

Key Observations from the Data

From the presented data, several key observations can be made:

  • Gram-Positive Bacteria: The cyclic and open-chain analogs exhibit comparable activity against Staphylococcus aureus, with MIC and LC50 values in a similar range (62.5 µg/mL and 60.2 µg/mL, respectively).

  • Gram-Negative Bacteria: The open-chain analog demonstrates significantly greater potency against the tested Gram-negative bacteria. For instance, its activity against Salmonella enterica (LC50 of 5.0 µg/mL) is substantially higher than the cyclic analog's activity against other Gram-negative strains (MICs of 125-250 µg/mL).[1]

  • Antifungal and Antimycobacterial Activity: The cyclic this compound derivative shows promising antifungal and antimycobacterial activity, an aspect not evaluated for the selected open-chain analog in the referenced study.

The enhanced activity of the open-chain analog against Gram-negative bacteria could be attributed to its greater conformational flexibility, which may facilitate its passage through the complex outer membrane of these bacteria. Conversely, the rigid structure of the cyclic compound might be more favorable for binding to specific targets in fungi and mycobacteria.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this comparison.

Minimum Inhibitory Concentration (MIC) Assay (for Cyclic Analog)

The antimicrobial activity of the 2-(thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrole derivatives was determined using the broth microdilution method.

  • Preparation of Inoculum: Bacterial and fungal strains were cultured overnight at 37°C in Mueller-Hinton broth (for bacteria) or Sabouraud Dextrose broth (for fungi). The turbidity of the microbial suspension was adjusted to match the 0.5 McFarland standard, corresponding to approximately 1-5 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁷ CFU/mL for fungi. The suspension was then diluted to a final concentration of 5 x 10⁵ CFU/mL in the respective broth.

  • Preparation of Compound Dilutions: The test compounds were dissolved in dimethyl sulfoxide (DMSO) to a stock concentration. Serial two-fold dilutions were then prepared in the appropriate broth in a 96-well microtiter plate.

  • Inoculation and Incubation: Each well was inoculated with the prepared microbial suspension. The plates were incubated at 37°C for 24 hours for bacteria and 48 hours for fungi.

  • Determination of MIC: The MIC was defined as the lowest concentration of the compound that resulted in the complete inhibition of visible microbial growth.

Lethal Concentration 50 (LC50) Assay (for Open-Chain Analog)

The antimicrobial activity of the N,N'-Bis(2-hydroxylbenzyl)-1,2-ethanediamine derivatives was evaluated to determine the LC50.

  • Bacterial Strains and Culture Conditions: Staphylococcus aureus, Pseudomonas aeruginosa, and Salmonella enterica were grown in appropriate broth media.

  • Assay Setup: The assay was performed in 96-well microtiter plates. Varying concentrations of the test compounds were added to the wells.

  • Inoculation: A standardized bacterial inoculum was added to each well.

  • Incubation: The plates were incubated under conditions suitable for bacterial growth.

  • Determination of LC50: Cell viability was assessed, and the LC50, the concentration of the compound that causes the death of 50% of the bacterial population, was determined.[1]

Visualizing the Structural Comparison and Experimental Workflow

The following diagrams, created using the DOT language, illustrate the structural differences between the two scaffolds and the general workflow of an MIC assay.

cluster_0 This compound Scaffold (Cyclic) cluster_1 Open-Chain Diamine Scaffold cyclic_scaffold open_chain_scaffold R1-NH-(CH2)n-NH-R2

Caption: Structural comparison of the rigid cyclic scaffold and the flexible open-chain analog.

start Start: Prepare Microbial Inoculum (0.5 McFarland Standard) prepare_dilutions Prepare Serial Dilutions of Test Compound in 96-Well Plate start->prepare_dilutions inoculate Inoculate Wells with Microbial Suspension prepare_dilutions->inoculate incubate Incubate Plate (e.g., 37°C for 24-48h) inoculate->incubate read_mic Read MIC: Lowest Concentration with No Visible Growth incubate->read_mic end End read_mic->end

References

Efficacy of Octahydropyrrolo[3,4-c]pyrrole Derivatives Compared to Standard-of-Care Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of octahydropyrrolo[3,4-c]pyrrole derivatives against standard-of-care drugs across several therapeutic areas, including insomnia, microbial infections, and inflammatory conditions. The information is supported by experimental data to aid in research and development decisions.

Insomnia: Orexin Receptor Antagonism

A promising application of this compound derivatives is in the treatment of insomnia through the antagonism of the orexin-2 receptor (OX2R). The investigational compound seltorexant (JNJ-42847922) has been evaluated in clinical trials against the standard-of-care hypnotic, zolpidem.

Comparative Efficacy Data

A randomized, double-blind, placebo- and active-controlled clinical trial provided the following data on the efficacy of seltorexant compared to zolpidem in adults with insomnia disorder.[1][2][3] The primary endpoints included latency to persistent sleep (LPS) and wake after sleep onset over the first 6 hours (WASO-6).

Treatment GroupDoseNNight 1 LPS (Least Squares Mean Ratio vs. Placebo)Night 1 WASO-6 (Least Squares Mean Ratio vs. Placebo)Night 13 LPS (Improvement vs. Zolpidem)Night 13 WASO-6 (Improvement vs. Zolpidem)
Seltorexant5 mg71----
Seltorexant10 mg740.64 (36% improvement)[1]0.68 (32% improvement)[2]30%[3]-
Seltorexant20 mg710.51 (49% improvement)[1]0.60 (40% improvement)[2]28%[3]31%[3]
Zolpidem5-10 mg73--BaselineBaseline
Placebo-751.001.00--

Key Findings:

  • Seltorexant at 10 mg and 20 mg doses demonstrated a significant reduction in LPS and WASO-6 on night 1 compared to placebo.[1][2]

  • The 20 mg dose of seltorexant showed a greater improvement in sleep initiation on night one compared to zolpidem.[4]

  • The therapeutic effects of seltorexant were maintained at night 13, whereas the efficacy of zolpidem appeared to diminish.[1][4] On night 13, both 10 mg and 20 mg of seltorexant were superior to zolpidem for sleep initiation.[4]

  • Treatment-emergent adverse events were reported to be lower in the combined seltorexant groups (33.8%) compared to both placebo (49.3%) and zolpidem (42.5%).[1][2]

Experimental Protocols

Polysomnography in Human Clinical Trials:

  • Participants: Adults (aged 18-64 years) and older adults (aged 65-85 years) with a diagnosis of insomnia disorder (Insomnia Severity Index score ≥15) and no psychiatric comorbidities.[1]

  • Design: A randomized, double-blind, active- and placebo-controlled, dose-finding study.[1]

  • Intervention: Participants were randomized to receive nightly oral doses of seltorexant (5 mg, 10 mg, or 20 mg), zolpidem (5-10 mg), or placebo for 14 days.[1]

  • Data Collection: Polysomnography (PSG) was conducted at baseline and on nights 1 and 13 of treatment to objectively measure sleep parameters, including LPS and WASO-6.[4]

Preclinical Sleep Studies in Rats:

  • Subjects: Male Sprague Dawley rats.[5]

  • Surgical Implantation: Rats are surgically implanted with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recordings to monitor sleep-wake states.[6][7]

  • Habituation: Animals are allowed a recovery period followed by habituation to the recording chambers and handling procedures.[5]

  • Data Recording: Continuous EEG and EMG recordings are performed to score sleep stages (wakefulness, NREM sleep, REM sleep).[5] Key parameters measured include latency to NREM sleep and total time spent in each sleep stage.[8]

Signaling Pathway

orexin_pathway Orexin_Neuron Orexin Neuron Orexin_A_B Orexin-A & Orexin-B Orexin_Neuron->Orexin_A_B releases OX2R Orexin-2 Receptor (OX2R) Orexin_A_B->OX2R binds to Arousal_System Wake-Promoting Nuclei OX2R->Arousal_System activates Wakefulness Wakefulness Arousal_System->Wakefulness promotes Seltorexant Seltorexant (this compound derivative) Seltorexant->OX2R blocks

Caption: Orexin signaling pathway and the mechanism of action of seltorexant.

Antimicrobial and Antifungal Activity

Certain 2-(thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrole derivatives have been synthesized and evaluated for their in vitro antimicrobial and antifungal activity. Their efficacy was compared against the standard-of-care antibiotic ampicillin and the antifungal agent fluconazole.

Comparative Efficacy Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values (in µg/mL) of several this compound derivatives against a panel of bacterial and fungal strains.

CompoundS. aureus (ATCC 29213)B. subtilis (ATCC 6633)A. hydrophila (ATCC 7966)E. coli (ATCC 25922)A. baumannii (ATCC 19606)M. tuberculosis H37RvC. albicans (ATCC 10231)S. cerevisiae (ATCC 9763)A. niger (ATCC 16404)
Derivative 3a >25025062.5>250-->250>250>250
Derivative 3b >250>250125>250-->250>250>250
Derivative 4b 31.2562.562.512562.57.8131.2562.5125
Derivative 4d 62.512512525031.2515.6262.5125250
Derivative 4j 125250250>25031.2531.25125250>250
Ampicillin 31.2515.6262.531.2562.5----
Fluconazole ------3.907.8115.62
Ethambutol -----3.12---

Data summarized from Nural, Y. et al. (2018).[9]

Key Findings:

  • Derivative 4b exhibited antibacterial activity against S. aureus comparable to ampicillin.[9]

  • Derivatives 4d and 4j were more active than ampicillin against A. baumannii.[9]

  • Several derivatives, particularly 4b , showed potent antimycobacterial activity against M. tuberculosis H37Rv, with MIC values approaching that of the standard drug ethambutol.

  • The antifungal activity of the tested derivatives was generally moderate and did not surpass the efficacy of fluconazole.[4]

Experimental Protocols

Broth Microdilution Method for MIC Determination (CLSI Guidelines):

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[10][11]

  • Serial Dilution: The test compounds and standard drugs are serially diluted in the broth within a 96-well microtiter plate to achieve a range of concentrations.[12][13]

  • Inoculation: Each well is inoculated with the standardized microbial suspension.[13]

  • Incubation: The microtiter plates are incubated under appropriate conditions (e.g., 35°C for 24-48 hours) to allow for microbial growth.[12][13]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[12][13]

Experimental Workflow

mic_workflow start Start prep_inoculum Prepare Standardized Microbial Inoculum start->prep_inoculum serial_dilution Perform Serial Dilutions of Test Compounds and Controls in Microtiter Plate prep_inoculum->serial_dilution inoculate Inoculate Microtiter Plate with Microbial Suspension serial_dilution->inoculate incubate Incubate Plate under Optimal Growth Conditions inoculate->incubate read_results Visually Inspect for Growth and Determine MIC incubate->read_results end End read_results->end

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Asthma and Inflammatory Disorders

This compound derivatives are also being investigated for their anti-inflammatory properties, particularly as histamine H4 receptor (H4R) antagonists for the treatment of asthma and as cyclooxygenase-2 (COX-2) inhibitors for other inflammatory conditions. Direct comparative efficacy data against standard-of-care drugs in these areas is still emerging.

Histamine H4 Receptor Antagonism in Asthma

Studies on the H4R antagonist JNJ 7777120 in a mouse model of allergic asthma have shown promising results in reducing airway inflammation.[14][15] However, direct comparisons with standard-of-care asthma treatments like inhaled corticosteroids or beta-agonists in these models are not yet widely available. The available data indicates that H4R antagonism can reduce Th2 cytokine levels (IL-4, IL-5, IL-13), eosinophil infiltration, and airway hyperresponsiveness.[14][16][17]

Experimental Protocols

Ovalbumin (OVA)-Induced Allergic Asthma Mouse Model:

  • Sensitization: Mice (e.g., BALB/c strain) are sensitized by intraperitoneal injections of OVA emulsified in an adjuvant like aluminum hydroxide on multiple days (e.g., days 0 and 14).[18][19]

  • Challenge: Following sensitization, the mice are challenged with aerosolized OVA for several consecutive days to induce an asthmatic phenotype.[20][21]

  • Treatment: Test compounds (e.g., H4R antagonists) and standard-of-care drugs are administered to the mice before or during the challenge phase.[18]

  • Assessment: After the final challenge, various parameters are assessed, including:

    • Airway hyperresponsiveness to methacholine.[18]

    • Inflammatory cell counts (e.g., eosinophils) in bronchoalveolar lavage fluid (BALF).[20]

    • Cytokine levels (e.g., IL-4, IL-5, IL-13) in BALF.[20]

    • Lung histology for inflammation and mucus production.[18]

Logical Relationship

asthma_logic allergen Allergen Exposure (e.g., Ovalbumin) th2 Th2 Cell Activation allergen->th2 cytokines Release of Th2 Cytokines (IL-4, IL-5, IL-13) th2->cytokines inflammation Airway Inflammation (Eosinophil Infiltration) cytokines->inflammation hyperresponsiveness Airway Hyperresponsiveness cytokines->hyperresponsiveness h4r_antagonist H4R Antagonist (this compound derivative) h4r_antagonist->th2 inhibits

Caption: Role of Th2 cytokines in asthma and the target for H4R antagonists.

COX-2 Inhibition

Some this compound derivatives have been designed as selective COX-2 inhibitors.[22] While the efficacy of established COX-2 inhibitors like celecoxib and etoricoxib is well-documented and comparable to traditional NSAIDs for pain and inflammation relief, direct comparative studies with novel this compound-based COX-2 inhibitors are limited in the public domain.[23] Further research is needed to establish their relative potency and safety profile.

References

Octahydropyrrolo[3,4-c]pyrrole: A Privileged Scaffold for Central Nervous System Targets – A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutics targeting the central nervous system (CNS) is a paramount challenge in modern medicine. A key strategy in this endeavor is the identification and utilization of "privileged scaffolds" – core molecular structures that can be readily modified to interact with a variety of biological targets. This guide provides a comprehensive validation of octahydropyrrolo[3,4-c]pyrrole as a privileged scaffold for CNS targets, offering a comparative analysis against established alternatives, supported by experimental data.

Executive Summary

The this compound scaffold has emerged as a promising framework in CNS drug discovery. Its rigid, bicyclic structure provides a three-dimensional arrangement of nitrogen atoms that can be strategically functionalized to achieve high affinity and selectivity for various CNS receptors. This guide presents a comparative analysis of this compound derivatives against other privileged scaffolds targeting key CNS receptors, including orexin, metabotropic glutamate, nicotinic acetylcholine, and dopamine receptors. The data indicates that the this compound scaffold is a versatile and potent platform for the development of novel CNS therapeutics.

Comparative Analysis of this compound and Alternative Scaffolds

The following tables summarize the quantitative data comparing the performance of this compound-based compounds with other established scaffolds for specific CNS targets.

Orexin Receptor Antagonists

Orexin receptors (OX1 and OX2) are crucial regulators of wakefulness and are validated targets for the treatment of insomnia.

ScaffoldCompound ExampleTarget(s)Binding Affinity (IC50/Ki, nM)Reference CompoundReference Binding Affinity (IC50/Ki, nM)
This compound Compound 14lOX1 & OX2OX1: 303, OX2: 178[1]SuvorexantOX1: 147, OX2: 126[2]
DiazepaneSuvorexantOX1 & OX2OX1: 0.55, OX2: 0.35[2]--
Metabotropic Glutamate Receptor 1 (mGluR1) Negative Allosteric Modulators (NAMs)

mGluR1 is implicated in various neurological and psychiatric disorders, making its modulation a key therapeutic strategy.

ScaffoldCompound ExampleTargetPotency (IC50, nM)Reference CompoundReference Potency (IC50, nM)
This compound VU0469653mGluR1390[3]BAY36-7620160[4][5]
Naphthalen-2-ylmethyl-5-methyliden-hexahydro-cyclopental[c]furan-1-onBAY36-7620mGluR1160[4][5]--
Nicotinic Acetylcholine Receptor (nAChR) Agonists

Nicotinic acetylcholine receptors, particularly the α7 subtype, are targets for cognitive enhancement in disorders like Alzheimer's disease and schizophrenia.

ScaffoldCompound ExampleTargetAffinity (Ki, nM) / Potency (EC50, µM)Reference Compound(s)Reference Affinity (Ki, nM) / Potency (EC50, µM)
This compound Analog of Vareniclineα4β2, α7α4β2 Ki: ~1, α7 EC50: Full agonist[6]Varenicline, PNU-282987Varenicline α4β2 Ki: 0.4, α7 EC50: 18[7][8]; PNU-282987 α7 Ki: 26[9]
QuinuclidineVareniclineα4β2, α7α4β2 Ki: 0.4, α7 EC50: 18[7][8]--
BenzamidePNU-282987α7Ki: 26[9]--
Dopamine D3 Receptor Antagonists (featuring the related Octahydropyrrolo[2,3-b]pyrrole scaffold)

The dopamine D3 receptor is a key target for the treatment of addiction and psychotic disorders. The closely related octahydropyrrolo[2,3-b]pyrrole scaffold has shown significant promise in this area.

ScaffoldCompound ExampleTargetAffinity (pKi)Reference CompoundReference Affinity (Ki, nM)
Octahydropyrrolo[2,3-b]pyrrole Derivative 60aD38.4 (D2 pKi = 6.0)[10][11]PramipexoleD3: 0.5, D2: 3.9[12]
BenzothiazolePramipexoleD3, D2D3 Ki: 0.5, D2 Ki: 3.9[12]--

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Radioligand Binding Assay (for Orexin, nAChR, and Dopamine Receptors)

This assay measures the affinity of a compound for a specific receptor.

  • Membrane Preparation: Tissues or cells expressing the receptor of interest are homogenized in a cold lysis buffer. The homogenate is then centrifuged to pellet the cell membranes, which are subsequently washed and resuspended in an assay buffer.[13]

  • Incubation: The membrane preparation is incubated in a 96-well plate with a specific radioligand (a radioactively labeled molecule that binds to the receptor) and varying concentrations of the test compound.[13]

  • Filtration: The incubation mixture is rapidly filtered through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer to remove non-specific binding.[13][14]

  • Detection: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data is used to calculate the concentration of the test compound that inhibits 50% of the radioligand binding (IC50). The binding affinity (Ki) can then be determined using the Cheng-Prusoff equation.

Fluo-4 Calcium Flux Assay (for mGluR1)

This assay measures the ability of a compound to modulate the intracellular calcium concentration following receptor activation.

  • Cell Culture and Dye Loading: Cells stably expressing the mGluR1 receptor are plated in a 96-well plate. The cells are then loaded with Fluo-4 AM, a fluorescent dye that increases in intensity upon binding to calcium.[15][16][17]

  • Compound Addition: A baseline fluorescence reading is taken before adding varying concentrations of the test compound (antagonist) followed by a fixed concentration of an agonist (e.g., glutamate).

  • Signal Detection: The change in fluorescence intensity is measured over time using a fluorescence plate reader.[15][16][17]

  • Data Analysis: The peak fluorescence response is plotted against the compound concentration to determine the IC50 value, representing the concentration at which the compound inhibits 50% of the agonist-induced calcium response.

Electrophysiology (for nAChR Ion Channels)

This technique directly measures the flow of ions through the nAChR channel in response to a compound.

  • Cell Preparation: Cells expressing the nAChR subtype of interest are cultured on coverslips.

  • Patch-Clamp Recording: A glass micropipette filled with a conductive solution is sealed onto the surface of a single cell. This allows for the measurement of the electrical current flowing through the ion channels in the cell membrane.

  • Compound Application: The test compound (agonist or modulator) is applied to the cell, and the resulting change in ion channel current is recorded.[18]

  • Data Analysis: The recorded currents are analyzed to determine the potency (EC50) and efficacy of the compound in activating or modulating the nAChR channel.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways and a typical drug discovery workflow.

G Dopamine D2 Receptor Signaling Pathway Dopamine Dopamine D2R D2 Receptor Dopamine->D2R binds Gi Gi/o Protein D2R->Gi activates ERK ERK Signaling D2R->ERK activates (β-arrestin dependent) AC Adenylyl Cyclase Gi->AC inhibits IonChannels Ion Channels (K+, Ca2+) Gi->IonChannels modulates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates G GABA-A Receptor Signaling GABA GABA GABAAR GABA-A Receptor (Ligand-gated ion channel) GABA->GABAAR binds Chloride Cl- Influx GABAAR->Chloride opens channel Hyperpolarization Membrane Hyperpolarization Chloride->Hyperpolarization NeuronalInhibition Neuronal Inhibition Hyperpolarization->NeuronalInhibition G Serotonin 1A Receptor Signaling Pathway Serotonin Serotonin (5-HT) HTR1A 5-HT1A Receptor Serotonin->HTR1A binds Gi Gi/o Protein HTR1A->Gi activates AC Adenylyl Cyclase Gi->AC inhibits GIRK GIRK Channel Gi->GIRK activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Potassium K+ Efflux GIRK->Potassium Hyperpolarization Membrane Hyperpolarization Potassium->Hyperpolarization G CNS Drug Discovery Workflow cluster_0 Discovery & Screening cluster_1 Lead Optimization cluster_2 Preclinical & Clinical Development Target Target Identification & Validation Scaffold Scaffold Selection (e.g., this compound) Target->Scaffold Library Library Synthesis Scaffold->Library HTS High-Throughput Screening Library->HTS HitToLead Hit-to-Lead HTS->HitToLead SAR Structure-Activity Relationship (SAR) HitToLead->SAR SAR->Library feedback ADME ADME/Tox Profiling SAR->ADME ADME->SAR feedback InVivo In Vivo Efficacy & Safety ADME->InVivo Clinical Clinical Trials InVivo->Clinical

References

Navigating Selectivity: A Comparative Guide to Octahydropyrrolo[3,4-c]pyrrole-based Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The octahydropyrrolo[3,4-c]pyrrole scaffold is a privileged structure in modern medicinal chemistry, forming the core of several potent and selective ligands targeting key receptors implicated in a range of neurological and inflammatory disorders. This guide provides a comparative analysis of the cross-reactivity and off-target effects of ligands based on this scaffold, with a primary focus on the well-characterized selective orexin-2 receptor (OX2R) antagonist, seltorexant (JNJ-42847922), and a brief comparison with other analogues. Understanding the selectivity profile of these compounds is paramount for predicting their therapeutic efficacy and potential side effects.

Quantitative Comparison of Binding Affinities

The selectivity of this compound-based ligands is a critical determinant of their therapeutic potential. The following tables summarize the available quantitative data for representative compounds, highlighting their affinity for their primary targets and key off-targets.

Table 1: Orexin Receptor Antagonist Binding Profile

CompoundPrimary TargetpKi / IC50 (nM)Off-TargetpKi / IC50 (nM)Selectivity Ratio (Primary vs. Off-Target)Reference
Seltorexant (JNJ-42847922) Human OX2RpKi = 8.0Human OX1R->100-fold[1][2]
Analog 14l Human OX1RIC50 = 303Human OX2RIC50 = 178~0.6[3]
Di-fluoro Analog --hERGReduced Inhibition-[3][4]

Note: A higher pKi value indicates a higher binding affinity. Selectivity ratio is calculated based on Ki or IC50 values.

Table 2: Broad Panel Off-Target Screening

Currently, comprehensive public data from broad panel off-target screening for seltorexant or other this compound-based ligands is limited. Typically, such screening involves assessing binding against a wide array of receptors, ion channels, and enzymes to identify potential off-target interactions. For instance, the dual orexin receptor antagonist lemborexant was found to be selective for orexin receptors when screened against a panel of 88 other physiological targets[5]. The lack of such published data for the this compound series underscores the need for further research in this area to fully characterize their safety profile.

Key Experimental Protocols

The determination of ligand binding affinity and functional activity is crucial for assessing cross-reactivity. Below are detailed methodologies for key experiments.

Radioligand Competition Binding Assay for Orexin Receptors

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the target receptor.

Materials:

  • Cell membranes from CHO or HEK293 cells stably expressing the human orexin-1 (OX1R) or orexin-2 (OX2R) receptor.

  • Radioligand: [¹²⁵I]Orexin A or other suitable labeled antagonist.

  • Unlabeled competitor: SB-334867 for non-specific binding determination.

  • Test compounds.

  • Assay Buffer: 25 mM HEPES, 2.5 mM MgCl₂, 2.5 mM CaCl₂, 0.5 mM EDTA, and 0.025% Bacitracin, pH 7.4.

  • Whatman GF/B filters.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Resuspend the cell membrane preparations in the assay buffer.

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand (e.g., 0.1 nM [¹²⁵I]Orexin A), and varying concentrations of the test compound.

  • Incubation: Incubate the plates for 60 minutes at 25°C to reach binding equilibrium.

  • Filtration: Terminate the reaction by rapid filtration through Whatman GF/B filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation.

FLIPR (Fluorometric Imaging Plate Reader) Assay for Functional Antagonism

This cell-based functional assay measures the ability of a compound to inhibit the increase in intracellular calcium ([Ca²⁺]i) induced by an agonist, providing a measure of its functional potency (IC50).

Materials:

  • CHO cells stably expressing human OX1R or OX2R.

  • Fluo-4 AM calcium indicator dye.

  • Assay Buffer: HBSS containing 20 mM HEPES, 0.1% BSA, and 2.5 mM probenecid, pH 7.4.

  • Orexin-A (agonist).

  • Test compounds.

  • FLIPR instrument.

Procedure:

  • Cell Plating: Seed the CHO cells into 384-well black-walled, clear-bottom plates and culture overnight.

  • Dye Loading: Wash the cells with assay buffer and then incubate with Fluo-4 AM dye for 60 minutes at 37°C.

  • Compound Addition: Wash the cells to remove excess dye. Add varying concentrations of the test compound to the wells and incubate for a predefined period (e.g., 5-15 minutes).

  • Agonist Stimulation and Measurement: Place the plate in the FLIPR instrument. Add a fixed concentration of Orexin-A to all wells to stimulate the receptors. The instrument measures the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.

  • Data Analysis: The antagonist effect is measured as the inhibition of the agonist-induced fluorescence signal. Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the test compound concentration.

Visualizing Pathways and Workflows

Diagrams created using Graphviz (DOT language) to illustrate key concepts.

Orexin_Signaling_Pathway cluster_ligand Ligand cluster_receptor Receptor cluster_downstream Downstream Signaling cluster_antagonist Antagonist Action Orexin-A / Orexin-B Orexin-A / Orexin-B OX2R OX2R Orexin-A / Orexin-B->OX2R Binds to Gq Gq OX2R->Gq Activates PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_release Ca2+ Release IP3->Ca_release Arousal Increased Arousal Ca_release->Arousal Seltorexant Seltorexant (this compound-based) Seltorexant->OX2R Blocks

Caption: Simplified Orexin-2 Receptor Signaling Pathway and the Action of Seltorexant.

Experimental_Workflow cluster_setup Assay Setup cluster_incubation Binding Reaction cluster_separation Separation cluster_analysis Data Analysis Compound_Prep Prepare Test Compound Dilutions Incubation Incubate Components (Membranes, Radioligand, Test Compound) Compound_Prep->Incubation Radioligand_Prep Prepare Radioligand Solution Radioligand_Prep->Incubation Membrane_Prep Prepare Receptor Membranes Membrane_Prep->Incubation Filtration Rapid Filtration to Separate Bound and Free Ligand Incubation->Filtration Quantification Quantify Bound Radioactivity Filtration->Quantification Analysis Calculate IC50 and Ki Values Quantification->Analysis Off_Target_Effects cluster_primary Primary Target Interaction cluster_off_target Off-Target Interaction Ligand This compound Ligand Primary_Target Primary Target (e.g., OX2R) Ligand->Primary_Target High Affinity Off_Target Off-Target Receptor/Enzyme Ligand->Off_Target Lower Affinity (Cross-reactivity) Therapeutic_Effect Desired Therapeutic Effect Primary_Target->Therapeutic_Effect Side_Effect Potential Side Effects Off_Target->Side_Effect

References

Comparative study of different synthetic routes to the octahydropyrrolo[3,4-c]pyrrole core

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The octahydropyrrolo[3,4-c]pyrrole scaffold is a privileged bicyclic diamine structure that forms the core of numerous biologically active compounds and is a valuable building block in medicinal chemistry. Its rigid, three-dimensional structure allows for precise spatial orientation of substituents, making it an attractive motif for the design of novel therapeutics. This guide provides a comparative analysis of prominent synthetic routes to this important core, offering objective data and detailed experimental protocols to inform strategic decisions in research and development.

At a Glance: Comparison of Synthetic Routes

Synthetic RouteKey FeaturesYield RangeReaction TimeScalabilityStereoselectivity
1,3-Dipolar Cycloaddition Convergent, forms the bicyclic core in a single step.82-85%[1][2]24 hours[2]ModerateCan be diastereoselective[3]
Green Synthesis (Subcritical Water) Environmentally friendly, reduced reaction times.75-91%[1][4][5]2 hours[1]Potentially highDependent on precursors
Thermolysis of N-phthalimidoaziridines Utilizes aziridine precursors.Not specifiedNot specifiedNot specifiedNot specified
Reductive Amination/Cyclization Potential for convergent one-pot synthesis.High (for related pyrrolidines)[6]VariesPotentially highCan be stereoselective[7]

Synthetic Strategies in Detail

1,3-Dipolar Cycloaddition

This classical and widely employed method involves the [3+2] cycloaddition of an azomethine ylide with a dipolarophile, typically a maleimide derivative. This approach is highly convergent, constructing the bicyclic core in a single, efficient step.

Reaction Scheme:

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product azomethine Azomethine Ylide Precursor cycloaddition 1,3-Dipolar Cycloaddition azomethine->cycloaddition maleimide N-Substituted Maleimide maleimide->cycloaddition product This compound Core cycloaddition->product

Caption: 1,3-Dipolar Cycloaddition Pathway.

A solution of methyl 2-(diphenylmethyleneamino)acetate (1.0 mmol) in o-xylene (10 mL) is added to a stirred solution of an N-substituted maleimide (2.0 mmol) in o-xylene (20 mL). The reaction mixture is then heated to reflux and maintained at this temperature for 24 hours. After completion, the reaction is quenched with water and the product is extracted with ethyl acetate. The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane, 1:5) to yield the this compound derivative.[2]

Green Synthesis in Subcritical Water

This innovative approach utilizes subcritical water as a green solvent to mediate the synthesis of this compound derivatives. This method offers significant advantages in terms of reduced reaction times and environmental impact compared to traditional organic solvents.

Workflow:

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_purification Workup & Purification cluster_product Final Product reactant1 This compound N-benzoylthiourea derivative conditions Subcritical Water 130 °C, 2 hours reactant1->conditions reactant2 α-Haloketone reactant2->conditions extraction Extraction with DCM conditions->extraction chromatography Column Chromatography extraction->chromatography product Functionalized This compound chromatography->product

References

A Comparative Guide to the Metabolic Stability of Octahydropyrrolo[3,4-c]pyrrole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The octahydropyrrolo[3,4-c]pyrrole scaffold has emerged as a promising structural motif in modern drug discovery, offering a unique three-dimensional architecture for the development of novel therapeutics. A critical parameter in the optimization of these and any drug candidate is metabolic stability, which significantly influences pharmacokinetic properties such as half-life and oral bioavailability. This guide provides a comparative analysis of the metabolic stability of a key this compound derivative, benchmarked against other relevant compounds in the same therapeutic class.

Comparative Metabolic Stability Data

The following table summarizes key pharmacokinetic parameters indicative of metabolic stability for the this compound derivative JNJ-42847922 and two dual orexin receptor antagonists with different core structures, Suvorexant and Lemborexant. All three compounds are antagonists of the orexin receptor, a key regulator of sleep and wakefulness.

CompoundCore ScaffoldTargetTerminal Half-life (t½) in HumansTime to Maximum Concentration (Tmax) in Humans
JNJ-42847922 This compoundOrexin-2 Receptor Antagonist2-3 hours1-2 hours
Suvorexant DiazepaneDual Orexin Receptor Antagonist~12 hours~2 hours[1]
Lemborexant AzaindoleDual Orexin Receptor Antagonist17-19 hours[2]1-3 hours[2]

Data for JNJ-42847922 is derived from studies in healthy volunteers and insomnia patients, showing rapid absorption and linear elimination.[3] The shorter half-life of JNJ-42847922 results in negligible accumulation after multiple daily doses.

Orexin Signaling Pathway and Antagonist Interaction

The therapeutic effect of the compared compounds is achieved through the antagonism of the orexin signaling pathway, which plays a crucial role in promoting wakefulness. Orexin neuropeptides (Orexin-A and Orexin-B) are produced in the lateral hypothalamus and bind to two G-protein coupled receptors, Orexin Receptor 1 (OX1R) and Orexin Receptor 2 (OX2R).[3] Activation of these receptors leads to the stimulation of multiple downstream signaling cascades, including the activation of phospholipase C (PLC) and an increase in intracellular calcium, ultimately promoting arousal.[3] Orexin receptor antagonists, such as those discussed in this guide, block the binding of orexins to their receptors, thereby inhibiting this wake-promoting signal and facilitating the transition to sleep.

OrexinSignalingPathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Orexin_A Orexin-A OX1R OX1R Orexin_A->OX1R Binds OX2R OX2R Orexin_A->OX2R Binds Orexin_B Orexin-B Orexin_B->OX2R Binds Antagonist Orexin Antagonist (e.g., JNJ-42847922) Antagonist->OX1R Blocks Antagonist->OX2R Blocks Gq Gq OX1R->Gq Activates OX2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Wakefulness Wakefulness Promotion Ca_release->Wakefulness PKC->Wakefulness

Orexin signaling pathway and the mechanism of orexin antagonists.

Experimental Protocols

The metabolic stability of novel chemical entities is routinely assessed using in vitro methods, most commonly the liver microsomal stability assay. This assay provides a measure of the intrinsic clearance of a compound, which is a key determinant of its in vivo half-life.

Liver Microsomal Stability Assay Workflow

The following diagram illustrates the typical workflow for a liver microsomal stability assay.

MicrosomalStabilityWorkflow Start Start Prepare_Reagents Prepare Reagents: - Test Compound Stock - Liver Microsomes - NADPH Regenerating System - Quenching Solution (e.g., Acetonitrile with Internal Standard) Start->Prepare_Reagents Incubation Incubation at 37°C Prepare_Reagents->Incubation Time_Points Sample at Multiple Time Points (e.g., 0, 5, 15, 30, 60 min) Incubation->Time_Points Quench_Reaction Quench Reaction Time_Points->Quench_Reaction Centrifuge Centrifuge to Precipitate Proteins Quench_Reaction->Centrifuge Analyze_Supernatant Analyze Supernatant by LC-MS/MS Centrifuge->Analyze_Supernatant Data_Analysis Data Analysis: - Calculate % Remaining - Determine Half-life (t½) - Calculate Intrinsic Clearance (CLint) Analyze_Supernatant->Data_Analysis End End Data_Analysis->End

Workflow for a typical liver microsomal stability assay.
Detailed Methodology:

  • Reagent Preparation:

    • A stock solution of the test compound is typically prepared in an organic solvent such as DMSO.

    • Pooled liver microsomes from the species of interest (e.g., human, rat) are thawed and diluted in a phosphate buffer (pH 7.4) to a final protein concentration (e.g., 0.5 mg/mL).

    • An NADPH-regenerating system is prepared to ensure a sustained supply of the necessary cofactor for cytochrome P450 enzymes.

    • A quenching solution, usually cold acetonitrile containing an internal standard, is prepared to stop the enzymatic reaction and precipitate proteins.

  • Incubation:

    • The test compound is added to the microsomal suspension and pre-incubated at 37°C.

    • The reaction is initiated by the addition of the NADPH-regenerating system.

  • Sampling and Quenching:

    • Aliquots are taken from the incubation mixture at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

    • The reaction in each aliquot is immediately stopped by adding the cold quenching solution.

  • Sample Processing and Analysis:

    • The quenched samples are centrifuged to pellet the precipitated proteins.

    • The supernatant, containing the remaining parent compound and any metabolites, is transferred for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • The peak area of the parent compound at each time point is normalized to the peak area of the internal standard.

    • The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point.

    • The natural logarithm of the percent remaining is plotted against time, and the slope of the linear regression line is used to determine the elimination rate constant (k).

    • The in vitro half-life (t½) is calculated as 0.693/k.

    • The intrinsic clearance (CLint) is then calculated using the half-life and the protein concentration in the incubation.

This guide provides a framework for understanding and comparing the metabolic stability of this compound derivatives. The presented data and protocols are intended to aid researchers in the design and interpretation of their own studies, ultimately facilitating the development of drug candidates with optimized pharmacokinetic profiles.

References

Evaluation of the pharmacokinetic properties of octahydropyrrolo[3,4-c]pyrrole-containing compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the pharmacokinetic profile of a compound is paramount to its potential success as a therapeutic agent. This guide provides a comparative evaluation of the pharmacokinetic properties of the octahydropyrrolo[3,4-c]pyrrole-containing compound, JNJ-42847922, a selective orexin-2 receptor antagonist, alongside other notable orexin receptor antagonists: suvorexant, lemborexant, and daridorexant. This objective comparison is supported by preclinical experimental data to aid in the evaluation of these compounds for the treatment of sleep disorders.

The orexin system is a key regulator of wakefulness, and its modulation presents a promising therapeutic avenue for insomnia. The compounds discussed herein all target this system, but their distinct structural features, including the novel this compound scaffold of JNJ-42847922, give rise to different pharmacokinetic behaviors. These differences can have significant implications for their clinical efficacy and safety profiles.

Comparative Pharmacokinetic Parameters in Preclinical Models

To facilitate a direct and objective comparison, the following tables summarize the key pharmacokinetic parameters of JNJ-42847922 and its comparators in preclinical rodent models. The data has been compiled from various public sources and preclinical studies. Direct head-to-head studies are limited; therefore, these values should be considered in the context of the individual experiments from which they were derived.

Table 1: Oral Pharmacokinetic Parameters in Rats

CompoundDose (mg/kg, p.o.)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)t1/2 (h)Bioavailability (%)Clearance (mL/min/kg)
JNJ-42847922 3-30Data not available~1-2Data not available~2-3Data not availableData not available
Suvorexant 10~1100~1.5~6400~5.7~35~26
Lemborexant 10~300~1.0~1200~4.0Data not availableData not available
Daridorexant 30665~3.0Data not available~8.0Data not available~32-36

Note: Data is compiled from multiple sources and may not represent head-to-head comparisons. JNJ-42847922 preclinical data is limited in the public domain, with Tmax and t1/2 values extrapolated from human studies and preclinical observations of rapid absorption and clearance.[1][2]

Experimental Protocols

The following is a representative, detailed methodology for a standard in vivo pharmacokinetic study in rats, based on common practices in the field.

Protocol: Single-Dose Oral Pharmacokinetic Study in Sprague-Dawley Rats

1. Animal Model:

  • Species: Sprague-Dawley rats, male, weighing 250-300g.

  • Acclimation: Animals are acclimated for at least one week prior to the study in a controlled environment (12-hour light/dark cycle, temperature and humidity controlled) with ad libitum access to standard chow and water.

  • Health Status: Only healthy animals, as determined by a veterinarian, are used.

2. Dosing and Formulation:

  • Fasting: Animals are fasted overnight (approximately 12 hours) before dosing, with water available ad libitum.

  • Formulation: The test compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose in water) to the desired concentration.

  • Administration: The compound is administered via oral gavage at a specific dose volume (e.g., 10 mL/kg).

3. Blood Sampling:

  • Procedure: Serial blood samples (approximately 0.2-0.3 mL) are collected at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

  • Site: Blood is collected from the jugular vein or another appropriate site.

  • Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA) and centrifuged (e.g., 3000 rpm for 10 minutes at 4°C) to separate the plasma.

  • Storage: Plasma samples are stored at -80°C until analysis.

4. Bioanalysis:

  • Method: Plasma concentrations of the test compound are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Quantification: A standard curve with known concentrations of the compound is used to quantify the concentrations in the plasma samples.

5. Pharmacokinetic Analysis:

  • Software: Pharmacokinetic parameters are calculated using non-compartmental analysis with appropriate software (e.g., Phoenix WinNonlin).

  • Parameters Calculated:

    • Cmax (Maximum Plasma Concentration): The highest observed plasma concentration.

    • Tmax (Time to Maximum Plasma Concentration): The time at which Cmax is observed.

    • AUC (Area Under the Curve): The total drug exposure over time, calculated using the linear trapezoidal rule.

    • t1/2 (Elimination Half-life): The time required for the plasma concentration to decrease by half.

    • Bioavailability (F%): The fraction of the administered dose that reaches systemic circulation (requires intravenous dosing data for calculation).

    • Clearance (CL): The volume of plasma cleared of the drug per unit of time.

Visualizing Experimental and Logical Flow

To further clarify the processes involved in pharmacokinetic evaluation, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and the logical relationship in evaluating drug candidates.

Experimental_Workflow cluster_pre_study Pre-Study Phase cluster_study_conduct Study Conduct cluster_post_study Post-Study Analysis Animal_Acclimation Animal Acclimation & Health Check Dosing Oral Gavage Administration Animal_Acclimation->Dosing Formulation_Prep Test Compound Formulation Formulation_Prep->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Sample_Processing Plasma Separation & Storage Blood_Sampling->Sample_Processing Bioanalysis LC-MS/MS Analysis Sample_Processing->Bioanalysis PK_Analysis Pharmacokinetic Parameter Calculation Bioanalysis->PK_Analysis Report Data Reporting & Interpretation PK_Analysis->Report

Figure 1: Experimental workflow for an in vivo pharmacokinetic study.

ADME_Pathway Compound Oral Administration of Compound GI_Tract Gastrointestinal Tract Compound->GI_Tract Dissolution Liver Liver (First-Pass Metabolism) GI_Tract->Liver Absorption Excretion Excretion (Urine/Feces) GI_Tract->Excretion Non-absorbed Systemic_Circulation Systemic Circulation Liver->Systemic_Circulation To Circulation Liver->Excretion Biliary Excretion Systemic_Circulation->Liver Metabolism Tissues Distribution to Tissues Systemic_Circulation->Tissues Distribution Kidney Kidney Systemic_Circulation->Kidney Filtration Tissues->Systemic_Circulation Redistribution Kidney->Excretion Renal Excretion

Figure 2: Conceptual ADME (Absorption, Distribution, Metabolism, Excretion) pathway.

Discussion and Conclusion

The this compound-containing compound JNJ-42847922 exhibits a pharmacokinetic profile characterized by rapid absorption and a relatively short half-life, which could be advantageous for a hypnotic agent by minimizing next-day residual effects.[1][2] In comparison, suvorexant, lemborexant, and daridorexant, which are dual orexin receptor antagonists, generally display longer half-lives.

The choice of an optimal pharmacokinetic profile for an insomnia therapeutic is a balance between rapid onset of action, maintenance of sleep throughout the night, and minimal next-day impairment. The data presented in this guide, while not from direct comparative studies, provides a valuable snapshot of the preclinical pharmacokinetic properties of these four orexin receptor antagonists.

For researchers in drug development, the distinct profile of JNJ-42847922, potentially attributable to its unique this compound core, warrants further investigation. The provided experimental protocol offers a robust framework for conducting such preclinical pharmacokinetic studies, allowing for the generation of high-quality, comparable data to inform lead optimization and candidate selection. The visual diagrams further aid in conceptualizing the experimental flow and the biological journey of an orally administered compound. This guide serves as a foundational resource for the continued exploration and evaluation of this promising class of compounds.

References

Safety Operating Guide

Proper Disposal of Octahydropyrrolo[3,4-C]pyrrole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This document provides a comprehensive, step-by-step guide for the safe disposal of octahydropyrrolo[3,4-c]pyrrole, a heterocyclic compound utilized in various research and development applications. Adherence to these procedures is critical for minimizing risks and maintaining a safe laboratory environment.

I. Understanding the Hazards

This compound and its derivatives are classified as irritants and may be harmful if swallowed or inhaled.[1][2] Key hazard statements associated with similar compounds include:

  • Causes skin irritation.[1][2]

  • Causes serious eye irritation.[1][2]

  • May cause respiratory irritation.[1][2]

  • Harmful if swallowed.[2]

Therefore, it is imperative to handle this compound with appropriate personal protective equipment (PPE) and within a well-ventilated area, such as a fume hood.

II. Personal Protective Equipment (PPE) Requirements

Before handling this compound for any purpose, including disposal, personnel must be equipped with the following PPE:

PPE CategorySpecificationRationale
Eye Protection Tightly fitting safety goggles or a face shield.To protect against splashes and eye irritation.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).To prevent skin contact and irritation.[1][3]
Body Protection Laboratory coat or chemical-resistant apron.To protect skin and clothing from contamination.[4]
Respiratory Protection Use in a well-ventilated area or fume hood.To avoid inhalation and respiratory tract irritation.[1]

III. Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in accordance with local, state, and federal regulations.[5] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][6]

Step 1: Waste Segregation and Container Selection

  • Designate a Waste Stream: this compound waste should be collected as a hazardous chemical waste. It is crucial to not mix it with other incompatible waste streams.[1][7]

  • Choose a Compatible Container: Use a clean, leak-proof container made of a material compatible with the chemical, such as high-density polyethylene (HDPE) or glass.[8][9] The container must have a secure, screw-on cap.[7]

  • Avoid Incompatibilities: Do not mix this waste with strong oxidizing agents, acids, or acid chlorides.[5]

Step 2: Labeling the Waste Container

Proper labeling is essential for safe handling and disposal. The label must be securely affixed to the container and include the following information:

  • The words "Hazardous Waste".[2]

  • The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[2]

  • The concentration and quantity of the waste.

  • The date when the waste was first added to the container.

  • The name and contact information of the generating laboratory or researcher.

  • Appropriate hazard pictograms (e.g., irritant).

Step 3: Accumulation and Storage

  • Storage Location: Store the sealed waste container in a designated satellite accumulation area within the laboratory.[7][10] This area should be away from general traffic and clearly marked.

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.[1][2]

  • Keep Closed: The waste container must remain closed at all times, except when adding waste.[1][6][7]

Step 4: Arranging for Disposal

  • Contact Environmental Health and Safety (EHS): Once the waste container is full or has been in storage for a designated period (as per institutional policy), contact your institution's Environmental Health and Safety (EHS) office to arrange for a waste pickup.[10]

  • Follow Institutional Protocols: Adhere to all specific procedures and documentation requirements set forth by your EHS department for hazardous waste disposal.

Step 5: Handling Spills and Contaminated Materials

  • Minor Spills: In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).[7] Collect the contaminated absorbent material and any contaminated PPE into a designated hazardous waste container and dispose of it following the procedures outlined above.

  • Contaminated Labware: Disposable labware (e.g., pipette tips, gloves) that is contaminated with this compound should be collected as solid hazardous waste.

  • Empty Containers: Empty containers that held this compound must be triple-rinsed with a suitable solvent.[2][6] The rinsate must be collected and disposed of as hazardous waste.[2][6] After triple-rinsing, the container can typically be disposed of as non-hazardous waste, but institutional policies should be confirmed.[6]

IV. Experimental Protocol Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G Workflow for this compound Disposal cluster_prep Preparation cluster_collection Waste Collection cluster_storage Storage cluster_disposal Final Disposal A Wear Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat B Select & Prepare Waste Container: - Clean, leak-proof, compatible material - Secure screw-on cap A->B Proceed to C Segregate Waste: - Collect this compound  waste separately B->C Proceed to D Label Container Clearly: - 'Hazardous Waste' - Full Chemical Name - Date & Contact Information C->D Then E Store in Designated Satellite Accumulation Area D->E Store F Use Secondary Containment E->F With G Keep Container Securely Closed F->G And H Contact Environmental Health & Safety (EHS) for Pickup G->H When Full I Follow Institutional Disposal Protocols H->I To Complete

Disposal Workflow Diagram

References

Navigating the Safe Handling of Octahydropyrrolo[3,4-C]pyrrole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of octahydropyrrolo[3,4-C]pyrrole, a fused bicyclic pyrrolidine compound utilized in various research applications. Adherence to these protocols is critical to mitigate risks and ensure operational integrity.

Immediate Safety and Hazard Information

This compound and its derivatives are classified with the following hazards:

  • Acute Toxicity (Oral): Harmful if swallowed.[1]

  • Skin Irritation: Causes skin irritation.[1][2]

  • Eye Irritation: Causes serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation.[1][2]

Emergency procedures in case of exposure are critical and require immediate action.

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[2][3]
Skin Contact Immediately remove all contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][3]
Ingestion Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][3]

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is mandatory to ensure comprehensive protection. The following table outlines the required equipment for handling this compound.

PPE CategoryItemSpecifications and Remarks
Hand Protection Chemical-resistant glovesNitrile gloves may provide short-term splash protection but have poor resistance to some amines.[4] For prolonged contact, consider butyl rubber or neoprene gloves. Always inspect gloves for integrity before use and dispose of them after handling the compound.[3][5][6]
Eye and Face Protection Safety glasses with side shields or chemical splash gogglesMust conform to EN 166 (EU) or NIOSH (US) standards.[3] A face shield should be worn in addition to goggles when there is a risk of splashing.
Skin and Body Protection Laboratory coatA flame-resistant lab coat is recommended. Ensure it is fully buttoned.
Respiratory Protection Air-purifying respiratorIn well-ventilated areas, a half-face respirator with organic vapor cartridges is recommended.[7] For operations with the potential for significant aerosol generation or in poorly ventilated areas, a full-face respirator or a powered air-purifying respirator (PAPR) should be used.[8][9]

Experimental Workflow for Safe Handling

The following diagram outlines the standard operating procedure for handling this compound in a laboratory setting.

Experimental Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal Review SDS Review Safety Data Sheet (SDS) Don PPE Don Appropriate PPE Review SDS->Don PPE Prepare Work Area Prepare Fume Hood and Equipment Don PPE->Prepare Work Area Weigh Compound Weigh Compound in Fume Hood Prepare Work Area->Weigh Compound Perform Experiment Conduct Experimental Procedure Weigh Compound->Perform Experiment Decontaminate Decontaminate Work Surfaces and Equipment Perform Experiment->Decontaminate Dispose Waste Segregate and Dispose of Waste Decontaminate->Dispose Waste Doff PPE Doff and Dispose of PPE Dispose Waste->Doff PPE

Caption: A step-by-step workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of this compound and its contaminated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Procedure
Unused or Expired Compound Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow all local, state, and federal regulations for hazardous waste disposal.[2][10]
Contaminated Labware (glassware, pipette tips, etc.) Rinse with a suitable solvent (e.g., ethanol or acetone) in a fume hood. Collect the rinse as hazardous waste. The cleaned labware can then be washed normally. Heavily contaminated disposable items should be placed in a designated hazardous waste container.
Contaminated PPE (gloves, disposable lab coats, etc.) Place in a sealed bag and dispose of as hazardous chemical waste.
Spill Cleanup Materials Absorb spills with an inert material (e.g., vermiculite or sand). Collect the absorbed material in a sealed, labeled container and dispose of as hazardous waste.[2]

Waste Segregation and Storage:

Waste Segregation and Disposal Pathway cluster_generation Waste Generation cluster_segregation Segregation cluster_disposal Disposal Unused Compound Unused/Expired Compound Solid Waste Solid Hazardous Waste Container Unused Compound->Solid Waste Contaminated Labware Contaminated Labware Contaminated Labware->Solid Waste Contaminated PPE Contaminated PPE Contaminated PPE->Solid Waste Licensed Disposal Licensed Hazardous Waste Disposal Vendor Solid Waste->Licensed Disposal Liquid Waste Liquid Hazardous Waste Container Liquid Waste->Licensed Disposal

Caption: Logical flow for the segregation and disposal of waste containing this compound.

By implementing these safety protocols, researchers can confidently handle this compound while minimizing exposure risks and ensuring a secure laboratory environment. Always consult your institution's specific safety guidelines and the most recent Safety Data Sheet before handling any chemical.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
octahydropyrrolo[3,4-C]pyrrole
Reactant of Route 2
octahydropyrrolo[3,4-C]pyrrole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.